molecular formula C18H13BrCl2N2O2 B15578536 TG 41

TG 41

Número de catálogo: B15578536
Peso molecular: 440.1 g/mol
Clave InChI: ZXNGHKGWIDGULE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Propiedades

Fórmula molecular

C18H13BrCl2N2O2

Peso molecular

440.1 g/mol

Nombre IUPAC

ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C18H13BrCl2N2O2/c1-2-25-18(24)15-10-23(16-8-7-13(20)9-14(16)21)17(22-15)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3

Clave InChI

ZXNGHKGWIDGULE-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 9-ING-41 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41, also known as elraglusib, is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is aberrantly overexpressed in a variety of human malignancies and plays a crucial role in tumor progression, chemotherapy resistance, and immune evasion.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of 9-ING-41 in cancer cells, focusing on its molecular targets, effects on key signaling pathways, and the experimental evidence supporting its anti-neoplastic activity.

Core Mechanism of Action: Inhibition of GSK-3β

9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[4] By binding to the ATP-binding pocket of the GSK-3β enzyme, 9-ING-41 prevents the phosphorylation of its downstream substrates. This inhibition disrupts several pro-survival and pro-proliferative signaling pathways that are constitutively active in cancer cells.

Key Signaling Pathways Modulated by 9-ING-41

The anti-cancer effects of 9-ING-41 are primarily mediated through the modulation of three critical signaling pathways:

  • NF-κB Signaling Pathway: GSK-3β is a positive regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a cornerstone of cancer cell survival and chemoresistance.[3] 9-ING-41-mediated inhibition of GSK-3β leads to the downregulation of NF-κB transcriptional activity.[5] This, in turn, decreases the expression of several key NF-κB target genes that promote cancer cell survival and proliferation, including:

    • Anti-apoptotic proteins: Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein).[4][6]

    • Cell cycle regulators: Cyclin D1.[6]

  • DNA Damage Response (DDR) Pathway: 9-ING-41 has been shown to abrogate the DNA damage response, particularly the ATR (Ataxia Telangiectasia and Rad3-related)-Chk1 (Checkpoint kinase 1) signaling cascade.[7][8] This pathway is often activated in cancer cells in response to chemotherapy-induced DNA damage, leading to cell cycle arrest and DNA repair, which ultimately contributes to drug resistance. By inhibiting this repair mechanism, 9-ING-41 sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents.[7]

  • Immunomodulatory Pathways: 9-ING-41 exhibits immunomodulatory properties by enhancing the anti-tumor immune response.[9][10] This is achieved through:

    • Downregulation of immune checkpoint molecules: 9-ING-41 reduces the expression of PD-1, LAG-3, and TIGIT on immune cells.[9]

    • Enhancement of immune cell effector function: It increases the cytotoxic activity of T cells and Natural Killer (NK) cells.[9][10]

Cellular Effects of 9-ING-41

The inhibition of these key signaling pathways by 9-ING-41 culminates in several observable anti-cancer effects at the cellular level:

  • Induction of Apoptosis: By downregulating anti-apoptotic proteins and promoting pro-apoptotic signaling, 9-ING-41 induces programmed cell death in cancer cells.[1][6] This apoptotic process is often mediated by the cleavage of caspase-3.[6]

  • Cell Cycle Arrest: 9-ING-41 causes cell cycle arrest at various phases, including G0/G1, G2/M, and the sub-G1 phase, depending on the cancer cell type and treatment duration.[3][11] This is a direct consequence of the downregulation of key cell cycle regulators like Cyclin D1.[6]

  • Inhibition of Proliferation and Reduced Cell Viability: The combined effects of apoptosis and cell cycle arrest lead to a significant reduction in cancer cell proliferation and overall viability.[6][11]

Quantitative Data on the Effects of 9-ING-41

The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of 9-ING-41 across various cancer cell lines.

Table 1: In Vitro Efficacy of 9-ING-41 as a Single Agent

Cancer TypeCell LineIC50 / GI50 (µM)Effect on Cell ViabilityReference
NeuroblastomaSK-N-DZGI50: 0.05-0.1Inhibition of cell growth[1]
NeuroblastomaSK-N-BE(2)GI50: 0.05-0.1Inhibition of cell growth[1]
B-cell LymphomaDaudi-40-70% reduction with 1 µM[11]
B-cell LymphomaSUDHL-4-40-70% reduction with 1 µM[11]
B-cell LymphomaKarpas 422IC50 (48h): 0.74 ± 0.02Dose-dependent inhibition[11]
B-cell LymphomaKPUM-UH1-40-70% reduction with 1 µM[11]
B-cell LymphomaTMD8-40-70% reduction with 1 µM[11]
Double-Hit LymphomaSuDHL2IC50 (48h): 5.44 ± 0.47Dose-dependent inhibition[11]

Table 2: Effect of 9-ING-41 on Cell Cycle Distribution in Double-Hit Lymphoma (DHL) Cell Lines (48h treatment)

Cell LineTreatment% G0/G1% S% G2/MReference
Karpas-422Control43.00 ± 2.04-22.97 ± 3.72[11]
0.5 µM 9-ING-41--8.27 ± 1.77 (arrest)[11]
SuDHL2Control38.93 ± 1.89-24.9 ± 4.12[11]
4 µM 9-ING-41--11.71 ± 1.56 (arrest)[11]

Table 3: Modulation of Key Signaling Proteins by 1 µM 9-ING-41 in B-cell Lymphoma Cell Lines (48h treatment)

Cell LineProteinFold Change vs. Controlp-valueReference
DaudiActive Caspase 3Increased<0.001[6]
SUDHL-4Active Caspase 3Increased<0.001[6]
Karpas 422Active Caspase 3Increased<0.001[6]
KPUM-UH1Active Caspase 3Increased<0.001[6]
Karpas 422c-MYCDecreased<0.05[6]
TMD8c-MYCDecreased<0.05[6]
DaudiSurvivin~2-fold decrease<0.05[6]
SUDHL-4Survivin~2-fold decrease<0.05[6]
Karpas 422Survivin~2-fold decrease<0.05[6]
KPUM-UH1Survivin~2-fold decrease<0.05[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 9-ING-41 (e.g., 0.1, 0.5, 1, 5, and 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (Promega) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 or GI50 values.

Western Blot Analysis
  • Cell Lysis: Lyse 9-ING-41-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Examples of primary antibodies include those targeting GSK-3β, p-GSK-3β, NF-κB p65, Bcl-2, XIAP, Cyclin D1, cleaved Caspase-3, p-ATR, p-Chk1, and a loading control like β-actin or GAPDH. (Specific antibody details including company, catalog number, and dilution should be obtained from the original research articles).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis can be performed using software like ImageJ to quantify the relative protein expression levels.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
  • Cell Treatment: Treat cells with 9-ING-41 or a vehicle control for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with 9-ING-41 or a vehicle control.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

9-ING-41_Mechanism_of_Action cluster_inhibition 9-ING-41 Action cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Downregulates DNA Damage Response (ATR/Chk1) DNA Damage Response (ATR/Chk1) GSK-3β->DNA Damage Response (ATR/Chk1) Inhibits Immunomodulation Immunomodulation GSK-3β->Immunomodulation Modulates Apoptosis Apoptosis NF-κB Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest NF-κB Pathway->Cell Cycle Arrest Decreased Proliferation Decreased Proliferation NF-κB Pathway->Decreased Proliferation Chemosensitization Chemosensitization DNA Damage Response (ATR/Chk1)->Chemosensitization Enhanced Anti-tumor Immunity Enhanced Anti-tumor Immunity Immunomodulation->Enhanced Anti-tumor Immunity

Caption: Core mechanism of action of 9-ING-41 in cancer cells.

Experimental Workflow: Western Blot

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Experimental Workflow: Apoptosis Assay (Flow Cytometry)

Apoptosis_Assay_Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Staining (Annexin V/PI) Staining (Annexin V/PI) Cell Harvesting->Staining (Annexin V/PI) Flow Cytometry Analysis Flow Cytometry Analysis Staining (Annexin V/PI)->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for assessing apoptosis via flow cytometry.

Conclusion

9-ING-41 represents a promising therapeutic agent with a multi-faceted mechanism of action centered on the inhibition of GSK-3β. By disrupting key pro-survival, cell cycle, and DNA damage response pathways, while simultaneously enhancing anti-tumor immunity, 9-ING-41 demonstrates significant potential for the treatment of a broad range of cancers, both as a monotherapy and in combination with other anti-cancer agents. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

An In-Depth Technical Guide to the Pathway Analysis of GSK-3β Inhibition by 9-ING-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular pathways affected by 9-ING-41, a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By integrating preclinical and clinical data, this document details the mechanism of action, downstream signaling consequences, and experimental methodologies used to elucidate the anticancer effects of 9-ING-41. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles.

Introduction to 9-ING-41 and GSK-3β Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that is a critical regulator of a multitude of cellular processes, including metabolism, proliferation, differentiation, and apoptosis.[1] In numerous cancers, aberrant overexpression and nuclear accumulation of GSK-3β have been linked to tumor progression, chemotherapy resistance, and the promotion of pro-survival signaling pathways.[2][3] GSK-3β has been shown to modulate the activity of key oncogenic pathways, including Nuclear Factor-kappa B (NF-κB) and c-MYC.[2][4]

9-ING-41 is a first-in-class, intravenously administered, maleimide-based small-molecule inhibitor of GSK-3β.[4] By competitively binding to the ATP-binding pocket of GSK-3β, 9-ING-41 effectively inhibits its kinase activity. This inhibition disrupts the downstream signaling cascades that contribute to cancer cell survival and proliferation, making 9-ING-41 a promising therapeutic agent in oncology. Preclinical studies have demonstrated its broad antitumor activity across a range of solid and hematological malignancies.[4]

The primary mechanisms of action of 9-ING-41's antitumor effects are attributed to its ability to downregulate the NF-κB and c-MYC pathways, as well as to interfere with the DNA damage response (DDR).[5] Inhibition of GSK-3β by 9-ING-41 leads to a reduction in the transcription of anti-apoptotic genes regulated by NF-κB and promotes the degradation of the oncoprotein c-MYC.

Quantitative Analysis of 9-ING-41's Biological Effects

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of 9-ING-41 in different cancer models.

Table 1: In Vitro Efficacy of 9-ING-41 in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
VariousVariousIC500.71 µM
SUDHL-4B-cell LymphomaCell Viability Reduction (1 µM)40-70%[2]
KPUM-UH1B-cell LymphomaCell Viability Reduction (1 µM)40-70%[2]
Karpas 422B-cell LymphomaCell Viability Reduction (1 µM)40-70%[2]
TMD8B-cell LymphomaCell Viability Reduction (1 µM)40-70%[2]
SUDHL-4B-cell LymphomaIC50 Reduction of Venetoclax (with 0.5 µM 9-ING-41)8-fold[2]
KPUM-UH1B-cell LymphomaIC50 Reduction of Venetoclax (with 0.5 µM 9-ING-41)2-fold[2]
SUDHL-4B-cell LymphomaIC50 Reduction of BAY-1143572 (with 0.5 µM 9-ING-41)8-fold[2]

Table 2: Effects of 9-ING-41 on Key Signaling Proteins

Cell LineTreatmentProteinChangeReference
Karpas 4221 µM 9-ING-41Total c-MYCSignificant Reduction[2]
TMD81 µM 9-ING-41Total c-MYCSignificant Reduction[2]
SUDHL-41 µM 9-ING-41p-H2A.X (Ser139)Increased[2]
Karpas 4221 µM 9-ING-41p-H2A.X (Ser139)Increased[2]
All Lymphoma Lines (except TMD8)1 µM 9-ING-41Active Caspase 3Significant Increase[2]

Signaling Pathway Analysis

The inhibition of GSK-3β by 9-ING-41 leads to the modulation of several critical signaling pathways implicated in cancer. The following diagrams illustrate the core mechanisms.

GSK3B_NFkB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor (e.g., TNFR1) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates GSK3B GSK-3β GSK3B->IKK positively regulates 9ING41 9-ING-41 9ING41->GSK3B DNA DNA NFkB_n->DNA Transcription Transcription of Anti-apoptotic Genes (Bcl-2, XIAP, Cyclin D1) DNA->Transcription Survival Cell Survival & Chemoresistance Transcription->Survival

Diagram 1: 9-ING-41 inhibits the pro-survival NF-κB signaling pathway.

GSK3B_cMYC_Pathway cluster_cytoplasm cluster_upstream cMYC c-MYC p_cMYC_S62 p-c-MYC (Ser62) cMYC->p_cMYC_S62 p_cMYC_T58 p-c-MYC (Thr58) Proteasome Proteasome p_cMYC_T58->Proteasome ubiquitination & degradation GSK3B GSK-3β GSK3B->p_cMYC_S62 phosphorylates 9ING41 9-ING-41 9ING41->GSK3B Degradation c-MYC Degradation Proteasome->Degradation Upstream_Kinase Upstream Kinase (e.g., ERK) Upstream_Kinase->cMYC phosphorylates (stabilizes) p_cMYC_S62->p_cMYC_T58

Diagram 2: 9-ING-41 promotes c-MYC degradation by inhibiting GSK-3β.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 9-ING-41.

Cell Viability (MTS) Assay

This protocol is used to assess the effect of 9-ING-41 on the viability and proliferation of cancer cells.

MTS_Assay_Workflow Start Start Plate_Cells Plate cells in a 96-well plate (e.g., 10,000 cells/well) Start->Plate_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Plate_Cells->Incubate_24h Add_9ING41 Add 9-ING-41 at various concentrations Incubate_24h->Add_9ING41 Incubate_Drug Incubate for a defined period (e.g., 72 hours) Add_9ING41->Incubate_Drug Add_MTS Add MTS reagent to each well Incubate_Drug->Add_MTS Incubate_MTS Incubate for 1-4 hours (37°C, 5% CO2) Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm using a plate reader Incubate_MTS->Read_Absorbance Analyze_Data Analyze data to determine cell viability (%) and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 3: Experimental workflow for the MTS cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • 9-ING-41 stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well in 100 µL of complete medium). Include wells with medium only for background control.

  • Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Drug Treatment: Prepare serial dilutions of 9-ING-41 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blotting for GSK-3β Pathway Analysis

This protocol is for the detection and quantification of GSK-3β and its downstream targets.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-c-MYC, anti-p65 NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with 9-ING-41 as required. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Luminex Assay for Cytokine Profiling

This protocol allows for the simultaneous measurement of multiple cytokines and chemokines in cell culture supernatants following treatment with 9-ING-41.

Materials:

  • Luminex multiplex cytokine assay kit (e.g., Bio-Plex Pro™ Human Cytokine Screening Panel)

  • Cell culture supernatants from 9-ING-41 treated and control cells

  • Luminex instrument (e.g., Bio-Plex 200 System)

  • Assay buffer and wash buffer provided with the kit

Procedure:

  • Reagent Preparation: Reconstitute standards and prepare reagents according to the kit manufacturer's instructions.

  • Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris.

  • Assay Plate Preparation: Add antibody-coupled magnetic beads to the wells of a 96-well plate.

  • Washing: Wash the beads using a magnetic plate washer.

  • Sample and Standard Incubation: Add standards, controls, and samples to the appropriate wells and incubate as per the kit protocol (typically with shaking).

  • Detection Antibody Incubation: After washing, add the biotinylated detection antibody cocktail and incubate.

  • Streptavidin-PE Incubation: After another wash step, add streptavidin-phycoerythrin (SAPE) and incubate.

  • Final Wash and Resuspension: Perform a final wash and resuspend the beads in assay buffer.

  • Data Acquisition: Acquire data on a Luminex instrument.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) using the instrument's software to determine the concentration of each analyte in the samples.

Conclusion

9-ING-41 represents a targeted therapeutic strategy that effectively inhibits the pro-tumorigenic functions of GSK-3β. Its mechanism of action, centered on the disruption of the NF-κB and c-MYC signaling pathways, leads to decreased cancer cell survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of 9-ING-41 and other GSK-3β inhibitors. The continued exploration of these pathways will be crucial in optimizing the clinical application of this class of anticancer agents.

References

Target Identification and Validation of 9-ING-41: A GSK-3β Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-ING-41 (elraglusib) is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in the pathogenesis and progression of numerous cancers.[1][2][3] This technical guide provides a comprehensive overview of the target identification and validation of 9-ING-41, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to validate its therapeutic potential. Through its selective inhibition of GSK-3β, 9-ING-41 modulates multiple oncogenic signaling pathways, induces cell cycle arrest and apoptosis, and stimulates anti-tumor immunity, making it a promising agent in the landscape of cancer therapeutics.

Introduction to 9-ING-41 and its Target: GSK-3β

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[4] The beta isoform, GSK-3β, is of particular interest in oncology as its overexpression and aberrant activity have been linked to tumor progression, chemotherapy resistance, and a poor prognosis in various malignancies.[5][6] GSK-3β is a key regulator of several signaling pathways critical for cancer cell survival and proliferation, such as the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways.[7]

9-ING-41, also known as elraglusib, is a potent and selective, ATP-competitive inhibitor of GSK-3β.[8] It is a maleimide-based small molecule that has demonstrated broad-spectrum preclinical antitumor activity as a single agent and in combination with chemotherapy and immunotherapy.[1][9] Clinical trials are currently underway to evaluate the safety and efficacy of 9-ING-41 in patients with advanced solid tumors and hematological malignancies.[5][10]

Target Identification and Validation Workflow

The identification and validation of GSK-3β as the primary target of 9-ING-41 involved a multi-faceted approach, encompassing biochemical assays, cellular mechanism of action studies, and preclinical efficacy models.

G cluster_0 Target Identification cluster_1 Target Validation in Cellular Context cluster_2 Preclinical Validation Kinase Screening Kinase Screening Biochemical Assays Biochemical Assays Kinase Screening->Biochemical Assays IC50 Determination Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirmation of Target Engagement Western Blotting Western Blotting Cell-Based Assays->Western Blotting Pathway Modulation Cell Cycle Analysis Cell Cycle Analysis Cell-Based Assays->Cell Cycle Analysis Proliferation Effects Apoptosis Assays Apoptosis Assays Cell-Based Assays->Apoptosis Assays Viability Effects Xenograft Models Xenograft Models Cell-Based Assays->Xenograft Models Translational Studies Patient-Derived Xenografts (PDX) Patient-Derived Xenografts (PDX) Xenograft Models->Patient-Derived Xenografts (PDX) In vivo Efficacy G 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Modulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway GSK-3β->Wnt/β-catenin Pathway Modulates DNA Damage Response DNA Damage Response GSK-3β->DNA Damage Response Modulates Immune Modulation Immune Modulation GSK-3β->Immune Modulation Modulates Tumor Growth Inhibition Tumor Growth Inhibition NF-κB Pathway->Tumor Growth Inhibition Apoptosis Induction Apoptosis Induction NF-κB Pathway->Apoptosis Induction Wnt/β-catenin Pathway->Tumor Growth Inhibition Enhanced Chemosensitivity Enhanced Chemosensitivity DNA Damage Response->Enhanced Chemosensitivity Increased Immune Recognition Increased Immune Recognition Immune Modulation->Increased Immune Recognition

References

The Multifaceted Impact of 9-ING-41 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (elraglusib) is a first-in-class, selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes that are frequently dysregulated in cancer.[1][2][3] Aberrant GSK-3β activity has been linked to tumor progression, chemotherapy resistance, and immune evasion.[2][4][5][6] This technical guide provides an in-depth analysis of the cellular effects of 9-ING-41 on the tumor microenvironment, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Core Mechanism of Action

9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[1] GSK-3β is a constitutively active kinase that regulates numerous signaling pathways critical for tumor cell survival and proliferation, including the Wnt/β-catenin, NF-κB, and PI3K/AKT/mTOR pathways.[6][7][8][9] By inhibiting GSK-3β, 9-ING-41 disrupts these oncogenic signaling cascades, leading to a variety of anti-tumor effects.

Cellular Effects of 9-ING-41 on Cancer Cells

Preclinical studies have demonstrated the potent anti-tumor activity of 9-ING-41 across a range of cancer types, both as a monotherapy and in combination with other anti-cancer agents.[1][10][11]

Direct Anti-Tumor Activity

9-ING-41 has been shown to directly inhibit the proliferation and viability of various cancer cell lines. This is achieved through the induction of cell cycle arrest and apoptosis.[1][2]

Table 1: Anti-proliferative and Pro-apoptotic Effects of 9-ING-41 on Cancer Cell Lines

Cancer TypeCell Line(s)EffectQuantitative DataReference(s)
Renal CancerACHN, Caki-1, KRCY, KU19-20Decreased proliferationGI50 range: 0.5-1.7 µM[1]
B-cell LymphomaDaudi, SUDHL-4, KPUM-UH1, Karpas 422, TMD8Reduced cell viability40-70% reduction at 1 µM[7]
Pediatric Brain TumorsBT183 (ETMR), CHLA02, ATRT-787197, ATRT-2187 (ATRT)Reduced cell viabilityIC50: 145.5nM (BT183), 481.2-528.3nM (ATRT lines)[12]
Modulation of Key Signaling Pathways

The anti-tumor effects of 9-ING-41 are mediated through its impact on several critical signaling pathways.

  • NF-κB Pathway: Inhibition of GSK-3β by 9-ING-41 leads to the downregulation of the pro-survival NF-κB pathway.[2][13] This results in the decreased expression of NF-κB target genes such as Cyclin D1, Bcl-2, and XIAP.[2][14]

  • DNA Damage Response (DDR) Pathway: 9-ING-41 has been shown to impair the ATR/Chk1 DNA damage response pathway, which can sensitize cancer cells to chemotherapy.[11][14]

  • p53 Signaling: In pediatric brain tumors, 9-ING-41 treatment has been observed to increase p53 signaling, leading to the upregulation of pro-apoptotic genes.[12]

GSK3B_Inhibition_Pathway Signaling Pathways Modulated by 9-ING-41 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors PI3K PI3K Receptors->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Beta_Catenin_Complex β-catenin Destruction Complex GSK3B->Beta_Catenin_Complex Component of IKK IKK GSK3B->IKK Activates 9ING41 9-ING-41 9ING41->GSK3B Inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Expression_Wnt c-Myc, Cyclin D1 (Proliferation) TCF_LEF->Gene_Expression_Wnt Drives Transcription Gene_Expression_NFkB Bcl-2, XIAP (Survival) NFkB_nucleus->Gene_Expression_NFkB Drives Transcription

Caption: 9-ING-41 inhibits GSK-3β, impacting Wnt/β-catenin and NF-κB pathways.

Immunomodulatory Effects of 9-ING-41 in the Tumor Microenvironment

A critical aspect of 9-ING-41's mechanism of action is its ability to modulate the immune landscape within the tumor microenvironment, transforming an immunosuppressive, or "cold," tumor into one that is more susceptible to immune attack.

Enhancement of Anti-Tumor Immune Cell Function

9-ING-41 has been shown to bolster the activity of key anti-tumor immune cells.

  • T-Cells: Treatment with 9-ING-41 increases the proliferation and effector function of T-cells.[15] In patient-derived CD8+ T-cells, 9-ING-41 increased the secretion of IFN-γ, granzyme B, and TRAIL.[15][16]

  • Natural Killer (NK) Cells: 9-ING-41 enhances the cytotoxic activity of NK cells against colorectal cancer cells.[17][18]

Modulation of Immune Checkpoints

A key mechanism of immune evasion by tumors is the upregulation of immune checkpoint molecules. 9-ING-41 has been demonstrated to counteract this.

  • Downregulation of Inhibitory Checkpoints: In melanoma mouse models, 9-ING-41 downregulates the expression of PD-1, LAG-3, and TIGIT on T-cells.[14][19][20]

  • Upregulation of PD-L1 on Tumor Cells: Interestingly, some studies have reported an increase in PD-L1 expression on sarcoma cells following 9-ING-41 treatment, suggesting a potential for synergistic combinations with anti-PD-1/PD-L1 therapies.[21]

Table 2: Immunomodulatory Effects of 9-ING-41

Immune Cell/MoleculeEffect of 9-ING-41Cancer ModelReference(s)
CD8+ T-cellsIncreased secretion of IFN-γ, granzyme B, TRAILAdult T-cell leukemia/lymphoma (patient-derived cells)[15][16]
NK and T-cellsEnhanced anti-tumor activityColorectal cancer[14][20]
PD-1, LAG-3, TIGITDownregulation on T-cellsMelanoma[14][19][20]
PD-L1Increased expression on tumor cellsSarcoma[21]
Impact on Cytokine and Chemokine Profiles

9-ING-41 alters the cytokine and chemokine milieu within the tumor microenvironment, further contributing to a pro-inflammatory state.

  • Reduction of Immunosuppressive Factors: In colorectal cancer models, 9-ING-41 treatment led to a decrease in the secretion of VEGF and M-CSF, factors associated with the recruitment of tumor-associated macrophages (TAMs).[17][18]

  • Increase in Immuno-stimulatory Factors: An increase in the chemokine CXCL14 (BRAK), which stimulates NK cell migration, has been observed.[17] In sarcoma models, an increase in immunostimulatory cytokines and chemokines such as IL-8, TRAIL, and CXCL11 was noted.[21]

Effects on the Tumor Stroma

The tumor stroma plays a crucial role in tumor progression and therapeutic resistance. 9-ING-41 has demonstrated the potential to modulate the stromal compartment.

  • Anti-fibrotic Effects: In models of idiopathic pulmonary fibrosis, 9-ING-41 significantly inhibited the induction of myofibroblasts and attenuated disease progression.[14][20] Given that fibrosis is a hallmark of pancreatic cancer and contributes to chemotherapy resistance, these findings are highly relevant.[14][20]

  • Anti-angiogenic Effects: By decreasing VEGF secretion, 9-ING-41 may inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17][18]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the effects of 9-ING-41.

Cell Viability and Proliferation Assays
  • MTS Assay: To assess cell proliferation, renal cancer and B-cell lymphoma cell lines were seeded in 96-well plates and treated with varying concentrations of 9-ING-41 for 24-96 hours.[1][7] Cell viability was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions. Absorbance was measured at 490 nm.

  • BrdU Incorporation Assay: DNA synthesis was measured using a colorimetric BrdU incorporation assay. Renal cancer cells were treated with 9-ING-41 for 48 hours, and BrdU was added for the final 4 hours. The assay was performed according to the manufacturer's protocol (Roche Applied Science).[1]

  • CellTiter-Glo Assay: For pediatric brain tumor cell lines, cell viability was assessed after 72 hours of 9-ING-41 treatment using the CellTiter-Glo 2.0 assay (Promega).[12]

Cell_Viability_Workflow General Workflow for Cell Viability Assays Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_9ING41 Treat with various concentrations of 9-ING-41 Seed_Cells->Add_9ING41 Incubate Incubate for a defined period (e.g., 72h) Add_9ING41->Incubate Add_Reagent Add viability reagent (e.g., MTS, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze data to determine IC50/GI50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cancer cell viability after 9-ING-41 treatment.

Western Blotting

To analyze protein expression, cancer cells were treated with 9-ING-41 for specified durations (e.g., 48-96 hours).[1][12] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., phospho-GS, cyclins, Bcl-2, c-MYC, cleaved caspase-3).[1][7][12] Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

Immune Cell Cytotoxicity Assays
  • LDH Release Assay: To measure the cytotoxic effects of immune cells, renal cancer cells were treated with 9-ING-41 for 72 hours.[1] Subsequently, activated peripheral blood mononuclear cells (PBMCs) were co-cultured with the cancer cells at various effector-to-target ratios.[1] Lactate dehydrogenase (LDH) activity in the supernatant was measured to quantify cell lysis.[1]

  • Co-culture with Fluorescently Labeled Target Cells: Colorectal cancer cells (e.g., GFP+ SW480) were co-cultured with NK-92 or TALL-104 T-cells in the presence or absence of 9-ING-41.[17][18] Immune cell-mediated killing was assessed by monitoring the reduction in the fluorescent target cell population.[17][18]

Cytokine and Chemokine Profiling

Tumor cell culture supernatants were collected after treatment with 9-ING-41 for 48 hours. The levels of various cytokines, chemokines, and growth factors were analyzed using a Luminex 200 multiplexing instrument.[17][18]

Conclusion

9-ING-41 demonstrates a robust and multi-pronged mechanism of action against cancer by directly targeting tumor cells and favorably modulating the tumor microenvironment. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its capacity to enhance anti-tumor immunity by activating T-cells and NK cells, downregulating immune checkpoints, and altering the cytokine landscape, makes it a promising therapeutic agent. Furthermore, its potential to remodel the tumor stroma by reducing fibrosis and angiogenesis adds another dimension to its anti-cancer activity. The synergistic effects observed when 9-ING-41 is combined with chemotherapy and immunotherapy provide a strong rationale for its continued clinical development in a variety of malignancies.[1][14][19] This technical guide summarizes the key preclinical findings that underpin the ongoing clinical investigation of 9-ING-41.

References

9-ING-41: A Technical Whitepaper on the First-in-Class GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-ING-41 (elraglusib) is a first-in-class, intravenously administered, maleimide-based small molecule that potently and selectively inhibits Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous oncogenic signaling pathways.[1][2] Preclinical and clinical investigations have demonstrated its broad-spectrum anti-tumor activity, both as a monotherapy and in combination with standard-of-care chemotherapeutics, across a range of solid tumors and hematologic malignancies.[3][4] This document provides an in-depth technical overview of the discovery, chemical properties, mechanism of action, and preclinical and clinical evaluation of 9-ING-41, intended for professionals in the fields of oncology research and drug development.

Discovery and Chemical Properties

9-ING-41 was identified through a rational drug design approach aimed at developing potent and selective inhibitors of GSK-3β. It is a maleimide-based compound, a class of molecules known for their reactivity and potential as kinase inhibitors.[1][2]

Chemical Identity
PropertyValue
IUPAC Name 3-(5-fluoro-3-benzofuranyl)-4-(5-methyl-5H-1,3-dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione
Synonyms Elraglusib
CAS Number 1034895-42-5
Molecular Formula C₂₂H₁₃FN₂O₅
Molecular Weight 404.35 g/mol
Chemical Structure 9-ING-41 Chemical Structure
Physicochemical Properties
PropertyValue
Physical State Solid
Solubility Soluble in DMSO
In Vitro Formulation Stock solutions are typically prepared in DMSO and stored at -20°C or -80°C.[5]
In Vivo Formulation A common formulation for animal studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

Mechanism of Action

9-ING-41 is an ATP-competitive inhibitor of GSK-3β with a reported IC₅₀ of 0.71 μM.[6] GSK-3β is a constitutively active kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. Its overexpression is associated with aggressive tumor growth and resistance to chemotherapy in various cancers.[7] The anti-tumor activity of 9-ING-41 is multifaceted, stemming from its ability to modulate several key signaling pathways downstream of GSK-3β.

Downregulation of the NF-κB Pathway

A primary mechanism of action of 9-ING-41 is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] GSK-3β positively regulates NF-κB activation, which in turn promotes the expression of pro-survival and anti-apoptotic genes. By inhibiting GSK-3β, 9-ING-41 leads to a decrease in the expression of NF-κB target genes such as Cyclin D1, Bcl-2, and the X-linked inhibitor of apoptosis protein (XIAP), thereby promoting apoptosis in cancer cells.[1][7][8]

Induction of Apoptosis and Cell Cycle Arrest

9-ING-41 has been shown to induce apoptosis in a variety of cancer cell lines.[6] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[4] Furthermore, 9-ING-41 can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cell proliferation.[6]

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of 9-ING-41. It has been shown to downregulate the expression of immune checkpoint molecules such as PD-1, TIGIT, and LAG-3 on T cells.[9][10] Additionally, it can enhance the cytotoxic activity of T cells and Natural Killer (NK) cells against tumor cells.[11][12] This suggests a potential for synergistic effects when combined with immune checkpoint inhibitors.

9-ING-41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors GSK-3β GSK-3β Receptors->GSK-3β Activates 9-ING-41 9-ING-41 9-ING-41->GSK-3β Inhibits NF-κB NF-κB GSK-3β->NF-κB Activates β-catenin β-catenin GSK-3β->β-catenin Inhibits Gene_Expression Gene Expression (e.g., Cyclin D1, Bcl-2, XIAP) NF-κB->Gene_Expression Promotes Apoptosis_Proteins Pro-apoptotic Proteins Cell_Cycle_Proteins Cell Cycle Regulators Gene_Expression->Apoptosis_Proteins Inhibits Gene_Expression->Cell_Cycle_Proteins Regulates GSK-3β_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - GSK-3β enzyme - Substrate peptide - ATP - 9-ING-41 dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in 384-well plate: - Add 9-ING-41/vehicle - Add GSK-3β enzyme - Add Substrate/ATP mix Prepare_Reagents->Reaction_Setup Incubation Incubate at room temperature (e.g., 60 minutes) Reaction_Setup->Incubation Stop_Reaction Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent Incubation->Stop_Reaction Detection Add Kinase Detection Reagent and measure luminescence Stop_Reaction->Detection Data_Analysis Analyze data to determine IC₅₀ value Detection->Data_Analysis End End Data_Analysis->End Xenograft_Study_Workflow Start Start Tumor_Implantation Subcutaneously implant pancreatic cancer PDX fragments into the flank of immunodeficient mice. Start->Tumor_Implantation Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups: - Vehicle Control - 9-ING-41 - Chemotherapy - Combination Tumor_Growth->Randomization Treatment Administer treatment according to the defined schedule and route (e.g., i.v. or i.p.). Randomization->Treatment Monitoring Monitor tumor volume (caliper measurements) and body weight regularly. Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint is reached (e.g., tumor size, study duration). Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition, survival, and other relevant endpoints. Endpoint->Data_Analysis End End Data_Analysis->End

References

Preclinical studies of 9-ING-41 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Efficacy of 9-ING-41

Introduction

9-ING-41 (also known as elraglusib) is a first-in-class, intravenously administered small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase that is aberrantly overexpressed in a multitude of cancers, where it plays a crucial role in promoting tumor progression, cell survival, and resistance to therapy.[1][3] Preclinical research has demonstrated that 9-ING-41 possesses broad-spectrum antitumor activity, both as a monotherapy and in combination with standard-of-care cytotoxic agents and immunotherapies, across a wide range of hematologic malignancies and solid tumors.[3][4] This document provides a comprehensive overview of the preclinical data supporting the efficacy of 9-ING-41, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action

The primary mechanism of 9-ING-41 is the potent and selective inhibition of GSK-3β.[1][5] This inhibition disrupts several downstream oncogenic signaling pathways that are critical for tumor cell survival and proliferation, particularly in the context of chemoresistance.

Key pathways affected include:

  • NF-κB Pathway Downregulation : GSK-3β is a positive regulator of the pro-survival NF-κB pathway.[1][6] By inhibiting GSK-3β, 9-ING-41 suppresses NF-κB transcriptional activity, leading to the decreased expression of key anti-apoptotic and cell cycle-regulating genes such as Cyclin D1, Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and Bcl-XL.[1][3][4] This suppression induces apoptosis and cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][7]

  • Impairment of DNA Damage Response (DDR) : In pancreatic cancer models, 9-ING-41 has been shown to potentiate the effects of chemotherapy by impairing the TopBP1/ATR/Chk1 DNA damage response pathway.[4][8] This prevents gemcitabine-induced cell cycle arrest, leading to increased cell death.[4]

  • Immunomodulation : 9-ING-41 exhibits significant immunomodulatory effects. It can downregulate the expression of immune checkpoint proteins like PD-1, LAG-3, and TIGIT on T-cells.[4][5][9][10] Simultaneously, it can upregulate MHC class I protein expression on tumor cells, enhancing their recognition by the immune system.[9][10][11] These actions promote the activation and cytotoxic function of CD8+ T-cells and Natural Killer (NK) cells against tumors.[4][5][9]

Mechanism_of_Action ING41 9-ING-41 (Elraglusib) GSK3B GSK-3β ING41->GSK3B NFKB NF-κB Pathway GSK3B->NFKB Activates DDR DNA Damage Response (ATR/Chk1) GSK3B->DDR Modulates NFKB_Targets ↓ Cyclin D1, Bcl-2, XIAP NFKB->NFKB_Targets Chemoresistance ↓ Chemoresistance DDR->Chemoresistance Apoptosis ↑ Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1, G2/M) NFKB_Targets->Apoptosis NFKB_Targets->CellCycleArrest

Caption: Core mechanism of 9-ING-41 action on tumor cells.

Immunomodulatory_Effects cluster_Tcell T-Cell / NK Cell cluster_Tumor Tumor Cell ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B Inhibits Checkpoints ↓ PD-1, LAG-3, TIGIT GSK3B->Checkpoints MHC ↑ MHC Class I GSK3B->MHC Activation ↑ T-Cell / NK Cell Activation & Proliferation Checkpoints->Activation Recognition ↑ Immune Recognition & Tumor Killing Activation->Recognition MHC->Recognition

Caption: Immunomodulatory effects of 9-ING-41 on the tumor microenvironment.

Quantitative Efficacy Data

The preclinical efficacy of 9-ING-41 has been quantified across various cancer models, both in vitro and in vivo.

Table 1: In Vivo Efficacy of 9-ING-41 in Patient-Derived Xenograft (PDX) Models
Cancer ModelTreatment Groups & DosingKey OutcomesCitation(s)
Glioblastoma (GBM) GBM6 PDX (CCNU-sensitive) - Vehicle Control- 9-ING-41: 70 mg/kg- CCNU: 2 mg/kg- 9-ING-41 + CCNUComplete tumor regression in the combination group, with no relapse after treatment cessation. Significantly prolonged survival in the combination group (p < .05) compared to CCNU alone.[6]
Glioblastoma (GBM) GBM12 PDX (CCNU-resistant) - Vehicle Control- 9-ING-41: 70 mg/kg- CCNU: 2 mg/kg- 9-ING-41 + CCNUMedian Survival:- Vehicle: 30 days- 9-ING-41: 42 days- CCNU: 85 days- Combination: All animals healthy and tumor-free at day 142 (study endpoint). Combination significantly prolonged survival (p < .05).[6]
Neuroblastoma Mouse Xenografts - CPT-11 (clinically relevant doses)- 9-ING-41 (clinically relevant doses)- 9-ING-41 + CPT-11The combination of 9-ING-41 and CPT-11 resulted in a greater antitumor effect than was observed with either agent alone.[12]
Pancreatic Cancer PDX Models - Gemcitabine- 9-ING-41- 9-ING-41 + Gemcitabine9-ING-41 enhances the anti-tumor activity of gemcitabine.[4]
Table 2: In Vitro Efficacy of 9-ING-41
Cancer TypeCell LinesTreatmentKey OutcomesCitation(s)
Bladder Cancer T24, HT1376, RT49-ING-41 MonotherapyDose-dependent decrease in cell proliferation with GI50 values of 0.7μM (T24), 4.7μM (HT1376), and 2.2μM (RT4). Induced prominent G2 cell cycle arrest.[13]
Double-Hit Lymphoma (DHL) Karpas-4229-ING-41 MonotherapyCaused significant G2/M phase cell cycle arrest (22.97% vs. 8.27% in control).[7]
Double-Hit Lymphoma (DHL) SuDHL29-ING-41 MonotherapyCaused G2/M phase cell cycle arrest (24.9% vs. 11.71% in control).[7]
Double-Hit Lymphoma (DHL) Karpas-422, SuDHL29-ING-41 + Venetoclax (B612062)Marked synergistic cytotoxicity. Enhanced G0/G1 arrest and significantly reduced the number of S-phase cells compared to monotherapy.[7]
Colorectal Cancer (CRC) Patient-Derived Organoids9-ING-41 Monotherapy & CombinationMarkedly reduced the growth rate of CRC organoids by 44%-62% both alone (p < .05) and in combination with 5-FU/Oxaliplatin.[14]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for interpreting preclinical data. Below are summaries of key experimental protocols used to evaluate 9-ING-41.

Glioblastoma Orthotopic PDX Model Study

This study aimed to determine the antitumor effect of 9-ING-41 in combination with the chemotherapeutic agent CCNU in chemoresistant glioblastoma.[6][15]

  • Models : Chemoresistant patient-derived xenograft (PDX) models of GBM, specifically GBM6 (partially responsive to CCNU) and GBM12 (completely resistant to CCNU), were used.[6][15]

  • Cell Transfection : To enable monitoring of intracranial tumor growth, GBM6 and GBM12 cells were transfected with reporter constructs for bioluminescence imaging (BLI).[6][15]

  • Animal Procedure : PDX tumors were transplanted intracranially into mice. Tumor growth was staged and monitored using BLI.[6][15]

  • Treatment Regimen : Once tumors were established, mice were treated with: (1) Vehicle control (DMSO), (2) 9-ING-41 (70 mg/kg), (3) CCNU (2 mg/kg), or (4) the combination of 9-ING-41 and CCNU. Treatments were administered via intraperitoneal (i.p.) injections twice a week.[6][15]

  • Efficacy Assessment : Antitumor activity was assessed by measuring changes in tumor bioluminescence and overall survival. At the end of the study, brains were analyzed histologically to confirm tumor regression.[6][15]

GBM_PDX_Workflow start Intracranial Transplantation of GBM6 or GBM12 PDX Tumors stage Tumor Staging via Bioluminescence Imaging (BLI) start->stage randomize Randomize into 4 Treatment Groups (Vehicle, 9-ING-41, CCNU, Combination) stage->randomize treat Administer Treatment (i.p. injections, twice weekly) randomize->treat monitor Monitor Tumor Growth (BLI) & Animal Survival treat->monitor monitor->treat Repeated Cycles end Endpoint Analysis: - Overall Survival Data - Histological Confirmation monitor->end

Caption: Experimental workflow for the orthotopic GBM PDX model study.
Bladder Cancer In Vitro Proliferation Assays

This research evaluated the single-agent and combination activity of 9-ING-41 in bladder cancer (BC) cell lines.[13]

  • Cell Lines : Three human bladder cancer cell lines were used: T24, HT1376, and RT4.[13]

  • Proliferation Assays :

    • MTS Assay : To measure cell viability and proliferation. A dose-dependent decrease in proliferation was observed to calculate the GI50 (concentration for 50% growth inhibition).[13]

    • BrdU Incorporation Assay : To directly measure DNA synthesis as an indicator of cell proliferation.[13]

  • Cell Cycle Analysis : Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with 9-ING-41.[13]

  • Mechanism Analysis : Western immunoblotting and quantitative RT-PCR were used to measure changes in the expression of cell cycle-related proteins (e.g., Cyclin D) and anti-apoptotic proteins (e.g., XIAP, Bcl-2).[13]

  • Combination Studies : The growth inhibitory effects of 9-ING-41 were tested in combination with standard chemotherapies (cisplatin, gemcitabine) and other novel agents.[13]

Conclusion

The comprehensive body of preclinical evidence demonstrates that 9-ING-41 is a potent and selective inhibitor of GSK-3β with significant antitumor activity across a wide range of malignancies. Its multimodal mechanism of action—including the direct induction of apoptosis and cell cycle arrest, the potentiation of chemotherapy, and the enhancement of antitumor immunity—provides a strong rationale for its continued clinical development.[1][4][6][16] The quantitative data from both in vitro and in vivo models consistently show that 9-ING-41, alone and in combination, can overcome therapeutic resistance and lead to significant, and in some cases curative, tumor regression.[6][12][15] These preclinical studies have been foundational for the ongoing clinical evaluation of 9-ING-41 in patients with advanced cancers.[2][3]

References

Investigating 9-ING-41 in Novel Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical investigation of 9-ING-41 (elraglusib), a first-in-class, selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β). This document details the mechanism of action, summarizes key quantitative data from various cancer models, provides representative experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction to 9-ING-41

9-ING-41 is an intravenously administered, maleimide-based small molecule that potently and selectively inhibits GSK-3β.[1][2][3] GSK-3β is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in tumor progression, chemotherapy resistance, and immune evasion.[3][4] By inhibiting GSK-3β, 9-ING-41 has demonstrated significant single-agent and combination antitumor activity in a broad spectrum of preclinical cancer models, including solid tumors and hematological malignancies.[2][5]

Mechanism of Action

The primary antitumor mechanism of 9-ING-41 is the inhibition of GSK-3β, which leads to the modulation of multiple downstream oncogenic pathways.

2.1. Downregulation of the NF-κB Pathway: A key mechanism of 9-ING-41 is the downregulation of the NF-κB pathway.[1][3] This leads to a decrease in the expression of critical NF-κB target genes that promote cancer cell survival and proliferation, including:

  • Cyclin D1: A key regulator of cell cycle progression.[1][2]

  • Bcl-2 and Bcl-XL: Anti-apoptotic proteins that prevent programmed cell death.[1][2]

  • XIAP: X-linked inhibitor of apoptosis protein.[1][6]

The inhibition of these targets results in G0-G1 and G2-M phase cell cycle arrest and the induction of apoptosis.[1][3]

2.2. Immunomodulation: 9-ING-41 has been shown to have significant immunomodulatory effects, transforming "cold" tumors into "hot" tumors.[7] Preclinical studies have demonstrated that elraglusib:

  • Downregulates immune checkpoint molecules such as PD-1, TIGIT, and LAG-3.[1][7]

  • Upregulates the expression of MHC class I proteins on tumor cells, enhancing antigen presentation.[7]

  • Activates T and NK cells, promoting an anti-tumor immune response.[7][8]

These effects provide a strong rationale for combining 9-ING-41 with immune checkpoint inhibitors.[9]

2.3. Modulation of Other Oncogenic Pathways: 9-ING-41's effects are not limited to the NF-κB pathway. It has also been shown to impact:

  • c-MYC signaling: Downregulation of c-MYC has been observed in B-cell lymphoma models.[4]

  • DNA Damage Response (DDR) Pathway: Suppression of the DDR pathway may restore tumor sensitivity to chemotherapy and radiation.[1]

  • STAT1 Pathway: Increased activation of the STAT1 pathway, which is upstream of antigen presentation, has been observed in neuroblastoma cell lines.[1]

Below is a diagram illustrating the core signaling pathway of 9-ING-41.

G Core Signaling Pathway of 9-ING-41 cluster_0 9-ING-41 cluster_1 GSK-3β Inhibition cluster_2 Downstream Effects cluster_3 Cellular Outcomes 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β inhibits NF-κB NF-κB GSK-3β->NF-κB activates PD-1 PD-1 GSK-3β->PD-1 upregulates TIGIT TIGIT GSK-3β->TIGIT upregulates LAG-3 LAG-3 GSK-3β->LAG-3 upregulates MHC Class I MHC Class I GSK-3β->MHC Class I downregulates Cyclin D1 Cyclin D1 NF-κB->Cyclin D1 promotes expression Bcl-2 Bcl-2 NF-κB->Bcl-2 promotes expression XIAP XIAP NF-κB->XIAP promotes expression Bcl-XL Bcl-XL NF-κB->Bcl-XL promotes expression Cell Cycle Arrest Cell Cycle Arrest Cyclin D1->Cell Cycle Arrest leads to Apoptosis Apoptosis Bcl-2->Apoptosis inhibits XIAP->Apoptosis inhibits Bcl-XL->Apoptosis inhibits Immune Activation Immune Activation PD-1->Immune Activation inhibits TIGIT->Immune Activation inhibits LAG-3->Immune Activation inhibits MHC Class I->Immune Activation promotes G Xenograft Study Experimental Workflow cluster_groups Treatment Groups Tumor Cell/Fragment Implantation Tumor Cell/Fragment Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell/Fragment Implantation->Tumor Growth Monitoring Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth Monitoring->Randomization into Treatment Groups Treatment Administration Treatment Administration Randomization into Treatment Groups->Treatment Administration Vehicle Control Vehicle Control 9-ING-41 Monotherapy 9-ING-41 Monotherapy Combination Agent Combination Agent Combination Therapy Combination Therapy Tumor Volume and Body Weight Measurement Tumor Volume and Body Weight Measurement Treatment Administration->Tumor Volume and Body Weight Measurement Tumor Volume and Body Weight Measurement->Treatment Administration Repeat per schedule End of Study End of Study Tumor Volume and Body Weight Measurement->End of Study Tumor Excision and Analysis Tumor Excision and Analysis End of Study->Tumor Excision and Analysis

References

Methodological & Application

Application Notes and Protocols for 9-ING-41 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 9-ING-41 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, survival, and apoptosis.[1] Aberrant GSK-3β activity has been linked to the pathogenesis and progression of various cancers.[2][3] These application notes provide a comprehensive guide for the in vitro use of 9-ING-41, summarizing its mechanism of action, effects on cancer cell lines, and detailed protocols for key experimental assays.

Mechanism of Action

9-ING-41 functions as an ATP-competitive inhibitor of GSK-3β.[2] Its primary anti-tumor effect is mediated through the downregulation of pro-survival signaling pathways, most notably the NF-κB pathway.[1][4][5] Inhibition of GSK-3β by 9-ING-41 leads to a reduction in the expression of NF-κB target genes that promote cell survival, such as Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and cyclin D1.[4][6][7][8][9] This disruption of pro-survival signaling shifts the cellular balance towards apoptosis.[1][10] Additionally, 9-ING-41 has been shown to influence the p53 apoptotic pathway and induce cell cycle arrest.[5][6][11]

9-ING-41_Mechanism_of_Action cluster_cell Cancer Cell 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB_Pathway NF-κB Pathway GSK-3β->NF-κB_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest GSK-3β->Cell_Cycle_Arrest Promotes Progression Pro-Survival_Genes Bcl-2 XIAP Cyclin D1 NF-κB_Pathway->Pro-Survival_Genes Upregulates Apoptosis Apoptosis Pro-Survival_Genes->Apoptosis Inhibits

Figure 1: Simplified signaling pathway of 9-ING-41 action.

Quantitative Data Summary

The following tables summarize the in vitro effects of 9-ING-41 across various cancer cell lines as a single agent and in combination with other therapies.

Table 1: Single-Agent Activity of 9-ING-41

Cell Line(s)Cancer TypeConcentration (µM)Treatment DurationObserved EffectsReference(s)
SUDHL-4, KPUM-UH1, Karpas 422, TMD8B-cell Lymphoma13 days40-70% reduction in cell viability.[11]
Daudi, SUDHL-4, Karpas 422, KPUM-UH1, TMD8B-cell Lymphoma17 days<30% proliferation relative to control.[11]
ACHN, Caki-1, KRCY, KU19-20Renal Cell Carcinoma0.5 - 1.7 (GI₅₀)96 hoursDose-dependent decrease in proliferation.[2]
ACHN, KRCYRenal Cell Carcinoma548 and 96 hoursInduction of cell cycle arrest and apoptosis.[2]
HT-29Colorectal Cancer2Not specifiedResistant to growth inhibition.[12]
SK-N-DZ, SK-N-BE(2)Neuroblastoma0.05 - 0.1 (GI₅₀)Not specifiedInhibition of cell growth.[10]
Neuroblastoma cell linesNeuroblastoma0.1 - 1Not specifiedInduction of apoptosis (PARP cleavage).[10]

Table 2: Combination Therapy with 9-ING-41

Primary Agent9-ING-41 Concentration (µM)Cell Line(s)Cancer TypeObserved EffectReference(s)
Venetoclax0.5SUDHL-4, KPUM-UH1B-cell Lymphoma8-fold and 2-fold reduction in Venetoclax IC₅₀, respectively.[11]
BAY-1143572 (CDK9 inhibitor)0.5SUDHL-4B-cell Lymphoma8-fold reduction in BAY-1143572 IC₅₀.[11]
5-FU and Oxaliplatin2Colorectal Cancer OrganoidsColorectal CancerEnhanced growth inhibition in chemotherapy-resistant models.[3][12]
CCNU (Lomustine)Not specified (in vivo)GBM12, GBM6 (PDX models)GlioblastomaSignificantly enhanced anti-tumor activity and survival.[13]
CPT-11 (Irinotecan)Not specifiedNeuroblastomaNeuroblastomaPotentiated anti-tumor effects on cell growth.[10]

Experimental Protocols

Detailed methodologies for key in vitro experiments with 9-ING-41 are provided below.

Cell Viability and Proliferation Assay (MTS-based)

This protocol is adapted from methodologies used in studies on B-cell lymphoma and renal cell carcinoma.[2][11]

Objective: To determine the effect of 9-ING-41 on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 9-ING-41 stock solution (dissolved in DMSO)[14]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[11]

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of 9-ING-41 (e.g., 0.1 µM to 5 µM). Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).[2][11]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[11]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the GI₅₀ or IC₅₀ values.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add 9-ING-41 at various concentrations seed_cells->add_drug incubate Incubate for 24-96 hours add_drug->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance analyze Calculate viability and GI₅₀/IC₅₀ read_absorbance->analyze end End analyze->end

Figure 2: Workflow for the cell viability and proliferation assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is based on standard methods for apoptosis detection and findings from studies where 9-ING-41 induced apoptosis.[1][2]

Objective: To quantify the induction of apoptosis by 9-ING-41.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 9-ING-41 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 9-ING-41 and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This protocol is based on methodologies described for renal cancer cell lines.[2]

Objective: To determine the effect of 9-ING-41 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 9-ING-41 stock solution

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 9-ING-41 and a vehicle control for the desired time (e.g., 48 or 96 hours).[2]

  • Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 30 minutes.[2]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the Sub-G₁, G₁, S, and G₂/M phases of the cell cycle.[2]

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Start seed_and_treat Seed and treat cells with 9-ING-41 start->seed_and_treat harvest Harvest cells seed_and_treat->harvest wash Wash with PBS harvest->wash stain_annexin Stain with Annexin V/PI wash->stain_annexin fix Fix with 70% Ethanol wash->fix analyze Analyze by Flow Cytometry stain_annexin->analyze stain_pi Stain with PI/RNase A fix->stain_pi stain_pi->analyze end End analyze->end

Figure 3: General workflow for apoptosis and cell cycle analysis.

Western Blotting

This protocol is a general guide based on standard Western blotting procedures mentioned in the context of 9-ING-41 studies.[2][11]

Objective: To analyze the expression levels of specific proteins involved in the signaling pathways affected by 9-ING-41.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm plates

  • 9-ING-41 stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GS, anti-c-MYC, anti-survivin, anti-active caspase 3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with 9-ING-41 for the desired time, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and kits.

References

Application Notes and Protocols for 9-ING-41 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as elraglusib) is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in numerous oncogenic signaling pathways.[1][2][3][4] Overexpression of GSK-3β is associated with tumor progression and resistance to chemotherapy in various cancers, including colorectal cancer (CRC).[2][5] 9-ING-41 has demonstrated preclinical anti-tumor activity as a single agent and in combination with standard-of-care chemotherapies in CRC cell lines and patient-derived organoids.[6][7][8][9][10] These application notes provide a comprehensive guide for the utilization of 9-ING-41 in in vitro studies involving colorectal cancer cell lines, covering its mechanism of action, protocols for key experiments, and available quantitative data.

Mechanism of Action

9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[1][2][3] The inhibition of GSK-3β by 9-ING-41 impacts multiple downstream signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.

Key Signaling Pathways Affected:

  • NF-κB Pathway: GSK-3β can positively regulate the NF-κB pathway, which is crucial for the survival and proliferation of cancer cells. 9-ING-41-mediated inhibition of GSK-3β leads to the downregulation of NF-κB and its target genes, such as cyclin D1, Bcl-2, and XIAP, thereby promoting apoptosis.[2][3]

  • Wnt/β-catenin Pathway: GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. However, in some contexts, its inhibition can lead to the stabilization and nuclear accumulation of β-catenin, a hallmark of many colorectal cancers. The precise role of GSK-3β inhibition in the context of aberrant Wnt signaling in CRC is complex and may be cell-type dependent.

  • c-Myc Regulation: GSK-3β can regulate the stability and activity of the oncoprotein c-Myc. Inhibition of GSK-3β can lead to a reduction in c-Myc levels, contributing to decreased cell proliferation.[6][11]

  • Cell Cycle Arrest: Treatment with 9-ING-41 has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[3][8] This is associated with the downregulation of key cell cycle proteins such as CDK1.[9]

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, 9-ING-41 is a potent inducer of apoptosis in cancer cells.[1][2][3]

  • Immunomodulation: 9-ING-41 has been shown to enhance the killing of colorectal tumor cells by natural killer (NK) cells and T cells.[12][13] It can also decrease the production of immunosuppressive cytokines like VEGF.[5][12]

Signaling Pathway Diagram

9-ING-41_Mechanism_of_Action cluster_drug Drug cluster_target Target cluster_pathways Downstream Pathways cluster_effects Cellular Effects ING41 9-ING-41 (Elraglusib) GSK3B GSK-3β ING41->GSK3B Inhibits Apoptosis Apoptosis ING41->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) ING41->CellCycleArrest Proliferation Decreased Proliferation ING41->Proliferation ImmuneModulation Enhanced Immune Cell Killing ING41->ImmuneModulation NfKB NF-κB Pathway GSK3B->NfKB Regulates WNT Wnt/β-catenin Pathway GSK3B->WNT Regulates cMYC c-Myc GSK3B->cMYC Regulates NfKB->Apoptosis Inhibits NfKB->Proliferation Promotes WNT->Proliferation Promotes cMYC->Proliferation Promotes

Caption: Mechanism of action of 9-ING-41 in colorectal cancer cells.

Data Presentation

In Vitro Efficacy of 9-ING-41 in Colorectal Cancer Cell Lines
Cell LineGenetic BackgroundAssayConcentrationIncubation TimeObserved EffectReference
HT-29KRAS WT, BRAF V600EGrowth Rate2 µM3h (drug), 72h (recovery)Resistant to transient inhibition[6]
RKOKRAS WT, BRAF WTGrowth Rate2 µM3h (drug), 72h (recovery)Significant growth inhibition[6]
SW480KRAS G12VGrowth Rate2 µM3h (drug), 72h (recovery)Significant growth inhibition[6]
Various CRCTP53, KRAS, BRAF, etc.IC50 DeterminationUp to 50 µM72hDose-dependent decrease in viability[5][12]
HCT-116KRAS G13DIC50 DeterminationNot specified24h / 72hIC50 values determined[5][7]
KM12CKRAS G12VIC50 DeterminationNot specified24h / 72hIC50 values determined[5]

Note: Specific IC50 values were not consistently reported in a tabular format across the reviewed literature.

Experimental Protocols

Preparation of 9-ING-41 Stock Solution
  • Reagent: 9-ING-41 powder

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 9-ING-41 in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Note: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the media is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of 9-ING-41 on the viability and proliferation of colorectal cancer cell lines.

  • Materials:

    • Colorectal cancer cell lines (e.g., HT-29, RKO, SW480, HCT-116)

    • Complete cell culture medium

    • 96-well plates

    • 9-ING-41 stock solution

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[6]

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Prepare serial dilutions of 9-ING-41 in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of 9-ING-41 (e.g., 0.1 µM to 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Incubate the plate for the desired duration (e.g., 72 hours).[5][12]

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is used to analyze changes in protein expression and phosphorylation in key signaling pathways following treatment with 9-ING-41.

  • Materials:

    • Colorectal cancer cells

    • 6-well plates or larger culture dishes

    • 9-ING-41 stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and buffers

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-c-Myc, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of 9-ING-41 for the specified time (e.g., 24 or 48 hours).

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by 9-ING-41.

  • Materials:

    • Colorectal cancer cells

    • 6-well plates

    • 9-ING-41 stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[1]

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with 9-ING-41 at various concentrations for a predetermined time (e.g., 24, 48, or 72 hours).[1]

    • Harvest the cells, including any floating cells in the medium, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Colorectal Cancer Cell Culture seed Seed Cells in Appropriate Plates start->seed treat Treat with 9-ING-41 (various concentrations and times) seed->treat viability Cell Viability (MTS Assay) treat->viability western Protein Analysis (Western Blot) treat->western apoptosis Apoptosis (Flow Cytometry) treat->apoptosis analyze_via Calculate % Viability, IC50 viability->analyze_via analyze_wb Analyze Protein Expression Changes western->analyze_wb analyze_apop Quantify Apoptotic Cell Population apoptosis->analyze_apop end End: Conclusion on 9-ING-41 Effects analyze_via->end analyze_wb->end analyze_apop->end

Caption: General experimental workflow for studying 9-ING-41 in CRC cell lines.

Conclusion

9-ING-41 is a promising therapeutic agent for colorectal cancer that warrants further investigation. Its mechanism of action, centered on the inhibition of GSK-3β, leads to multiple anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanisms of 9-ING-41 in colorectal cancer cell lines. Careful optimization of cell line-specific conditions and treatment parameters will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for 9-ING-41 in Patient-Derived Tumor Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as Elraglusib) is a first-in-class, selective small molecule inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is aberrantly overexpressed in a variety of human malignancies and has been implicated in promoting tumor cell survival, proliferation, and resistance to therapy.[2] The primary mechanism of action of 9-ING-41 involves the downregulation of the NF-κB signaling pathway, which in turn decreases the expression of key anti-apoptotic and cell cycle regulatory proteins such as Cyclin D1, Bcl-2, and XIAP.[3] Preclinical studies have demonstrated the broad-spectrum antitumor activity of 9-ING-41 as a single agent and in combination with standard-of-care chemotherapies across numerous cancer types, including in patient-derived xenograft (PDX) models.

Patient-derived tumor organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of the original patient tumor, making them a powerful tool for preclinical drug screening and personalized medicine. This document provides detailed application notes and protocols for the use of 9-ING-41 in PDO models.

Data Presentation: 9-ING-41 In Vitro Efficacy

While specific dosage data for 9-ING-41 in patient-derived organoids is not extensively published, studies in various 2D cancer cell lines provide a strong foundation for determining an effective concentration range for initial PDO experiments. The following tables summarize key quantitative data from these studies.

Table 1: Single Agent Activity of 9-ING-41 in Cancer Cell Lines

Cell Line TypeAssayEndpointEffective ConcentrationReference
Renal Cancer (ACHN, Caki-1, KRCY, KU19-20)MTS AssayGI500.5 - 1.7 µM[4]
B-cell Lymphoma (Daudi, SUDHL-4, etc.)MTS AssayViability Reduction (40-70%)1 µM[2]
NeuroblastomaNot SpecifiedApoptosis Induction0.1 - 1 µM[1]
Bladder CancerNot SpecifiedCell Cycle Blockage (G2/M)10 µM[1]
Pancreatic Cancer (BXPC3)Not SpecifiedApoptosis Induction5 µM[1]

Table 2: Combination Therapy with 9-ING-41 in B-cell Lymphoma Cell Lines

Cell LineCombination Agent9-ING-41 ConcentrationEffect on Combination Agent IC50Reference
SUDHL-4Venetoclax0.5 µM8-fold reduction[2]
KPUM-UH1Venetoclax0.5 µM2-fold reduction[2]
SUDHL-4BAY-11435720.5 µM8-fold reduction[2]

Signaling Pathway and Experimental Workflow

Diagram 1: 9-ING-41 Mechanism of Action

9-ING-41_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 9-ING-41 Inhibition cluster_2 Downstream Effects GSK-3β GSK-3β NF-κB NF-κB GSK-3β->NF-κB Activates 9-ING-41 9-ING-41 9-ING-41->GSK-3β Inhibits Cyclin D1 Cyclin D1 NF-κB->Cyclin D1 Upregulates Bcl-2 Bcl-2 NF-κB->Bcl-2 Upregulates XIAP XIAP NF-κB->XIAP Upregulates Cell_Cycle_Arrest Cell_Cycle_Arrest Cyclin D1->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl-2->Apoptosis XIAP->Apoptosis

Caption: Mechanism of 9-ING-41 via GSK-3β inhibition and NF-κB pathway.

Diagram 2: Experimental Workflow for PDO Drug Screening

PDO_Drug_Screening_Workflow Patient_Tumor_Tissue Patient_Tumor_Tissue Organoid_Establishment Organoid_Establishment Patient_Tumor_Tissue->Organoid_Establishment Organoid_Expansion Organoid_Expansion Organoid_Establishment->Organoid_Expansion Dissociation_and_Seeding Dissociation_and_Seeding Organoid_Expansion->Dissociation_and_Seeding Drug_Treatment Drug_Treatment Dissociation_and_Seeding->Drug_Treatment Viability_Assay Viability_Assay Drug_Treatment->Viability_Assay Data_Analysis Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for 9-ING-41 screening in patient-derived organoids.

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Tumor Organoids

This protocol should be adapted based on the specific tumor type and established laboratory procedures. General guidelines are as follows:

  • Tissue Acquisition and Processing:

    • Obtain fresh tumor tissue from patients under appropriate ethical guidelines.

    • Mechanically mince the tissue into small fragments (~1-2 mm³).

    • Digest the tissue fragments using a suitable enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.

    • Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

    • Wash the cells with basal medium and centrifuge to obtain a cell pellet.

  • Organoid Seeding:

    • Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).

    • Plate droplets of the cell-matrix suspension into pre-warmed multi-well plates.

    • Allow the droplets to solidify at 37°C for 15-30 minutes.

    • Overlay with a specialized organoid growth medium, supplemented with tissue-specific growth factors.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C in a humidified incubator with 5% CO₂.

    • Change the growth medium every 2-3 days.

    • Monitor organoid formation and growth using brightfield microscopy.

    • Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding in a fresh basement membrane matrix.

Protocol 2: 9-ING-41 Dosing and Viability Assay in PDOs
  • Preparation for Dosing:

    • Harvest mature organoids and dissociate them into smaller fragments or single cells.

    • Count the cells or fragments and seed them in a 96-well or 384-well plate format within a basement membrane matrix.

    • Allow the organoids to reform for 24-48 hours before drug treatment.

  • 9-ING-41 Treatment:

    • Prepare a stock solution of 9-ING-41 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of 9-ING-41 in the organoid growth medium to achieve the desired final concentrations. Based on 2D cell line data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.

    • Include appropriate controls: vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent for the specific cancer type).

    • Replace the medium in the organoid-containing wells with the medium containing the different concentrations of 9-ING-41.

    • Incubate the plates for a duration relevant to the experimental endpoint (e.g., 72-96 hours for viability assays).

  • Cell Viability Assessment:

    • At the end of the treatment period, measure organoid viability using a suitable assay. A common method is the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.

    • Briefly, equilibrate the plate and assay reagent to room temperature.

    • Add the CellTiter-Glo® 3D reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to determine the percentage of viability for each concentration of 9-ING-41.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth/viability).

Conclusion

9-ING-41 presents a promising therapeutic strategy for a range of cancers. The use of patient-derived tumor organoids offers a clinically relevant platform to further investigate its efficacy, identify predictive biomarkers, and explore synergistic combinations with other anti-cancer agents. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute robust preclinical studies using this innovative in vitro model. It is recommended that the suggested dosage range for 9-ING-41 be optimized for each specific PDO line to ensure accurate and reproducible results.

References

Combining 9-ING-41 with Standard Chemotherapy Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as elraglusib) is a first-in-class, small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes including tumor progression, cell survival, and chemotherapy resistance.[1][2][3] Aberrant overexpression of GSK-3β is associated with aggressive tumor growth and resistance to standard anticancer therapies in various malignancies.[4][5] 9-ING-41 represents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of standard chemotherapy agents.

These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of 9-ING-41 with conventional chemotherapy. Detailed protocols for key experimental assays are included to facilitate further research and drug development in this area.

Mechanism of Action: Synergistic Antitumor Effects

9-ING-41 exerts its antitumor effects through multiple mechanisms that synergize with standard chemotherapy:

  • Inhibition of Pro-Survival Signaling: 9-ING-41 downregulates the NF-κB pathway, which is constitutively active in many cancer cells and promotes the expression of anti-apoptotic proteins such as Bcl-2, XIAP, and Bcl-xL.[1][3][6] By suppressing these survival signals, 9-ING-41 sensitizes cancer cells to the cytotoxic effects of chemotherapy.

  • Abrogation of DNA Damage Response (DDR): Preclinical studies have shown that 9-ING-41 can compromise DNA repair mechanisms by destabilizing the TopBP1/ATR/Chk1 pathway.[6][7] This prevents cancer cells from repairing the DNA damage induced by chemotherapeutic agents, leading to enhanced cell death.

  • Cell Cycle Arrest: 9-ING-41 has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases, preventing cell proliferation.[1][8] This can synergize with chemotherapy agents that target actively dividing cells.

  • Immunomodulation: 9-ING-41 has demonstrated immunomodulatory properties, including the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and the enhancement of NK and T-cell effector functions.[1][9][10][11] This suggests a potential for combination with immunotherapy as well.

9_ING_41_Signaling_Pathway Signaling Pathways Modulated by 9-ING-41 cluster_chemo Chemotherapy cluster_9ING41 9-ING-41 cluster_cell Cancer Cell Chemo Standard Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage induces ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B inhibits NFkB NF-κB Pathway GSK3B->NFkB activates DDR DNA Damage Response (ATR/Chk1) GSK3B->DDR activates Wnt Wnt/β-catenin Pathway GSK3B->Wnt inhibits Survival Pro-survival Proteins (Bcl-2, XIAP) NFkB->Survival promotes DDR->DNA_Damage repairs Apoptosis Apoptosis Survival->Apoptosis inhibits CellCycle Cell Cycle Arrest DNA_Damage->Apoptosis induces DNA_Damage->CellCycle induces

Caption: Signaling Pathways Modulated by 9-ING-41 in Combination with Chemotherapy.

Preclinical Data Summary

A significant body of preclinical evidence supports the synergistic activity of 9-ING-41 with various chemotherapy agents across a range of cancer types.

In Vitro Cytotoxicity and Synergy
Cell LineCancer TypeCombination AgentEffectReference
SUDHL-4Double-Hit LymphomaVenetoclax (B612062)8-fold reduction in Venetoclax IC50[12]
KPUM-UH1Double-Hit LymphomaVenetoclax2-fold reduction in Venetoclax IC50[12]
SUDHL-4B-cell LymphomaBAY-1143572 (CDK9 inhibitor)8-fold reduction in BAY-1143572 IC50[12][13]
Colorectal Cancer Cell LinesColorectal Cancer5-FU and OxaliplatinSignificantly enhanced growth inhibition[14][15]
Soft Tissue Sarcoma (STS) Cell LinesSoft Tissue SarcomaDoxorubicinSynergistic induction of apoptosis[4]
Karpas-422 and SuDHL2Double-Hit LymphomaVenetoclaxMarked synergistic cytotoxicity[8]
In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeCombination AgentKey FindingsReference
GBM6 and GBM12 PDXGlioblastomaLomustine (CCNU)Significant tumor regression and histologically confirmed cures in chemoresistant models.[16][17][16][17]
Pancreatic Cancer PDXPancreatic CancerGemcitabineEnhanced antitumor activity.[6][6]
Soft Tissue Sarcoma XenograftsSoft Tissue SarcomaDoxorubicinSynergistic in vivo antitumor effect.[4]
Colorectal Cancer Syngeneic Model (CT-26)Colorectal CancerAnti-PD-L1Synergistic antitumor activity.[11][11]

Clinical Data Summary

Clinical trials have evaluated 9-ING-41 as both a monotherapy and in combination with several standard-of-care chemotherapy regimens in patients with advanced malignancies.

Phase I/II Clinical Trial (NCT03678883)

This first-in-human study assessed the safety and efficacy of 9-ING-41 alone and in combination with eight different chemotherapy regimens in patients with refractory solid tumors and hematologic malignancies.[2][7]

Combination RegimenCancer TypesKey Efficacy ResultsReference
GemcitabinePancreatic, othersStable disease observed in 6 pancreatic cancer patients.[4][5][4][5]
Gemcitabine + nab-PaclitaxelPancreaticDisease control rate of 62% and overall response rate of 43% in 21 evaluable patients.[18][18]
LomustineGliomaSafe in combination; warrants further study.[3][3]
CarboplatinSalivary Gland Carcinoma, othersPhase 2 study ongoing.[19][19]
IrinotecanColorectal, others80% of patients on combination therapy stayed on study >2 cycles.[9][9]
DoxorubicinVarious solid tumorsIncluded in the combination therapy arms.[2][4][2][4]
Paclitaxel + CarboplatinVarious solid tumorsIncluded in the combination therapy arms.[2][4][2][4]
Pemetrexed + CarboplatinNon-small cell lung, othersIncluded in the combination therapy arms.[2][7][2][7]

Overall Clinical Observations:

  • 9-ING-41 has a favorable toxicity profile both as a monotherapy and in combination with chemotherapy.[7][20]

  • Common drug-related adverse events include transient visual changes and fatigue.[7]

  • Clinical benefit, including partial and complete responses, has been observed in heavily pretreated patients with various refractory cancers.[4][7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of 9-ING-41 with chemotherapy agents.

Experimental_Workflow Experimental Workflow for Evaluating 9-ING-41 Combinations cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell Viability Assay (MTS/CCK-8) A2 Apoptosis Assay (Flow Cytometry) A1->A2 end Data Analysis & Conclusion A1->end A3 Cell Cycle Analysis (Flow Cytometry) A2->A3 A2->end A4 Western Blot (Signaling Pathways) A3->A4 A3->end B1 PDX/Xenograft Tumor Model A4->B1 Promising Results A4->end B2 Monitor Tumor Growth & Survival B1->B2 B3 Immunohistochemistry & Biomarker Analysis B2->B3 B3->end start Select Cancer Model & Chemo Agent start->A1

Caption: A general experimental workflow for preclinical evaluation.

In Vitro Cell Viability (MTS/CCK-8) Assay

Objective: To determine the cytotoxic effects of 9-ING-41 alone and in combination with a chemotherapy agent on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)[21]

  • Chemotherapy agent of interest

  • MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[21]

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)[21]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 9-ING-41 and the chemotherapy agent, both alone and in combination. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs).[21]

  • Incubation: Incubate the plate for a desired treatment duration (e.g., 48 or 72 hours).[8][21]

  • MTS/CCK-8 Addition: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined using non-linear regression analysis. Combination effects (synergism, additivity, or antagonism) can be calculated using methods such as the Chou-Talalay method (Combination Index).

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by 9-ING-41 and chemotherapy combinations.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-ING-41 and chemotherapy agent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 9-ING-41, the chemotherapy agent, or the combination for a specified time (e.g., 48 hours).[8]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo efficacy of 9-ING-41 in combination with chemotherapy in a clinically relevant tumor model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Patient-derived tumor tissue

  • 9-ING-41 formulation (e.g., in DMSO)[16]

  • Chemotherapy agent formulation

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-tagged tumors)[16]

Procedure:

  • Tumor Implantation: Implant fragments of patient-derived tumor tissue subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Staging: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, 9-ING-41 alone, chemotherapy alone, combination).[16]

  • Treatment Administration: Administer 9-ING-41 (e.g., 70 mg/kg, intraperitoneally, twice a week) and the chemotherapy agent (e.g., Lomustine at 2-5 mg/kg) according to the planned schedule.[16][17]

  • Monitoring: Monitor tumor volume using calipers and/or bioluminescence imaging twice weekly. Record animal body weight and monitor for any signs of toxicity.[16]

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint. Collect tumors for downstream analysis (e.g., immunohistochemistry, western blot).

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups. Kaplan-Meier survival analysis can also be performed.[16]

Conclusion

The combination of the GSK-3β inhibitor 9-ING-41 with standard chemotherapy agents is a promising strategy to enhance antitumor efficacy and overcome chemoresistance. The wealth of preclinical data, coupled with encouraging clinical findings, provides a strong rationale for the continued investigation and development of 9-ING-41 in combination regimens for a variety of solid and hematologic malignancies. The protocols provided herein offer a framework for researchers to further explore and validate the therapeutic potential of this novel combination approach.

References

Application Notes and Protocols for 9-ING-41 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 9-ING-41 (elraglusib), a selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, experimental workflows, and specific protocols for establishing and evaluating the efficacy of 9-ING-41 in both subcutaneous and orthotopic xenograft models.

Mechanism of Action of 9-ING-41

9-ING-41 is a potent, small-molecule inhibitor of GSK-3β, a serine/threonine kinase that is overexpressed in various cancers and contributes to tumor progression and chemoresistance. GSK-3β is a key regulator of multiple signaling pathways involved in cell survival, proliferation, and apoptosis. By inhibiting GSK-3β, 9-ING-41 modulates the activity of downstream targets, leading to anti-tumor effects. The putative antitumor mode of action of 9-ING-41 involves the downregulation of the NF-κB pathway, which in turn decreases the expression of target genes such as cyclin D1, Bcl-2, and XIAP, leading to the inhibition of tumor growth.[1] This ultimately results in cell cycle arrest at the G0/G1 and G2-M phases and the induction of apoptosis.[1]

Furthermore, preclinical studies have demonstrated that 9-ING-41 possesses immunomodulatory properties. It has been shown to downregulate immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and upregulate the expression of MHC class I proteins in tumor cells.[2][3] This suggests that 9-ING-41 can enhance anti-tumor immune responses, providing a rationale for its use in combination with immunotherapies.

9-ING-41_Mechanism_of_Action cluster_1 GSK-3β Regulation Akt Akt/PKB GSK3b GSK-3β Akt->GSK3b Inactivation Wnt Wnt Wnt->GSK3b Inactivation beta_catenin β-catenin (Degradation) GSK3b->beta_catenin Phosphorylation NFkB NF-κB Pathway (Activation) GSK3b->NFkB Regulation Apoptosis Apoptosis GSK3b->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest GSK3b->CellCycleArrest Progression ING41 9-ING-41 ING41->GSK3b Inhibition CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Transcription cMYC c-MYC beta_catenin->cMYC Transcription Chemoresistance Chemoresistance NFkB->Chemoresistance

Caption: Simplified signaling pathway of GSK-3β and the inhibitory action of 9-ING-41.

Experimental Workflow for Xenograft Studies

A typical experimental workflow for evaluating the anti-tumor activity of 9-ING-41 in a xenograft model involves several key stages, from initial cell culture and animal model selection to tumor monitoring and final data analysis.

Experimental_Workflow start Start cell_culture Cell Culture/ PDX Tissue Prep start->cell_culture animal_model Animal Model Selection cell_culture->animal_model implantation Tumor Implantation animal_model->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation (9-ING-41 +/- Chemo) randomization->treatment monitoring Tumor Monitoring (BLI/Calipers) treatment->monitoring endpoint Endpoint Analysis (Survival/Histology) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for 9-ING-41 xenograft studies.

Data Presentation: Summary of Preclinical Xenograft Studies

The following tables summarize quantitative data from key preclinical studies of 9-ING-41 in xenograft models.

Table 1: 9-ING-41 in Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Models

ParameterGBM6 PDX ModelGBM12 PDX ModelReference
Animal Model Athymic Nude MiceAthymic Nude Mice[2]
Tumor Implantation IntracranialIntracranial[2]
Treatment Groups 1. Vehicle (DMSO) 2. 9-ING-41 (70 mg/kg) 3. CCNU (2 mg/kg) 4. 9-ING-41 + CCNU1. Vehicle (DMSO) 2. 9-ING-41 (70 mg/kg) 3. CCNU (5 mg/kg) 4. 9-ING-41 + CCNU[2][3]
Dosing Schedule Intraperitoneal (i.p.) injections, twice a week for 3 weeksIntraperitoneal (i.p.) injections, twice a week[2][3][4]
Median Survival Vehicle: 30 days 9-ING-41: 42 days CCNU: 85 days 9-ING-41 + CCNU: Not reached (cures observed)Vehicle: 24 days 9-ING-41: 24 days CCNU: 26 days 9-ING-41 + CCNU: Significantly prolonged[2][3]
Key Finding Combination of 9-ING-41 and CCNU resulted in complete tumor regression and cures.9-ING-41 enhanced the anti-tumor activity of CCNU in a chemoresistant model.[2][3][5]

Table 2: 9-ING-41 in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models

ParameterPancreatic Cancer PDX ModelReference
Animal Model Patient-Derived Xenograft Mice[6][7]
Treatment Groups 1. Vehicle 2. Gemcitabine 3. 9-ING-41 4. 9-ING-41 + Gemcitabine[6][7]
Dosing Schedule Intravenous (IV) administration[6]
Key Finding 9-ING-41 enhanced the anti-tumor activity of gemcitabine, leading to tumor growth inhibition and regression.[6][7]

Experimental Protocols

Protocol 1: Establishment of Orthotopic Glioblastoma PDX Model

This protocol describes the intracranial implantation of patient-derived glioblastoma tissue into immunodeficient mice.

Materials:

  • Glioblastoma patient-derived xenograft (PDX) tissue (e.g., GBM6, GBM12)

  • Athymic nude mice (6-8 weeks old)

  • Stereotactic frame

  • Micro-drill

  • Hamilton syringe

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (forceps, scissors)

  • Wound clips or sutures

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and secure it in the stereotactic frame.

  • Surgical Site Preparation: Shave the scalp and disinfect with an appropriate antiseptic solution.

  • Incision: Make a small sagittal incision in the scalp to expose the skull.

  • Burr Hole: Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm right of the sagittal suture and 1 mm anterior to the coronal suture).

  • Tumor Implantation:

    • Prepare a single-cell suspension of the PDX tumor or use small tumor fragments.

    • Using a Hamilton syringe, slowly inject the tumor cells/fragments into the brain parenchyma to a specific depth (e.g., 3 mm).

  • Closure: Withdraw the needle slowly, and close the incision with wound clips or sutures.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care, including analgesics.

Protocol 2: Establishment of Subcutaneous Xenograft Model

This protocol details the subcutaneous implantation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Immunodeficient mice (e.g., athymic nude, NSG)

Procedure:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free media) at the desired concentration. Matrigel can be mixed with the cell suspension to improve tumor engraftment.

  • Injection: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Protocol 3: Administration of 9-ING-41

This protocol outlines the preparation and administration of 9-ING-41 for in vivo studies.

Materials:

  • 9-ING-41 powder

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, Saline)

  • Syringes and needles appropriate for the route of administration

Procedure:

  • Formulation Preparation: Prepare a stock solution of 9-ING-41 in a suitable solvent like DMSO. For in vivo administration, this stock solution is typically diluted in a vehicle formulation to improve solubility and reduce toxicity. A common formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the prepared 9-ING-41 solution into the peritoneal cavity of the mouse.

    • Intravenous (i.v.) Injection: Administer the solution via the tail vein.

  • Dosing Schedule: Follow the dosing schedule as determined by the experimental design (e.g., twice weekly).

Protocol 4: Bioluminescence Imaging (BLI) for Tumor Monitoring

This protocol is for the non-invasive monitoring of tumor growth in orthotopic models using cells engineered to express luciferase.

Materials:

  • Mice with luciferase-expressing tumors

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (isoflurane)

Procedure:

  • Substrate Administration: Anesthetize the mouse with isoflurane and administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).

  • Imaging: After a short incubation period (10-15 minutes) to allow for substrate distribution, place the mouse in the imaging chamber of the in vivo imaging system.

  • Image Acquisition: Acquire bioluminescent images. The signal intensity correlates with the number of viable tumor cells.

  • Data Analysis: Quantify the bioluminescent signal from the tumor region to monitor tumor growth over time.

References

Application Notes and Protocols: Western Blot Analysis of GSK-3β Inhibition by 9-ING-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its aberrant activity is implicated in various diseases, including cancer, making it a key therapeutic target. 9-ING-41 (elraglusib) is a potent and selective small molecule inhibitor of GSK-3β currently under clinical investigation. One of the primary methods to ascertain the efficacy of 9-ING-41 is to measure the phosphorylation status of GSK-3β at Serine 9 (Ser9). Phosphorylation at this site inhibits GSK-3β activity. This document provides a detailed protocol for performing a Western blot to quantify the inhibition of GSK-3β, as evidenced by an increase in phosphorylated GSK-3β (p-GSK-3β Ser9), following treatment with 9-ING-41.

Signaling Pathway of GSK-3β Inhibition by 9-ING-41

GSK-3β is a key downstream component of several signaling pathways, including the PI3K/Akt pathway. Akt, a serine/threonine kinase, directly phosphorylates GSK-3β at Ser9, leading to its inactivation. 9-ING-41, as a direct inhibitor, also effectively suppresses GSK-3β activity. This inhibition prevents the phosphorylation of downstream targets by GSK-3β, such as β-catenin, leading to its stabilization, nuclear translocation, and the subsequent transcription of target genes. In many cancer cells, inhibiting GSK-3β can lead to cell cycle arrest and apoptosis.[1][2]

GSK-3β Signaling Pathway Inhibition by 9-ING-41 cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt p-GSK-3β Ser9 (Inactive) p-GSK-3β Ser9 (Inactive) Akt->p-GSK-3β Ser9 (Inactive) P GSK-3β (Active) GSK-3β (Active) β-catenin β-catenin GSK-3β (Active)->β-catenin Phosphorylates for degradation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p-GSK-3β Ser9 (Inactive)->Cell Cycle Arrest / Apoptosis 9-ING-41 9-ING-41 9-ING-41->GSK-3β (Active) Inhibits β-catenin (degraded) β-catenin (degraded) β-catenin->β-catenin (degraded)

Caption: Inhibition of GSK-3β by 9-ING-41 or upstream Akt signaling.

Experimental Protocol

This protocol outlines the treatment of cancer cell lines with 9-ING-41, followed by protein extraction and Western blot analysis to detect total GSK-3β and p-GSK-3β (Ser9).

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., Karpas-422, SuDHL2, ACHN, Caki-1, SH-SY5Y)

  • 9-ING-41: Prepare stock solutions in DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.

  • SDS-PAGE Gels: 10% or 12% polyacrylamide gels.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-GSK-3β (Ser9)

    • Rabbit or Mouse anti-GSK-3β (total)

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow

Western Blot Workflow for 9-ING-41 A 1. Cell Culture & Treatment - Seed cells and allow to adhere/grow. - Treat with 9-ING-41 (e.g., 0.5-4 µM) and DMSO control for 48h. B 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells in RIPA buffer with inhibitors on ice. A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay. B->C D 4. Sample Preparation - Normalize protein concentrations. - Add Laemmli buffer and boil for 5-10 min. C->D E 5. SDS-PAGE - Load equal amounts of protein (20-40 µg) per lane. - Run gel to separate proteins by size. D->E F 6. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane. E->F G 7. Blocking - Block membrane with 5% milk or BSA in TBST for 1h. F->G H 8. Antibody Incubation - Incubate with primary antibodies (anti-p-GSK-3β, anti-total GSK-3β, loading control) overnight at 4°C. - Wash with TBST. - Incubate with HRP-conjugated secondary antibodies for 1h. G->H I 9. Detection & Analysis - Add ECL substrate. - Image chemiluminescence. - Perform densitometry analysis. H->I

References

Application Notes and Protocols: 9-ING-41 for Inducing Cell Cycle Arrest in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41, also known as Elraglusib, is a first-in-class, small-molecule, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell proliferation, apoptosis, and metabolism.[2][4] In numerous cancers, GSK-3β is overexpressed and contributes to tumor progression and therapeutic resistance.[1][5] 9-ING-41 has demonstrated significant preclinical and clinical antitumor activity across a broad spectrum of solid and hematological malignancies, both as a single agent and in combination with chemotherapy and other targeted agents.[3][6] Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis.[2][7]

These application notes provide a comprehensive overview of 9-ING-41's mechanism of action and offer detailed protocols for its use in research settings to induce cell cycle arrest.

Mechanism of Action

9-ING-41 exerts its anti-tumor effects by inhibiting GSK-3β, which in turn modulates multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Key Signaling Pathways Modulated by 9-ING-41:

  • Cell Cycle Regulation: 9-ING-41 induces cell cycle arrest primarily at the G1/S and G2/M checkpoints.[8] This is achieved by downregulating key cell cycle proteins such as Cyclin D1 and CDK1/Cyclin B1.[2][4] Inhibition of GSK-3β can lead to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression.[4]

  • Apoptosis Induction: The compound promotes apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2, XIAP, and survivin, leading to the cleavage of PARP, a hallmark of apoptosis.[2][3][9]

  • NF-κB Pathway: 9-ING-41 downregulates the NF-κB pathway, which is constitutively active in many cancers and promotes the expression of genes involved in cell survival and chemoresistance.[1][3]

  • Wnt/β-catenin Pathway: By inhibiting GSK-3β, 9-ING-41 can lead to the stabilization and nuclear accumulation of β-catenin. While this is a canonical Wnt pathway effect, in some cancer contexts, the overall impact of GSK-3β inhibition by 9-ING-41 is anti-proliferative.[8]

  • DNA Damage Response (DDR): 9-ING-41 has been shown to impair the ATR/Chk1-mediated DNA damage response, which can sensitize cancer cells to DNA-damaging agents like gemcitabine.[4][10]

Data Presentation

Table 1: In Vitro Activity of 9-ING-41 in Various Cancer Cell Lines
Cell LineCancer TypeAssayEndpointResultReference
ACHN, KRCYRenal CancerPI StainingCell Cycle ArrestG2 phase arrest at 48h[2]
SUDHL-4B-cell LymphomaCCK-8 AssayIC50~0.5 µM (with BAY-1143572)[9]
Neuroblastoma CellsNeuroblastomaViability AssayApoptosisInduction at 2, 4 µM (48h)[7]
TCL and MCL linesT-cell/Mantle Cell LymphomaProliferation AssayInhibitionEffective at ≥ 1.0 µM[7]
Double-Hit Lymphoma CellsLymphomaFlow CytometryCell Cycle ArrestG1/S phase arrest[8]
Table 2: Clinical Trial Data for 9-ING-41
Clinical Trial IDCancer TypePhaseCombination TherapyKey FindingReference
NCT03678883Advanced Solid Tumors/Hematologic MalignanciesI/IIMonotherapy and combinationWell-tolerated; RP2D of 15 mg/kg[4]
NCT03678883Advanced Pancreatic Ductal AdenocarcinomaIIGemcitabine/nab-paclitaxelDisease Control Rate: 62%, Overall Response Rate: 43%[5]
Actuate 1801Refractory MalignanciesI/IIChemotherapyEvidence of clinical activity[1]

Mandatory Visualizations

9_ING_41_Signaling_Pathway Signaling Pathways Modulated by 9-ING-41 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor 9_ING_41 9-ING-41 GSK3b GSK-3β 9_ING_41->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation NFkB NF-κB GSK3b->NFkB Activates Destruction_Complex Destruction Complex (APC, Axin, CK1, GSK-3β) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Bcl2_XIAP Bcl-2, XIAP NFkB->Bcl2_XIAP Transcription IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Transcription c_Myc c-Myc TCF_LEF->c_Myc Transcription Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest Proliferation Proliferation↓ c_Myc->Proliferation Apoptosis Apoptosis Bcl2_XIAP->Apoptosis Experimental_Workflow_9_ING_41 General Experimental Workflow for 9-ING-41 start Start: Cancer Cell Culture treatment Treat with 9-ING-41 (Varying concentrations and time points) start->treatment viability Cell Viability Assay (MTS/CCK-8) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Key protein expression) treatment->western_blot apoptosis Apoptosis Assay (Annexin V/PI Staining, PARP Cleavage) treatment->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis apoptosis->data_analysis end End: Conclusion on 9-ING-41 Effects data_analysis->end

References

Application of 9-ING-41 in K-Ras Mutated Cancers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as elraglusib) is a first-in-class, small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1][2] In the context of oncology, GSK-3β has emerged as a critical therapeutic target, as its overexpression is associated with tumor progression and resistance to chemotherapy in various malignancies.[2][3]

Mutations in the K-Ras oncogene are among the most common drivers of human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. These mutations lead to constitutive activation of downstream signaling pathways that promote uncontrolled cell growth and survival. Preclinical evidence suggests that K-Ras-dependent cancer cells are particularly reliant on GSK-3β for their survival and proliferation, making GSK-3β an attractive therapeutic target in this patient population.[1][4] 9-ING-41 has demonstrated broad anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for various advanced cancers (NCT03678883).[2][5]

These application notes provide an overview of the mechanism of action of 9-ING-41, summarize its preclinical efficacy in K-Ras mutated cancer models, and offer detailed protocols for key experimental procedures.

Mechanism of Action in K-Ras Mutated Cancers

GSK-3β is a downstream effector in multiple signaling pathways that are often dysregulated in K-Ras mutated cancers. The primary mechanism of action of 9-ING-41 is the competitive inhibition of ATP binding to GSK-3β, which in turn modulates several oncogenic pathways:

  • Downregulation of the NF-κB Pathway: GSK-3β can positively regulate the pro-survival NF-κB pathway. Inhibition of GSK-3β by 9-ING-41 leads to the downregulation of NF-κB and its target genes, which include anti-apoptotic proteins like Bcl-2, XIAP, and cyclin D1.[2][6] This suppression of survival signals can induce apoptosis in cancer cells.

  • Modulation of Oncogenic Proteins: GSK-3β is known to phosphorylate and regulate the stability of oncoproteins such as c-Myc and β-catenin. By inhibiting GSK-3β, 9-ING-41 can lead to the destabilization of these proteins, thereby inhibiting cancer cell proliferation.

  • Induction of Cell Cycle Arrest and Apoptosis: Treatment with 9-ING-41 has been shown to induce cell cycle arrest, often at the G2 phase, and promote apoptosis in cancer cells.[7]

  • Immunomodulatory Effects: 9-ING-41 has been observed to enhance the anti-tumor immune response. It can increase the cytotoxicity of natural killer (NK) cells and CD8+ T cells and modulate the expression of immune checkpoint molecules.[1][5]

Figure 1: 9-ING-41 Mechanism of Action in K-Ras Mutated Cancers.

Preclinical Efficacy of 9-ING-41

Preclinical studies have demonstrated the anti-tumor activity of 9-ING-41 both as a monotherapy and in combination with standard-of-care chemotherapies in various cancer models, including those with K-Ras mutations.

In Vitro Efficacy in K-Ras Mutated Cancer Cell Lines

Studies on colorectal cancer (CRC) cell lines have shown that the response to 9-ING-41 can be heterogeneous and may be influenced by the KRAS mutation status. For instance, some KRAS mutant CRC cell lines exhibit sensitivity to 9-ING-41, while others may be more resistant.[1] The combination of 9-ING-41 with chemotherapy has been shown to be synergistic in certain contexts.[1][4]

Cell LineCancer TypeKRAS Status9-ING-41 Effect (as single agent)Combination Benefit (with Chemotherapy)Reference
RKOColorectalWild-TypeSensitiveSignificant enhancement of 5-FU and oxaliplatin (B1677828) efficacy.[1]
HT-29ColorectalWild-TypeResistantNo significant improvement with SoC drugs.[1]
SW480ColorectalMutant (G12V)ResistantEnhanced efficacy of 5-FU and oxaliplatin combination.[1]
HCT116ColorectalMutant (G13D)SensitiveNot specified[6]
Pancreatic Cancer Cell LinesPancreaticMutant (various)Growth suppressionPotentiates the effects of gemcitabine.[4]

Table 1: Summary of In Vitro Efficacy of 9-ING-41 in Selected Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models have provided further evidence for the anti-tumor activity of 9-ING-41. In models of chemoresistant glioblastoma, the combination of 9-ING-41 with CCNU resulted in tumor regression and histologically confirmed cures.[8] In neuroblastoma xenografts, 9-ING-41 as a single agent inhibited tumor growth, and in combination with CPT-11, it led to tumor regression.[3] While these studies were not exclusively in K-Ras mutated models, they establish the in vivo activity of 9-ING-41 and its potential to overcome chemoresistance. In PDX models of pancreatic cancer, 9-ING-41 enhanced the anti-tumor activity of gemcitabine.[4]

Cancer ModelTreatmentKey FindingsReference
Glioblastoma PDX (GBM6, GBM12)9-ING-41 (70 mg/kg) + CCNU (2 or 5 mg/kg)Significant increase in overall survival; tumor regression and cures.[8]
Neuroblastoma Xenograft (SK-N-BE(2))9-ING-41 (monotherapy)Inhibition of tumor growth.[3]
Neuroblastoma Xenograft (SK-N-DZ)9-ING-41 (70 mg/kg) + CPT-11 (5 mg/kg)Greater anti-tumor effect than either agent alone; tumor regression.[3]
Pancreatic Cancer PDX9-ING-41 + GemcitabineEnhanced anti-tumor activity of gemcitabine.[4]

Table 2: Summary of In Vivo Efficacy of 9-ING-41 in Xenograft Models.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of 9-ING-41 in K-Ras mutated cancer cell lines and in vivo models.

In Vitro Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of 9-ING-41 on cancer cell lines.

G cluster_workflow MTS Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with 9-ING-41 (Varying concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTS Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 2: Workflow for the In Vitro Cell Viability (MTS) Assay.

Materials:

  • K-Ras mutated and wild-type cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 9-ING-41 in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of 9-ING-41. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 9-ING-41).

    • It is recommended to have at least three replicate wells for each condition.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot Analysis of the GSK-3β Pathway

This protocol is for analyzing the expression and phosphorylation status of proteins in the GSK-3β signaling pathway following treatment with 9-ING-41.

G cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I

Figure 3: Workflow for Western Blot Analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Culture and treat cells with 9-ING-41 at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 9-ING-41 in a mouse xenograft model.

G cluster_workflow Xenograft Study Workflow A 1. Cell Implantation (Subcutaneous) B 2. Tumor Growth & Staging A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Treatment (e.g., 9-ING-41, Vehicle) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Euthanize & Harvest Tumors E->F G 7. Data Analysis (Tumor Growth Inhibition) F->G

Figure 4: Workflow for an In Vivo Xenograft Tumor Study.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • K-Ras mutated cancer cells

  • Matrigel (optional)

  • 9-ING-41 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.

    • Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Staging and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 9-ING-41 alone, chemotherapy alone, 9-ING-41 + chemotherapy).

  • Drug Administration:

    • Administer 9-ING-41 and other treatments according to the planned schedule, dose, and route of administration (e.g., intraperitoneal injection). Doses used in previous studies range from 40-70 mg/kg.[3][8]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint:

    • Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: Transcriptomic Analysis of Cells Treated with 9-ING-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the transcriptomic effects of 9-ING-41, a selective glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, on cancer cells. It includes a summary of gene expression changes, detailed experimental protocols for transcriptomic analysis, and diagrams of the key signaling pathways modulated by the compound. This information is intended to guide researchers in designing experiments and interpreting data related to the mechanism of action of 9-ING-41.

Introduction

9-ING-41 (also known as elraglusib) is a small molecule inhibitor of GSK-3β with demonstrated anti-tumor activity in various cancer models.[1] Its mechanism of action involves the modulation of multiple signaling pathways that are critical for cancer cell proliferation, survival, and resistance to therapy.[1][2] Transcriptomic analysis is a powerful tool to elucidate the global gene expression changes induced by 9-ING-41 and to identify novel therapeutic targets and biomarkers.

Summary of Transcriptomic Changes

Treatment of colorectal cancer (CRC) cells with 9-ING-41 for 24 hours results in significant alterations in the transcriptome. A study on CRC cells identified 325 genes with significantly changed expression (Fold Change > 1.5, FDR p-value < 0.05).[3] Of these, 155 genes were upregulated, and 170 were downregulated.[3] Gene Set Enrichment Analysis (GSEA) further revealed that 280 gene sets were significantly upregulated and 118 were downregulated following treatment.[3]

A key finding from the transcriptomic analysis is the significant downregulation of the "HALLMARK E2F TARGETS" gene set, which includes genes related to the cell cycle.[3] This is consistent with the observed effects of 9-ING-41 on cell cycle arrest.[3]

Table 1: Summary of Differentially Expressed Genes in Colorectal Cancer Cells Treated with 9-ING-41 [3]

RegulationNumber of GenesKey Downregulated Gene Sets
Upregulated155-
Downregulated170HALLMARK E2F TARGETS, HALLMARK G2M CHECKPOINT, WP DNA IRDAMAGE AND CELLULAR RESPONSE VIA ATR

Table 2: Selected Differentially Expressed Genes in Colorectal Cancer Cells Treated with 9-ING-41 [3]

GeneFold Change (FC)FDR p-valueAssociated Gene Set
TUBB-2.4< 0.05HALLMARK E2F TARGETS
UBE2C-1.7< 0.05HALLMARK G2M CHECKPOINT
CDK1-1.5< 0.05WP DNA IRDAMAGE AND CELLULAR RESPONSE VIA ATR
MMP12.4< 0.05STK33...mechanism of action

Experimental Protocols

This section details the methodology for performing a transcriptomic analysis of cells treated with 9-ING-41, based on protocols described in the literature.[3]

Cell Culture and Treatment
  • Cell Lines: Colorectal cancer (CRC) cell lines or patient-derived tumor organoids.

  • Culture Conditions: Culture cells in appropriate media and conditions as per standard protocols.

  • Treatment: Treat cells with 9-ING-41 at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours) to induce pronounced changes in mRNA levels.[3][4] Include a vehicle-treated control group (e.g., DMSO).

RNA Isolation
  • Lyse the cells using a suitable reagent like QIAzol Lysis Reagent.[3]

  • Store the lysates at -80°C until RNA isolation.

  • Isolate total RNA using a commercially available kit, such as the miRNeasy Micro Kit, following the manufacturer's instructions.[3]

RNA Quality Control
  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., Nanodrop ND-1000).[3]

  • Evaluate RNA integrity using a bioanalyzer, such as the Agilent 2100 Bioanalyzer.[3]

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare RNA-Seq libraries from the total RNA samples.

  • Sequencing: Perform sequencing using a high-throughput sequencing platform.

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome.

  • Quantification: Quantify gene expression levels.

  • Differential Expression Analysis: Identify genes that are differentially expressed between 9-ING-41-treated and control groups. Use statistical methods to determine significance (e.g., FDR p-value < 0.05) and fold change.

  • Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and gene sets that are significantly enriched among the differentially expressed genes.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by 9-ING-41 and the general workflow for transcriptomic analysis.

G cluster_workflow Experimental Workflow for Transcriptomic Analysis A Cell Culture & 9-ING-41 Treatment B RNA Isolation A->B C RNA Quality Control B->C D RNA Sequencing C->D E Data Analysis D->E F Differentially Expressed Genes E->F G Pathway Analysis E->G

Caption: Workflow for transcriptomic analysis of cells treated with 9-ING-41.

G cluster_pathway Key Signaling Pathways Modulated by 9-ING-41 ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B inhibition NFkB NF-κB Pathway GSK3B->NFkB CellCycle Cell Cycle Progression GSK3B->CellCycle DNA_Repair DNA Damage Response GSK3B->DNA_Repair Immune Immune Response GSK3B->Immune NFkB->CellCycle ↓ Pro-survival genes Immune->CellCycle ↑ Anti-tumor immunity

Caption: 9-ING-41 inhibits GSK-3β, leading to downstream effects on key cancer-related pathways.

Discussion and Conclusion

Transcriptomic analysis provides a comprehensive view of the molecular mechanisms underlying the anti-tumor effects of 9-ING-41. The data reveals that 9-ING-41 induces significant changes in gene expression, leading to cell cycle arrest and the modulation of other critical cancer-related pathways.[3] The downregulation of E2F target genes, which are crucial for cell cycle progression, is a key finding that corroborates the phenotypic observations of 9-ING-41's activity.[3]

Furthermore, the immunomodulatory effects of 9-ING-41, such as the activation of T and NK cells, are supported by transcriptomic data from clinical trials.[5][6] These findings highlight the multimodal mechanism of action of 9-ING-41 and provide a strong rationale for its further development as a cancer therapeutic, both as a monotherapy and in combination with other agents.[3][7][8]

The protocols and data presented in this document serve as a valuable resource for researchers investigating the biological effects of 9-ING-41 and other GSK-3β inhibitors. By following these guidelines, researchers can generate robust and reproducible transcriptomic data to further unravel the complex mechanisms of this promising anti-cancer agent.

References

Troubleshooting & Optimization

9-ING-41 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the solubility and stability of 9-ING-41 in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 9-ING-41 in your research.

I. Troubleshooting Guides

This section addresses common issues that may arise when working with 9-ING-41 in cell culture.

Issue 1: Precipitation Observed Upon Addition of 9-ING-41 to Cell Culture Media

Question: I dissolved 9-ING-41 in DMSO to create a stock solution. However, when I add it to my cell culture medium, I immediately see a precipitate. What is causing this and how can I resolve it?

Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of 9-ING-41 in the cell culture medium is higher than its aqueous solubility.Decrease the final working concentration of 9-ING-41. It is crucial to determine the maximum soluble concentration of 9-ING-41 in your specific cell culture medium using a solubility assessment protocol (see Section III).
Rapid Dilution Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can lead to localized high concentrations and rapid precipitation.Perform a serial dilution. First, prepare an intermediate dilution of the 9-ING-41 DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume.
Low Temperature of Media The solubility of many compounds, including 9-ING-41, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solutions of 9-ING-41.
High DMSO Concentration While DMSO is an excellent solvent for the stock solution, a high final concentration in the cell culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-related artifacts and cytotoxicity.
"Salting Out" Effect The high salt concentration in some cell culture media can decrease the solubility of hydrophobic compounds.If possible, test the solubility of 9-ING-41 in a simpler, serum-free basal medium first to see if media components are contributing to the precipitation.
Issue 2: Delayed Precipitation or Loss of Activity Over Time

Question: My 9-ING-41 solution in cell culture medium appears clear initially, but after a few hours or days in the incubator, I notice a precipitate or a decrease in the expected biological activity. What is happening?

Answer: Delayed precipitation or loss of activity can be due to the compound's instability in the cell culture environment over the duration of the experiment. As a maleimide-based compound, 9-ING-41's stability can be influenced by components within the cell culture medium.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Compound Degradation 9-ING-41, being a maleimide-containing compound, is susceptible to reaction with nucleophiles, such as thiols (e.g., glutathione, cysteine) present in serum supplements (like FBS) or secreted by cells. This can lead to the degradation or modification of the parent compound.Perform a stability study to determine the half-life of 9-ING-41 in your specific cell culture medium at 37°C (see Section III). If the compound is found to be unstable, consider replenishing the medium with freshly prepared 9-ING-41 at regular intervals during your experiment.
pH Shift in Media The pH of the cell culture medium can change over time due to cellular metabolism. A significant shift in pH can affect the solubility and stability of 9-ING-41.Ensure your cell culture medium is properly buffered and monitor the pH of your cultures, especially in long-term experiments.
Interaction with Serum Proteins Hydrophobic compounds can bind to proteins in the serum (e.g., albumin), which can affect their free concentration and perceived activity.If your experimental design allows, you can try reducing the serum concentration. Alternatively, conduct a stability study in the presence and absence of serum to assess its impact.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic cell culture vessels, reducing the effective concentration of the compound available to the cells.Consider using low-adhesion plasticware for your experiments.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing 9-ING-41 stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 9-ING-41.[1][2]

Q2: What is the solubility of 9-ING-41?

Q3: At what concentrations is 9-ING-41 typically used in cell culture experiments?

A3: Based on published studies, 9-ING-41 is typically used in cell culture at final concentrations ranging from 0.1 µM to 10 µM, with many studies using concentrations between 0.5 µM and 5 µM.[3][4]

Q4: How should I store 9-ING-41 stock solutions?

A4: 9-ING-41 powder can be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: Is 9-ING-41 stable in cell culture media?

A5: As a maleimide-based compound, 9-ING-41 has the potential to react with thiol-containing molecules (e.g., glutathione, cysteine) that are often present in cell culture media, especially in media supplemented with fetal bovine serum (FBS). This reaction can lead to the degradation or modification of the compound over time. The rate of degradation can be influenced by factors such as pH, temperature, and the specific components of the medium. Specific data on the half-life of 9-ING-41 in different cell culture media is not publicly available. A detailed protocol to assess the stability of 9-ING-41 in your experimental setup is provided in Section III.

Q6: What is the mechanism of action of 9-ING-41?

A6: 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[3][5][6] By inhibiting GSK-3β, 9-ING-41 can modulate the activity of several downstream signaling pathways, including the NF-κB and Wnt/β-catenin pathways, which are often dysregulated in cancer.[5][7] This can lead to the downregulation of pro-survival proteins and the induction of apoptosis in cancer cells.

III. Experimental Protocols

Due to the lack of publicly available quantitative data for 9-ING-41 solubility and stability in cell culture media, the following protocols are provided to enable researchers to determine these critical parameters in their specific experimental systems.

Protocol 1: Determining the Kinetic Solubility of 9-ING-41 in Cell Culture Media

This protocol provides a method to estimate the maximum concentration at which 9-ING-41 remains in solution in your cell culture medium of choice under your experimental conditions.

Materials:

  • 9-ING-41

  • DMSO

  • Your complete cell culture medium (e.g., DMEM, RPMI-1640, with all supplements)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance at a wavelength where 9-ING-41 does not absorb (e.g., 600-650 nm)

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution of 9-ING-41 in DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Sonication may be required.

  • In a 96-well plate, perform serial dilutions of the 9-ING-41 stock solution in DMSO.

  • Transfer a small, equal volume of each DMSO dilution to a new 96-well plate.

  • Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the desired final concentrations of 9-ING-41. Ensure the final DMSO concentration is consistent across all wells and is the same as what you will use in your cell-based assays (e.g., 0.1% or 0.5%).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a relevant time period (e.g., 1-2 hours, or the duration of your shortest experiment).

  • Visually inspect the wells for any signs of precipitation.

  • Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. An increase in absorbance compared to the vehicle control (medium with DMSO only) indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.

Protocol 2: Assessing the Stability of 9-ING-41 in Cell Culture Media

This protocol outlines a method to determine the rate of degradation of 9-ING-41 in your cell culture medium at 37°C over time.

Materials:

  • 9-ING-41

  • Your complete cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Appropriate vials for sample collection and storage

  • Quenching solvent (e.g., ice-cold acetonitrile)

Methodology:

  • Prepare a solution of 9-ING-41 in pre-warmed (37°C) complete cell culture medium at the desired final concentration (this should be below the determined kinetic solubility limit).

  • Aliquot this solution into several sterile tubes, one for each time point to be tested.

  • Immediately process the first sample (t=0). To do this, take an aliquot of the medium, add a quenching solvent (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins and stop any further degradation. Vortex and centrifuge at high speed. Collect the supernatant for analysis.

  • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube and process it in the same manner as the t=0 sample.

  • Store the processed supernatants at -80°C until analysis.

  • Analyze the concentration of the parent 9-ING-41 compound in each sample using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of 9-ING-41 remaining at each time point relative to the t=0 concentration. This data can be used to determine the half-life (t₁/₂) of the compound in your cell culture medium.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-ING-41 Action

9-ING-41 is a selective inhibitor of GSK-3β, a key kinase involved in multiple signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates the central role of GSK-3β and the downstream effects of its inhibition by 9-ING-41.

9-ING-41_Signaling_Pathway cluster_upstream Upstream Regulation of GSK-3β cluster_gsk3b GSK-3β cluster_downstream Downstream Effects PI3K_Akt PI3K/Akt Pathway GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Wnt Wnt Signaling Wnt->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates for Degradation NFkB NF-κB GSK3b->NFkB Promotes Activation c_Myc c-Myc GSK3b->c_Myc Phosphorylates for Degradation CyclinD1 Cyclin D1 GSK3b->CyclinD1 Phosphorylates for Degradation Apoptosis Apoptosis b_catenin->Apoptosis Inhibits Proliferation Cell Proliferation b_catenin->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes c_Myc->Proliferation Promotes CyclinD1->Proliferation Promotes 9ING41 9-ING-41 9ING41->GSK3b Inhibits

Caption: Mechanism of action of 9-ING-41.

Experimental Workflow for Assessing Compound Stability

The following diagram outlines the key steps for determining the stability of 9-ING-41 in your cell culture experiments.

Compound_Stability_Workflow Start Start: Prepare 9-ING-41 in Pre-warmed Cell Culture Medium T0 Time=0 Sample Collection and Processing Start->T0 Incubate Incubate Remaining Samples at 37°C, 5% CO₂ T0->Incubate Timepoints Collect and Process Samples at Designated Time Points (e.g., 2, 4, 8, 24, 48h) Incubate->Timepoints Analysis Quantify 9-ING-41 Concentration (e.g., using LC-MS/MS) Timepoints->Analysis Calculation Calculate % Remaining vs. T=0 and Determine Half-life Analysis->Calculation End End: Stability Profile Determined Calculation->End

Caption: Workflow for determining compound stability.

Troubleshooting Logic for 9-ING-41 Precipitation

This diagram provides a logical workflow to troubleshoot precipitation issues with 9-ING-41.

Precipitation_Troubleshooting_Workflow Start Precipitation Observed with 9-ING-41 Check_Concentration Is the final concentration too high? Start->Check_Concentration Reduce_Concentration Lower the final working concentration Check_Concentration->Reduce_Concentration Yes Check_Dilution Was the dilution performed rapidly with cold media? Check_Concentration->Check_Dilution No Reduce_Concentration->Check_Dilution Improve_Dilution Use serial dilutions in pre-warmed (37°C) media Check_Dilution->Improve_Dilution Yes Check_Stability Does precipitation occur over time? Check_Dilution->Check_Stability No Improve_Dilution->Check_Stability Perform_Stability_Assay Perform a stability study (see Protocol 2) Check_Stability->Perform_Stability_Assay Yes Unresolved Issue Persists: Consider media composition and plasticware effects Check_Stability->Unresolved No Consider_Replenishment Replenish media with fresh 9-ING-41 periodically Perform_Stability_Assay->Consider_Replenishment Resolved Issue Resolved Consider_Replenishment->Resolved Unresolved->Resolved

Caption: Troubleshooting workflow for precipitation.

References

Technical Support Center: Optimizing 9-ING-41 and 5-FU Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing combination therapy involving 9-ING-41, a GSK-3β inhibitor, and the chemotherapeutic agent 5-Fluorouracil (5-FU). This guide includes frequently asked questions, detailed troubleshooting guides, structured data tables for experimental results, in-depth experimental protocols, and visualizations of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining 9-ING-41 with 5-FU?

A1: The combination of 9-ING-41 and 5-FU is based on the complementary mechanisms of action of the two drugs. 5-FU is a cytotoxic agent that primarily inhibits thymidylate synthase, leading to disruption of DNA synthesis and repair.[1] However, cancer cells can develop resistance to 5-FU through various mechanisms. 9-ING-41 is a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a kinase that is often overexpressed in cancer and contributes to chemotherapy resistance.[2] By inhibiting GSK-3β, 9-ING-41 can induce cell cycle arrest and apoptosis, and has been shown to potentiate the anti-tumor effects of chemotherapeutic agents, including 5-FU, in certain cancer cell lines.[3][4]

Q2: What are the known molecular mechanisms of 9-ING-41's synergistic effect with 5-FU?

A2: 9-ING-41 enhances the efficacy of 5-FU through several potential mechanisms. Inhibition of GSK-3β by 9-ING-41 can lead to:

  • Cell Cycle Arrest: 9-ING-41 can cause cell cycle arrest, potentially making cancer cells more susceptible to the DNA-damaging effects of 5-FU.[3]

  • Induction of Apoptosis: 9-ING-41 has been shown to induce apoptosis in cancer cells. When combined with 5-FU, this can lead to a more robust apoptotic response.

  • Downregulation of Pro-Survival Signaling: GSK-3β is involved in pro-survival signaling pathways such as NF-κB. Inhibition of GSK-3β by 9-ING-41 can downregulate these pathways, thereby lowering the threshold for 5-FU-induced cell death.[2]

Q3: In which cancer types has the combination of 9-ING-41 and 5-FU shown promise?

A3: Preclinical studies have shown that the combination of 9-ING-41 and 5-FU has potential in treating colorectal cancer (CRC).[3][4] Research has demonstrated that 9-ING-41 can enhance the growth inhibitory effects of 5-FU in specific CRC cell lines and patient-derived tumor organoids.[3]

Q4: How should I determine the optimal concentrations of 9-ING-41 and 5-FU for my experiments?

A4: The optimal concentrations of 9-ING-41 and 5-FU for combination studies are cell-line dependent and should be determined empirically. A common approach is to first determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your cell line of interest. Based on these IC50 values, you can then design a dose-response matrix experiment where you test various combinations of the two drugs at concentrations around their respective IC50s. The results of this experiment can be analyzed using methods like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during experiments with 9-ING-41 and 5-FU combination therapy.

Problem 1: Higher than expected cell viability in combination treatment compared to single agents.

  • Possible Cause 1: Antagonistic Interaction at Specific Concentrations.

    • Troubleshooting: The interaction between two drugs can be concentration-dependent. It is possible that the chosen concentrations result in an antagonistic effect. Perform a full dose-response matrix experiment with a wider range of concentrations for both drugs. Analyze the data using synergy software (e.g., CompuSyn) to identify concentration ranges that are synergistic.

  • Possible Cause 2: Timing of Drug Administration.

    • Troubleshooting: The order and timing of drug administration can significantly impact the outcome. Consider sequential treatment schedules. For example, pre-treating cells with 9-ING-41 for a period (e.g., 24 hours) to induce cell cycle changes before adding 5-FU might enhance its efficacy. Conversely, pre-treating with 5-FU to induce DNA damage followed by 9-ING-41 to block repair pathways could also be effective. Test different sequential and co-administration schedules.

  • Possible Cause 3: Cell Line-Specific Resistance Mechanisms.

    • Troubleshooting: The specific genetic and molecular background of your cell line may confer resistance to this particular combination. For instance, some colorectal cancer cell lines like HT-29 have shown resistance to the synergistic effects of 9-ING-41 with chemotherapy.[3] If possible, test the combination in a panel of cell lines with different molecular profiles to identify sensitive and resistant models.

Problem 2: Inconsistent results in cell viability assays (e.g., MTS, MTT).

  • Possible Cause 1: Drug Instability or Degradation.

    • Troubleshooting: Ensure that stock solutions of 9-ING-41 and 5-FU are prepared and stored correctly. 9-ING-41 is typically dissolved in DMSO and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in culture medium for each experiment.

  • Possible Cause 2: Variability in Cell Seeding and Growth.

    • Troubleshooting: Inconsistencies in cell number and growth phase at the time of treatment can lead to variable results. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when treated. Use a consistent cell counting method and perform regular cell line authentication.

  • Possible Cause 3: Interference with Assay Reagents.

    • Troubleshooting: High concentrations of the drugs or their solvents (like DMSO) might interfere with the enzymatic reactions of viability assays. Always include appropriate vehicle controls (medium with the same concentration of the solvent). If interference is suspected, consider using an alternative viability assay that relies on a different principle (e.g., crystal violet staining or a real-time cell analysis system).

Problem 3: Difficulty in interpreting Western blot results for downstream signaling pathways.

  • Possible Cause 1: Inappropriate Antibody or Antibody Concentration.

    • Troubleshooting: Ensure you are using validated antibodies specific for your target proteins (e.g., phospho-GSK-3β, total GSK-3β, PARP, cleaved caspase-3). Optimize the antibody concentrations to achieve a good signal-to-noise ratio. Include positive and negative controls for your target proteins if available.

  • Possible Cause 2: Suboptimal Lysis Buffer or Sample Preparation.

    • Troubleshooting: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample.

  • Possible Cause 3: Timing of Sample Collection.

    • Troubleshooting: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in your target proteins after drug treatment. For example, changes in protein phosphorylation may occur within hours, while changes in total protein expression may take longer.

Data Presentation

The following tables summarize quantitative data from studies on the combination of 9-ING-41 and 5-FU in colorectal cancer (CRC) cell lines.

Table 1: Growth Inhibition of Colorectal Cancer Cell Lines with 9-ING-41 and 5-FU Combination Therapy

Cell LineTreatmentGrowth Inhibition (%)p-value vs. Controlp-value vs. 5-FU alone
RKO 5-FU (25 µM)40%< 0.05-
9-ING-41 (2 µM)35%< 0.05-
5-FU + 9-ING-4165%< 0.05< 0.05
SW480 5-FU (25 µM)25%< 0.05-
9-ING-41 (2 µM)10% (Resistant)> 0.05-
5-FU + 9-ING-4145%< 0.05< 0.05
HT-29 5-FU (25 µM)30%< 0.05-
9-ING-41 (2 µM)5% (Resistant)> 0.05-
5-FU + 9-ING-4132%< 0.05> 0.05

Data adapted from a study on colorectal cancer cells.[3] The growth inhibitory effect was measured after a 3-hour treatment followed by a 72-hour incubation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the combination of 9-ING-41 and 5-FU.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of 9-ING-41 and 5-FU, alone and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 9-ING-41 (stock solution in DMSO)

  • 5-FU (stock solution in DMSO or water)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[3]

  • Prepare serial dilutions of 9-ING-41 and 5-FU in complete culture medium from their respective stock solutions.

  • For combination treatment, prepare a matrix of drug concentrations. For example, for a fixed ratio experiment, combine the drugs at a constant ratio of their IC50 values. For a dose-matrix experiment, prepare a series of concentrations for each drug to be combined with each concentration of the other drug.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the single drugs, drug combinations, or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plates for the desired treatment duration (e.g., 3 hours, followed by a wash and incubation in fresh medium for 72 hours, as described in some studies).[3]

  • At the end of the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by 9-ING-41 and 5-FU, alone and in combination.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 9-ING-41 and 5-FU

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of 9-ING-41, 5-FU, their combination, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect the culture supernatant as it may contain apoptotic cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within 1 hour of staining.

  • Use appropriate software to analyze the data and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of 9-ING-41 and 5-FU on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 9-ING-41 and 5-FU

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them as described in the apoptosis assay protocol.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of 9-ING-41 and 5-FU combination therapy.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with 9-ING-41, 5-FU, or Combination start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->cellcycle western Western Blot treatment->western ic50 Calculate IC50 viability->ic50 pathway Pathway Analysis western->pathway synergy Synergy Analysis (e.g., CompuSyn) ic50->synergy

Caption: General experimental workflow for studying 9-ING-41 and 5-FU combination.

Troubleshooting_Logic start Unexpected Experimental Outcome q1 Is it a viability assay issue? start->q1 a1_yes Check for drug antagonism, timing of administration, and cell line resistance. q1->a1_yes Yes a1_no Is it a Western blot issue? q1->a1_no No end Consult further literature or technical support. a1_yes->end a2_yes Verify antibody specificity, optimize lysis buffer, and perform a time-course. a1_no->a2_yes Yes a2_no Is it a general inconsistency issue? a1_no->a2_no No a2_yes->end a3_yes Confirm drug stability, standardize cell handling, and check for assay interference. a2_no->a3_yes Yes a2_no->end No a3_yes->end

Caption: A logical troubleshooting workflow for common experimental issues.

References

Technical Support Center: Troubleshooting Resistance to 9-ING-41 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to the GSK-3β inhibitor, 9-ING-41, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cancer cell line, which was initially sensitive to 9-ING-41, is now showing reduced responsiveness. How can I confirm and quantify this resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of 9-ING-41 in your current cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance.

Troubleshooting Workflow:

  • Perform a Dose-Response Assay: Use a cell viability assay, such as the MTS assay, to determine the IC50 of 9-ING-41 in both the suspected resistant and the original parental cell lines.

  • Compare IC50 Values: A fold-change in IC50 of >2 is generally considered a significant indicator of resistance.

  • Maintain a Low-Passage Parental Stock: Always maintain a frozen stock of the original, sensitive parental cell line to have a consistent baseline for comparison.

  • Associated Protocol: --INVALID-LINK--

Q2: What are the potential mechanisms by which cancer cells develop resistance to 9-ING-41?

A2: Resistance to 9-ING-41, a GSK-3β inhibitor, can arise from several mechanisms. The primary reported mechanism is the induction of protective autophagy. Other potential mechanisms, common to targeted therapies, include alterations in the drug target and activation of bypass signaling pathways.

  • Mechanism 1: Upregulation of Protective Autophagy: 9-ING-41 can induce autophagy in some cancer cells. While this can sometimes contribute to cell death, it can also act as a survival mechanism, allowing cells to endure the stress induced by the drug.[1]

  • Mechanism 2: Alterations in GSK-3β: Although not yet specifically documented for 9-ING-41, mutations in the drug's target protein (GSK-3β) that prevent effective drug binding are a common resistance mechanism for targeted therapies.

  • Mechanism 3: Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of GSK-3β inhibition. Pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways can be upregulated to promote cell survival and proliferation.

Q3: How can I experimentally investigate if autophagy is mediating resistance to 9-ING-41 in my cells?

A3: To determine if autophagy is a resistance mechanism, you can inhibit autophagy in combination with 9-ING-41 treatment and observe if sensitivity is restored.

Experimental Approach:

  • Co-treatment with Autophagy Inhibitors: Treat your 9-ING-41 resistant cells with a combination of 9-ING-41 and an autophagy inhibitor, such as chloroquine (B1663885) or bafilomycin A1.

  • Assess Cell Viability: Perform a cell viability assay to see if the combination treatment reduces cell viability more than 9-ING-41 alone. A significant decrease in viability suggests that autophagy is a resistance mechanism.[1]

  • Monitor Autophagy Markers: Use western blotting to measure the levels of autophagy markers like LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 upon 9-ING-41 treatment would indicate an induction of autophagy.

  • Associated Protocols: --INVALID-LINK--, --INVALID-LINK--

Q4: My results suggest autophagy is not the primary resistance mechanism. How can I investigate other possibilities like bypass pathway activation?

A4: If autophagy inhibition does not restore sensitivity, investigating the activation of alternative survival pathways is the next logical step.

Experimental Strategy:

  • Phospho-Kinase Array: A phospho-kinase array can provide a broad screen of various signaling pathways to identify any that are hyperactivated in your resistant cells compared to the parental line.

  • Western Blot Validation: Based on the array results, use western blotting to confirm the increased phosphorylation of key proteins in the identified bypass pathways (e.g., phospho-Akt, phospho-ERK).

  • Targeted Inhibition: If a specific bypass pathway is identified, you can test if inhibiting this pathway (using a specific inhibitor) in combination with 9-ING-41 restores sensitivity.

  • Associated Protocol: --INVALID-LINK--

Quantitative Data Summary

Table 1: Reported IC50 Values for 9-ING-41 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DaudiB-cell Lymphoma~1.0[2]
SUDHL-4B-cell Lymphoma~0.5[2]
Karpas 422B-cell Lymphoma~1.0[2]
KPUM-UH1B-cell Lymphoma~0.5[2]
TMD8B-cell Lymphoma>1.0[2]
ACHNRenal Cell Carcinoma0.5 - 1.7[1]
Caki-1Renal Cell Carcinoma0.5 - 1.7[1]
KRCYRenal Cell Carcinoma0.5 - 1.7[1]
KU19-20Renal Cell Carcinoma0.5 - 1.7[1]
BxPC3Pancreatic CancerNot specified[3]

Table 2: Effect of 9-ING-41 in Combination with Other Agents

Cell LineCombination AgentFold Reduction in IC50 of Combination AgentReference
SUDHL-4Venetoclax (0.5 µM 9-ING-41)8-fold[2]
KPUM-UH1Venetoclax (0.5 µM 9-ING-41)2-fold[2]
SUDHL-4BAY-1143572 (0.5 µM 9-ING-41)8-fold[2]

Key Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol is used to assess the cytotoxic effects of 9-ING-41 on cancer cell lines and to determine the IC50 value.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • 9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of 9-ING-41 in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (medium with the same concentration of the solvent).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

2. Western Blotting

This protocol is used to analyze the expression and phosphorylation status of proteins in key signaling pathways.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., for GSK-3β, p-GSK-3β, LC3, p62, Akt, p-Akt, ERK, p-ERK, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from cells treated with 9-ING-41 or vehicle control.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Materials:

    • 96-well white-walled plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • 9-ING-41

    • Caspase-Glo® 3/7 Assay reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white-walled plate.

    • Treat the cells with various concentrations of 9-ING-41 or a vehicle control for the desired time.

    • Allow the plate to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Visualizations

9-ING-41_Mechanism_of_Action cluster_upstream Upstream Regulators cluster_target Drug Target cluster_drug Drug cluster_downstream Downstream Effects PI3K_AKT PI3K/Akt GSK3B GSK-3β PI3K_AKT->GSK3B Inhibits NFkB NF-κB Pathway (Downregulation) GSK3B->NFkB Regulates cMYC c-MYC (Downregulation) GSK3B->cMYC Regulates 9ING41 9-ING-41 9ING41->GSK3B Inhibits Apoptosis Apoptosis (Induction) NFkB->Apoptosis Impacts CellCycle Cell Cycle Arrest (G2/M Phase) cMYC->CellCycle Impacts

Caption: Mechanism of action of 9-ING-41 targeting GSK-3β.

Troubleshooting_Resistance_Workflow Start Reduced sensitivity to 9-ING-41 observed Confirm Confirm resistance (Compare IC50 to parental line) Start->Confirm Investigate_Autophagy Investigate Autophagy (Co-treat with autophagy inhibitors) Confirm->Investigate_Autophagy Sensitivity_Restored Sensitivity Restored? Investigate_Autophagy->Sensitivity_Restored Autophagy_Mechanism Resistance is likely autophagy-mediated Sensitivity_Restored->Autophagy_Mechanism Yes Investigate_Bypass Investigate Bypass Pathways (Phospho-kinase array, Western blot) Sensitivity_Restored->Investigate_Bypass No Bypass_Identified Bypass Pathway Identified? Investigate_Bypass->Bypass_Identified Bypass_Mechanism Resistance is likely due to pathway activation Bypass_Identified->Bypass_Mechanism Yes Further_Investigation Further investigation needed (e.g., target sequencing) Bypass_Identified->Further_Investigation No

Caption: Workflow for troubleshooting 9-ING-41 resistance.

Signaling_Pathway_Resistance cluster_drug_action 9-ING-41 Action cluster_resistance Resistance Mechanisms 9ING41 9-ING-41 GSK3B GSK-3β 9ING41->GSK3B Inhibits Autophagy Protective Autophagy 9ING41->Autophagy Induces CellDeath Apoptosis / Cell Cycle Arrest GSK3B->CellDeath Promotes CellSurvival Cell Survival & Proliferation Autophagy->CellSurvival Promotes Bypass Bypass Signaling (e.g., p-Akt, p-ERK) Bypass->CellSurvival Promotes CellSurvival->CellDeath

Caption: Potential resistance pathways to 9-ING-41.

References

How to minimize 9-ING-41 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-ING-41 (Elraglusib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 9-ING-41 and to offer strategies for minimizing its toxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 9-ING-41?

A1: 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase involved in various cellular processes.[1][2] By inhibiting GSK-3β, 9-ING-41 can modulate oncogenic pathways, including NF-κB and DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] However, recent studies have revealed a significant part of its cytotoxic effect comes from its ability to act as a direct microtubule destabilizer, a mechanism independent of GSK-3β inhibition.[3][4] This dual mechanism contributes to its broad anti-cancer activity.

Q2: What are the known toxicities of 9-ING-41 in normal cells from clinical studies?

A2: In clinical trials, 9-ING-41 has generally shown a favorable toxicity profile.[5] The most commonly reported adverse events attributed to 9-ING-41 are generally mild and transient. These include:

  • Visual disturbances: Often described as lights appearing brighter or skin tones seeming darker. These effects are typically reversible.[5][6]

  • Infusion reactions. [6]

  • Fatigue. [5] Importantly, severe toxicities are not commonly attributed to 9-ING-41 monotherapy.[5]

Q3: Why does 9-ING-41 cause visual disturbances?

A3: The exact mechanism is still under investigation, but it is likely related to the role of GSK-3β in the retina. GSK-3β is involved in the survival and apoptotic pathways of retinal cells.[7][8][9] Inhibition of GSK-3β can have neuroprotective effects in some contexts of optic nerve injury.[9][10] However, altering its activity could also transiently affect the function of photoreceptor cells or other retinal neurons where GSK-3β is prevalent, leading to the observed visual changes. This is considered a potential class effect for GSK-3β inhibitors.

Q4: Does 9-ING-41 affect all normal cells equally?

A4: Evidence suggests that the toxicity of 9-ING-41 is significantly more pronounced in proliferating cells compared to quiescent (non-proliferating) cells.[3][4] This is attributed to its action as a microtubule destabilizer, which primarily affects cells undergoing mitosis. For example, one study found that 9-ING-41 impairs the proliferation and viability of stimulated (actively dividing) primary human T cells, but does not have the same effect on unstimulated T cells.[3][4] This differential effect is a key consideration for minimizing toxicity in normal cells during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity observed in normal cell controls. Normal cells are actively proliferating in culture.1. Use quiescent control cells: If experimentally feasible, use non-proliferating or serum-starved normal cells as a control to assess baseline toxicity. 2. Titrate concentration: Determine the lowest effective concentration on your cancer cell line and assess the impact on normal cells at that concentration. 3. Reduce exposure time: Limit the duration of 9-ING-41 treatment on normal cells to the minimum time required to observe effects in the cancer cells.
Inconsistent results between different normal cell lines. Cell-type specific proliferation rates and expression levels of GSK-3β and tubulin isotypes.1. Characterize your cell lines: Ensure you have data on the proliferation rate of your normal cell lines under your specific culture conditions. 2. Normalize to proliferation: When comparing toxicity across different normal cell lines, consider normalizing the results to their respective proliferation rates.
Difficulty distinguishing between GSK-3β inhibition and microtubule destabilization effects. 9-ING-41 has a dual mechanism of action.1. Use multiple GSK-3β inhibitors: Compare the effects of 9-ING-41 with other structurally different GSK-3β inhibitors that do not have microtubule-destabilizing activity.[4] 2. Analyze cell cycle progression: Perform flow cytometry to assess for G2/M phase arrest, a hallmark of microtubule-targeting agents.[11] 3. Immunofluorescence for tubulin: Visualize the microtubule network in treated cells to observe any disruptions.[3][12]

Data on 9-ING-41 Effects on Normal vs. Cancer Cells

Cell Type Condition Observed Effect of 9-ING-41 Concentration Range Reference
Primary Human T Cells Unstimulated (Non-proliferating)No significant impact on viability or proliferation.Not specified[3][4]
Primary Human T Cells Stimulated (Proliferating)Impaired proliferation and reduced cell viability.Not specified[3][4]
Renal Cancer Cell Lines ProliferatingDecreased proliferation in a dose-dependent manner.GI50 range of 0.5-1.7 µM[13]
B-cell Lymphoma Cell Lines ProliferatingReduced cell viability by 40-70% and halted proliferation.1 µM[14]

Experimental Protocols

Protocol 1: Assessing Differential Cytotoxicity in Proliferating vs. Non-Proliferating Normal Cells
  • Cell Culture:

    • Culture your normal cell line of interest (e.g., primary human fibroblasts, T cells) in the recommended medium.

    • For the non-proliferating (quiescent) condition, culture the cells in a low-serum medium (e.g., 0.1-0.5% FBS) for 24-48 hours to induce cell cycle arrest.

    • For the proliferating condition, culture the cells in the recommended growth medium with serum and/or appropriate stimulating factors (e.g., CD3/CD28 beads for T cells).[15]

  • Treatment:

    • Plate both quiescent and proliferating cells at the same density.

    • Treat the cells with a dose range of 9-ING-41 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • Viability Assay:

    • At each time point, assess cell viability using a standard method such as an MTS or a RealTime-Glo™ MT Cell Viability Assay.

  • Data Analysis:

    • Calculate the percentage of viable cells for each condition relative to the vehicle control.

    • Compare the dose-response curves between the quiescent and proliferating cell populations to determine the differential cytotoxicity.

Protocol 2: Analysis of Microtubule Destabilization
  • Cell Culture and Treatment:

    • Culture your cells of interest (normal or cancer) on coverslips suitable for immunofluorescence.

    • Treat the cells with 9-ING-41 at the desired concentration (e.g., 1-5 µM) and a vehicle control for a suitable time to induce mitotic arrest (e.g., 24 hours). Include a known microtubule destabilizer (e.g., nocodazole) as a positive control.[3][12]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

  • Analysis:

    • Observe the structure of the microtubule network. In 9-ING-41 treated cells, look for signs of microtubule depolymerization, such as a diffuse tubulin signal and disorganized or absent mitotic spindles, similar to the nocodazole (B1683961) control.[3][12]

Visualizations

9ING41_Dual_Mechanism cluster_0 9-ING-41 (Elraglusib) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects 9ING41 9-ING-41 GSK3B GSK-3β 9ING41->GSK3B Inhibition Tubulin Tubulin 9ING41->Tubulin Binding OncogenicPathways Oncogenic Pathways (e.g., NF-κB) GSK3B->OncogenicPathways Regulation Microtubules Microtubule Network Tubulin->Microtubules Polymerization Apoptosis Apoptosis & Cell Cycle Arrest OncogenicPathways->Apoptosis Leads to MitoticArrest Mitotic Arrest & DNA Damage Microtubules->MitoticArrest Disruption leads to

Caption: Dual mechanism of 9-ING-41 targeting both GSK-3β and tubulin.

Troubleshooting_Workflow Start High Toxicity in Normal Cells Observed CheckProliferation Are normal cells actively proliferating? Start->CheckProliferation UseQuiescent Use quiescent/serum-starved normal cells as controls. CheckProliferation->UseQuiescent Yes TitrateDose Perform dose-response and time-course experiments. CheckProliferation->TitrateDose Yes End Optimized Experiment CheckProliferation->End No, toxicity is low CompareMechanisms Is the effect from GSK-3β inhibition or microtubule disruption? UseQuiescent->CompareMechanisms TitrateDose->CompareMechanisms GSK3BInhibitors Compare with GSK-3β inhibitors without microtubule effects. CompareMechanisms->GSK3BInhibitors GSK-3β? TubulinAssays Perform cell cycle analysis and tubulin immunofluorescence. CompareMechanisms->TubulinAssays Microtubule? GSK3BInhibitors->End TubulinAssays->End

References

Technical Support Center: 9-ING-41 Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for generating accurate and reproducible dose-response curves with the GSK-3β inhibitor, 9-ING-41.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a 9-ING-41 dose-response curve?

A1: The optimal concentration range for 9-ING-41 is cell-line dependent. However, based on published studies, a common starting range is from 0.05 µM to 10 µM.[1] For initial screening, a broad range with logarithmic dilutions (e.g., 0.01, 0.1, 1, 10 µM) is recommended. Subsequent experiments can then focus on a narrower range around the estimated IC50 value.

Q2: What is the typical incubation time for 9-ING-41 treatment in cell-based assays?

A2: Incubation times can vary from 24 to 72 hours.[2] A 72-hour incubation is frequently used to allow for sufficient time to observe effects on cell viability and proliferation. However, shorter time points may be suitable for assessing effects on signaling pathways.

Q3: What is the mechanism of action of 9-ING-41?

A3: 9-ING-41 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). By inhibiting GSK-3β, 9-ING-41 modulates multiple downstream signaling pathways, including the NF-κB and Wnt/β-catenin pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

Q4: Should I use a vehicle control in my experiment?

A4: Yes, a vehicle control is essential. 9-ING-41 is typically dissolved in a solvent like DMSO. The vehicle control should contain the same final concentration of the solvent as the highest concentration of 9-ING-41 used in the experiment to account for any solvent-induced effects on cell viability.

Troubleshooting Guide

This guide addresses common issues encountered when generating a dose-response curve for 9-ING-41.

Problem Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Pipetting errors during drug dilution or addition.3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for consistency.2. Use a fresh set of properly calibrated pipettes. Prepare a serial dilution plate and then transfer to the cell plate.3. Avoid using the outer wells of the microplate for treatment groups. Fill them with sterile PBS or media to maintain humidity.
No Dose-Response Effect Observed 1. The concentration range is too low.2. The cell line is resistant to 9-ING-41.3. Insufficient incubation time.1. Test a broader and higher concentration range (e.g., up to 50 µM).2. Verify the expression and activity of GSK-3β in your cell line. Consider using a positive control cell line known to be sensitive to 9-ING-41.3. Increase the incubation time (e.g., to 72 or 96 hours).
Steep or "All-or-Nothing" Dose-Response Curve 1. The concentration intervals are too wide.2. Compound precipitation at high concentrations.1. Use a narrower range of concentrations with smaller, logarithmic intervals around the expected IC50.2. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh drug dilutions and ensure complete solubilization.
Inconsistent IC50 Values Across Experiments 1. Variation in cell passage number or health.2. Inconsistent incubation conditions (temperature, CO2).3. Batch-to-batch variability of 9-ING-41.1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.2. Regularly calibrate and monitor incubators to maintain stable conditions.3. If possible, use the same batch of 9-ING-41 for a series of related experiments.

Data Presentation: 9-ING-41 In Vitro Efficacy

The following table summarizes the reported IC50 values of 9-ING-41 in various cancer cell lines.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
SUDHL-4Diffuse Large B-cell LymphomaMTS72 hours~0.5-1[1]
KPUM-UH1Diffuse Large B-cell LymphomaMTS72 hours~0.5-1[1]
Karpas 422B-cell LymphomaMTS72 hours>1[1]
TMD8B-cell LymphomaMTS72 hours>1[1]
DaudiBurkitt's LymphomaMTS72 hours>1[1]
RKOColorectal CancerMTS72 hoursSensitive[4]
HT-29Colorectal CancerMTS72 hoursResistant[4]
Saos-2OsteosarcomaNot Specified72 hoursIC50 used for treatment[5]
93T449LiposarcomaNot Specified72 hoursIC50 used for treatment[5]

Experimental Protocols

Cell Viability (MTS) Assay for Dose-Response Curve Generation

This protocol outlines the steps for determining the dose-response of cancer cell lines to 9-ING-41 using a colorimetric MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-ING-41

  • Vehicle (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 9-ING-41 in the appropriate vehicle (e.g., DMSO).

    • Perform serial dilutions of 9-ING-41 in complete culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include wells for "cells only" (no treatment) and "vehicle control".

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 9-ING-41 or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Following incubation, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the logarithm of the 9-ING-41 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow: 9-ING-41 Dose-Response Curve start Seed Cells in 96-well Plate treatment Prepare Serial Dilutions of 9-ING-41 & Treat Cells start->treatment incubation Incubate for 24-72 hours treatment->incubation mts_assay Add MTS Reagent & Incubate incubation->mts_assay read_plate Measure Absorbance at 490 nm mts_assay->read_plate analysis Data Analysis: Plot Dose-Response Curve & Calculate IC50 read_plate->analysis

Caption: Experimental workflow for generating a 9-ING-41 dose-response curve.

G cluster_pathway Simplified Signaling Pathway of 9-ING-41 cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B Inhibits NFkB NF-κB GSK3B->NFkB Inhibits Degradation of IκB BetaCatenin β-catenin GSK3B->BetaCatenin Promotes Degradation Survival Cell Survival Genes (e.g., Bcl-2, XIAP) NFkB->Survival Upregulation Apoptosis Apoptosis Survival->Apoptosis Inhibition leads to Proliferation Proliferation Genes (e.g., c-Myc, Cyclin D1) BetaCatenin->Proliferation Upregulation CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest Downregulation leads to

Caption: Simplified signaling pathway of 9-ING-41 action.

References

Technical Support Center: 9-ING-41 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the GSK-3β inhibitor, 9-ING-41, in vivo. Our aim is to help you navigate common challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I improve the in vivo bioavailability of 9-ING-41?

A1: 9-ING-41 is a first-in-class, intravenously (IV) administered small molecule.[1] For drugs administered intravenously, bioavailability is considered to be 100% as the compound is introduced directly into the systemic circulation. Therefore, the focus for in vivo studies should be on proper formulation for IV administration to ensure the entire dose reaches the bloodstream, rather than on improving bioavailability per se.

Q2: What is the primary mechanism of action for 9-ING-41?

A2: 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase.[1][2] By inhibiting GSK-3β, 9-ING-41 downregulates oncogenic pathways, most notably the NF-κB pathway.[1] This leads to a decrease in the expression of NF-κB target genes that promote cancer cell survival and proliferation, such as cyclin D1, Bcl-2, and XIAP. The suppression of these anti-apoptotic proteins can enhance cancer cell sensitivity to chemotherapy. Additionally, 9-ING-41 has demonstrated immunomodulatory effects, including the downregulation of immune checkpoint molecules like PD-1.[3][4]

Q3: What are the known pharmacokinetic parameters of 9-ING-41?

A3: Pharmacokinetic data for 9-ING-41 has been primarily established from Phase I clinical trials. As an intravenously administered drug, its bioavailability is 100%.[5] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueSpeciesReference
Administration Route Intravenous (IV)Human[2]
Bioavailability 100%Human
Mean Terminal Half-life 12-20 hoursHuman[2][6]
Cmax and AUC Dose-proportional with no accumulationHuman[2][6]
Brain Concentration (preclinical) ~44 µM (at 20 mg/kg)Mouse[7][8]
Plasma Concentration (preclinical) ~7-8 µM (at 20 mg/kg)Mouse[7][9]

Q4: Are there any known formulation challenges with 9-ING-41 for in vivo studies?

A4: Yes, 9-ING-41 has low aqueous solubility.[10] In clinical trials, the drug was formulated for intravenous administration, but there were instances of drug deposition within ports or catheter tips.[11] This was addressed by adjusting the dose to ensure the infusion solution remained below its solubility limit.[11] For preclinical in vivo studies, it is crucial to use appropriate co-solvents to achieve a clear solution for injection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 9-ING-41 in the formulation during preparation or administration. Low aqueous solubility of 9-ING-41.Prepare the formulation using a suitable co-solvent system. A commonly used solvent for initial stock solutions is DMSO.[12] For in vivo administration, further dilution in vehicles like PEG300, PEG400, or Tween 80 may be necessary.[12] Always visually inspect the solution for clarity before administration. Sonication may be recommended to aid dissolution.[12]
Inconsistent or unexpected results in in vivo efficacy studies. - Improper formulation leading to incomplete dosing. - Sub-optimal dosing schedule.- Ensure a clear, homogenous solution of 9-ING-41 is administered. - Refer to published preclinical studies for effective dosing regimens. For example, a dose of 40 mg/kg administered every other day has shown anti-tumor activity in a mouse model.[12]
Difficulty achieving therapeutic concentrations in the target tissue. While 9-ING-41 has been shown to cross the blood-brain barrier in preclinical models,[8] tissue distribution can vary.- Confirm your dosing is in line with established effective doses from similar in vivo models.[7][8] - Consider conducting a pilot pharmacokinetic study in your specific animal model to determine tissue-specific concentrations.

Experimental Protocols

Protocol 1: In Vivo Formulation of 9-ING-41

This protocol provides a general guideline for preparing 9-ING-41 for intravenous administration in preclinical models. Note: This is a general guide and may require optimization for your specific experimental setup.

  • Stock Solution Preparation:

    • Dissolve 9-ING-41 powder in 100% DMSO to create a concentrated stock solution (e.g., 97 mg/mL).[12] Sonication may be used to facilitate dissolution.[12]

  • Working Solution Preparation:

    • For intravenous injection, the DMSO stock solution must be diluted in a suitable vehicle.

    • A common approach is to use a co-solvent system. For example, a final vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to prevent precipitation.

    • The final concentration should be adjusted based on the desired dose and the injection volume suitable for the animal model.

  • Final Formulation Check:

    • Visually inspect the final formulation to ensure it is a clear, particle-free solution.

    • Prepare the formulation fresh before each administration.

Visualizations

Below are diagrams illustrating key concepts related to 9-ING-41.

G cluster_0 9-ING-41 Mechanism of Action ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B inhibits NFkB NF-κB Pathway GSK3B->NFkB activates TargetGenes Downregulation of Cyclin D1, Bcl-2, XIAP NFkB->TargetGenes regulates Apoptosis Induction of Apoptosis TargetGenes->Apoptosis

Caption: Mechanism of action of 9-ING-41 targeting the GSK-3β/NF-κB pathway.

G cluster_1 Troubleshooting Workflow for In Vivo Studies Start Start In Vivo Experiment Formulation Prepare 9-ING-41 Formulation Start->Formulation CheckPrecipitation Precipitation Observed? Formulation->CheckPrecipitation AdjustSolvents Adjust Co-Solvent Ratio / Use Sonication CheckPrecipitation->AdjustSolvents Yes Administer Administer IV CheckPrecipitation->Administer No AdjustSolvents->Formulation UnexpectedResults Unexpected Results? Administer->UnexpectedResults VerifyDose Verify Formulation & Dosing Schedule UnexpectedResults->VerifyDose Yes End Proceed with Analysis UnexpectedResults->End No VerifyDose->Start

Caption: A troubleshooting workflow for addressing common issues in 9-ING-41 in vivo experiments.

References

Preventing degradation of 9-ING-41 stock solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-ING-41, a potent and selective GSK-3β inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of 9-ING-41 stock solutions to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing 9-ING-41 stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of 9-ING-41 is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is advisable to use anhydrous, high-purity DMSO to minimize moisture content, which can affect the stability of the compound.[2]

Q2: What are the optimal storage conditions for 9-ING-41 stock solutions?

A2: To ensure the long-term stability of your 9-ING-41 stock solution, it is crucial to store it at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[5]

Q3: How long can I store my 9-ING-41 stock solution?

A3: The stability of the 9-ING-41 stock solution depends on the storage temperature. The following table summarizes the recommended storage durations based on information from various suppliers. For critical experiments, using a freshly prepared stock solution or one that has been stored for a minimal amount of time is always best practice.

Q4: I observed precipitation when diluting my 9-ING-41 DMSO stock solution into an aqueous medium for my experiment. What should I do?

A4: This is a common issue for many small molecule inhibitors that have low aqueous solubility. To prevent precipitation, it is recommended to make serial dilutions of the DMSO stock solution in the aqueous buffer rather than adding the concentrated stock directly. Additionally, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q5: Is 9-ING-41 sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected activity in bioassays. Degradation of 9-ING-41 stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).1. Prepare a fresh stock solution of 9-ING-41. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. For each experiment, thaw a new aliquot and discard any unused portion.
Precipitation of the compound during the experiment. The aqueous solubility of 9-ING-41 has been exceeded.1. Optimize the dilution method by performing serial dilutions in the final aqueous buffer. 2. Reduce the final concentration of 9-ING-41 in the assay. 3. Ensure the final DMSO concentration is as low as possible.
Complete loss of activity. Significant degradation of the 9-ING-41 stock solution.1. Discard the old stock solution. 2. Prepare a fresh stock solution from the solid compound. 3. Verify the activity of the new stock solution in a control experiment.
Variability between experiments. Inconsistent concentration of the active compound due to partial degradation or precipitation.1. Standardize the preparation of working solutions from the stock. 2. Visually inspect for any precipitation before adding the compound to your experimental system. 3. Consider performing a quality control check of the stock solution (e.g., via HPLC) if variability persists.

Data and Protocols

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for 9-ING-41 as a solid and in a DMSO stock solution, based on data from multiple suppliers.

Form Storage Temperature Reported Stability Source
Solid Powder-20°C≥ 4 years[1]
Solid Powder-20°C3 years[2][5]
In DMSO-80°C2 years[5]
In DMSO-80°C1 year[1][2]
In DMSO-20°C1 year[5]
In DMSO-20°C1 month[2]
Experimental Protocols

Protocol 1: Preparation of a 10 mM 9-ING-41 Stock Solution in DMSO

Materials:

  • 9-ING-41 solid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the vial of solid 9-ING-41 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the desired amount of 9-ING-41 powder. For a 10 mM stock solution, you will need 4.0435 mg per 1 mL of DMSO (Molecular Weight: 404.35 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the 9-ING-41 powder.

  • Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Quality Control of 9-ING-41 Stock Solution using HPLC

This protocol provides a general framework for assessing the purity and potential degradation of a 9-ING-41 stock solution. Specific parameters may need to be optimized for your HPLC system.

Materials:

  • 9-ING-41 stock solution in DMSO

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute a small aliquot of the 9-ING-41 stock solution in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared 9-ING-41 sample.

    • Run a gradient elution method to separate 9-ING-41 from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where 9-ING-41 has strong absorbance.

  • Data Analysis:

    • Analyze the chromatogram for the presence of the main 9-ING-41 peak and any additional peaks that may indicate degradation products.

    • Calculate the purity of the stock solution by determining the peak area of 9-ING-41 relative to the total peak area.

    • Compare the chromatogram to that of a freshly prepared stock solution to identify any new peaks that have appeared over time.

Visualizations

G cluster_storage 9-ING-41 Stock Solution Preparation & Storage solid 9-ING-41 Solid dissolve Dissolve in Anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store_neg80 Store at -80°C (Long-term) aliquot->store_neg80 store_neg20 Store at -20°C (Short-term) aliquot->store_neg20

Caption: Workflow for preparing and storing 9-ING-41 stock solutions.

G cluster_troubleshooting Troubleshooting 9-ING-41 Degradation start Inconsistent or Reduced Activity? check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_precipitation Inspect for Precipitation start->check_precipitation improper_storage Improper Storage Detected check_storage->improper_storage Yes end_ok Activity Restored check_storage->end_ok No precipitation_found Precipitation Observed check_precipitation->precipitation_found Yes check_precipitation->end_ok No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh optimize_dilution Optimize Dilution Protocol precipitation_found->optimize_dilution prepare_fresh->end_ok optimize_dilution->end_ok

Caption: Troubleshooting workflow for suspected 9-ING-41 degradation.

G cluster_pathway 9-ING-41 Mechanism of Action ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B Inhibits NFkB NF-κB Pathway GSK3B->NFkB Activates Autophagy Autophagy GSK3B->Autophagy Regulates CellCycle Cell Cycle Progression NFkB->CellCycle Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: Simplified signaling pathway of 9-ING-41 as a GSK-3β inhibitor.

References

Adjusting 9-ING-41 treatment time for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-ING-41. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent GSK-3β inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro studies, with a focus on adjusting treatment time for optimal effect.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended treatment duration for 9-ING-41 in cancer cell lines?

A1: The optimal treatment duration for 9-ING-41 can vary depending on the cell line and the specific biological endpoint being measured. Based on preclinical studies, a treatment window of 48 to 96 hours is often effective for observing significant anti-proliferative and pro-apoptotic effects. Shorter incubation times may be sufficient for detecting early signaling events, while longer durations are typically required to measure downstream effects like cell viability and apoptosis.

Q2: At what time point can I expect to see cell cycle arrest after 9-ING-41 treatment?

A2: Cell cycle arrest is a relatively early event following 9-ING-41 treatment. In several cancer cell lines, including bladder and renal cancer, cell cycle arrest at the G2/M phase can be observed as early as 24 to 48 hours post-treatment.[1][2]

Q3: How long does it take for 9-ING-41 to induce apoptosis?

A3: The induction of apoptosis is a downstream effect of GSK-3β inhibition and typically requires a longer treatment duration than cell cycle arrest. Significant increases in apoptotic markers, such as active caspase-3 and the sub-G1 cell population, are commonly observed between 48 and 96 hours of continuous exposure to 9-ING-41.[2][3] For example, a study in B-cell lymphoma cell lines demonstrated a significant increase in active caspase 3 after 48 hours of treatment.[3]

Q4: I am not observing the expected reduction in cell viability. What should I do?

A4: If you are not seeing a significant decrease in cell viability, consider the following troubleshooting steps:

  • Extend the treatment duration: As shown in the table below, the effects of 9-ING-41 on cell viability are time-dependent. Extending the incubation period to 72 or 96 hours may be necessary to observe a pronounced effect.

  • Confirm the concentration: Ensure that the concentration of 9-ING-41 being used is appropriate for your cell line. Most in vitro studies use concentrations in the range of 0.5 µM to 5 µM.

  • Assess for resistance: Some cell lines may exhibit intrinsic or acquired resistance to 9-ING-41. Consider performing experiments to investigate potential resistance mechanisms.

Troubleshooting Guide: Optimizing 9-ING-41 Treatment Time

This guide provides a structured approach to determining the optimal treatment duration for your specific experimental setup.

Issue Possible Cause Recommended Action
No significant change in cell viability after 24 hours Insufficient treatment time for apoptosis to occur.Extend the treatment duration to 48, 72, and 96 hours. A time-course experiment is recommended.
Minimal cell cycle arrest observed The selected time point is too early or too late.Perform a time-course analysis of cell cycle distribution at 24, 48, and 72 hours.
Variability in results between experiments Inconsistent cell health or seeding density.Ensure consistent cell culture conditions and seeding density for all experiments.
Unexpected cell morphology changes Potential off-target effects or cellular stress.Monitor cells at multiple time points and consider evaluating markers of cellular stress.

Quantitative Data Summary

The following tables summarize the time-dependent effects of 9-ING-41 on various cancer cell lines as reported in preclinical studies.

Table 1: Effect of 9-ING-41 on Cell Viability

Cell LineConcentrationTreatment Duration% Reduction in Viability
B-cell Lymphoma (SUDHL-4, KPUM-UH1, Karpas 422, TMD8)1 µM72 hours (Day 3)40-70%[3]
Renal Cancer Cells0.5-5 µM24-96 hoursDose and time-dependent decrease[2]
Bladder Cancer Cells0.25-1 µM96 hoursDose-dependent decrease[1]

Table 2: Time-Course of 9-ING-41-Induced Cellular Effects

Cell LineEffectTime Point
Bladder Cancer CellsCell Cycle Arrest (G2/M)24 hours[1]
Renal Cancer CellsCell Cycle Arrest (G2)48 hours[2]
Renal Cancer CellsApoptosis (increased sub-G1)96 hours[2]
B-cell Lymphoma CellsIncreased Active Caspase 348 hours[3]

Experimental Protocols

Protocol 1: Time-Course Analysis of Cell Viability using MTS Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of 9-ING-41. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 24, 48, 72, and 96 hours.

  • MTS Assay: At each time point, add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each time point.

Protocol 2: Analysis of Apoptosis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach logarithmic growth, treat them with 9-ING-41 or a vehicle control for 48, 72, or 96 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Visualizations

Signaling Pathway of 9-ING-41 Action

9-ING-41_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ING41 9-ING-41 GSK3B GSK-3β ING41->GSK3B Inhibition CellCycleArrest Cell Cycle Arrest ING41->CellCycleArrest Induction Apoptosis Apoptosis ING41->Apoptosis Induction NFkB NF-κB GSK3B->NFkB Inhibition of pro-survival signaling GSK3B->CellCycleArrest Promotion of cell cycle progression GeneTranscription Gene Transcription NFkB->GeneTranscription Activation ApoptoticProteins Anti-apoptotic Proteins (e.g., Bcl-2, XIAP) ApoptoticProteins->Apoptosis Inhibition GeneTranscription->ApoptoticProteins Expression

Caption: Signaling pathway of 9-ING-41 leading to cell cycle arrest and apoptosis.

Experimental Workflow for Time-Course Analysis

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Time-Course Incubation cluster_analysis Endpoint Analysis cluster_results Data Interpretation start Seed Cells treatment Treat with 9-ING-41 and Vehicle Control start->treatment time24 24 hours time48 48 hours time72 72 hours time96 96 hours time24->time48 viability Cell Viability Assay (e.g., MTS) time24->viability cellcycle Cell Cycle Analysis (e.g., Flow Cytometry) time24->cellcycle time48->time72 time48->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) time48->apoptosis time48->cellcycle time72->time96 time72->viability time72->apoptosis time96->viability time96->apoptosis optimal_time Determine Optimal Treatment Time viability->optimal_time apoptosis->optimal_time cellcycle->optimal_time

Caption: Experimental workflow for determining the optimal treatment time of 9-ING-41.

References

Technical Support Center: Overcoming Poor Response to 9-ING-41

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the GSK-3β inhibitor, 9-ING-41 (elraglusib).

Frequently Asked Questions (FAQs)

Q1: What is 9-ING-41 and its primary mechanism of action?

A1: 9-ING-41, also known as elraglusib, is a first-in-class, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1] GSK-3β is a constitutively active serine/threonine kinase involved in numerous cellular processes. By inhibiting GSK-3β, 9-ING-41 modulates multiple downstream signaling pathways, primarily the NF-κB and Wnt/β-catenin pathways, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[2][3]

Q2: In which cancer cell lines has 9-ING-41 demonstrated activity?

A2: Preclinical studies have shown the anti-tumor activity of 9-ING-41 in a variety of cancer cell lines, including but not limited to:

  • B-cell Lymphoma: Daudi, SUDHL-4, Karpas 422, KPUM-UH1, and TMD8[4]

  • Renal Cancer: ACHN, Caki-1, KRCY, and KU19-20[2]

  • Colorectal Cancer: RKO and SW480[5]

  • Bladder Cancer: T24, HT1376, and RT4[6]

  • Breast Cancer [7]

  • Glioblastoma

  • Pancreatic Cancer [8]

Q3: My cells are showing a poor response to 9-ING-41. What are the potential reasons?

A3: A poor response to 9-ING-41 can be attributed to several factors, including cell line-specific resistance mechanisms. One documented example is the colorectal cancer cell line HT-29, which has shown resistance to 9-ING-41.[5] A key mechanism of resistance is the induction of a pro-survival autophagic response, which has been observed in renal cancer cells.[2] In this scenario, the cancer cells utilize autophagy to evade the apoptotic effects of 9-ING-41.

Troubleshooting Guide: Poor Response to 9-ING-41

This guide provides a systematic approach to troubleshooting and overcoming a lack of response to 9-ING-41 in your cell line.

Problem: My cancer cell line shows minimal or no response to 9-ING-41 treatment.

Possible Cause 1: Intrinsic or Acquired Resistance

Some cell lines possess inherent resistance mechanisms or can acquire them over time. As mentioned, the HT-29 colorectal cancer cell line is an example of a cell line with intrinsic resistance to 9-ING-41.[5]

Troubleshooting Steps:

  • Confirm GSK-3β Expression and Activity:

    • Experiment: Western Blot for total and phosphorylated GSK-3β (p-GSK-3β Ser9 - inactive, p-GSK-3β Tyr216 - active) and a downstream target like β-catenin.

    • Expected Outcome: Sensitive cell lines should exhibit detectable levels of active GSK-3β. Treatment with 9-ING-41 should lead to a decrease in the phosphorylation of downstream substrates of GSK-3β.

  • Assess for Pro-survival Autophagy:

    • Experiment: Western Blot for the autophagy marker LC3-II. An increase in the LC3-II/LC3-I ratio upon 9-ING-41 treatment suggests the induction of autophagy. To confirm this is a pro-survival mechanism, combine 9-ING-41 with an autophagy inhibitor.

    • Solution: Combination therapy with autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 can block this survival pathway and sensitize cells to 9-ING-41.[2]

Possible Cause 2: Suboptimal Experimental Conditions

Incorrect experimental setup can lead to the appearance of a poor response.

Troubleshooting Steps:

  • Verify Drug Concentration and Potency:

    • Experiment: Perform a dose-response curve using a sensitive control cell line to confirm the activity of your 9-ING-41 stock.

    • Solution: Ensure proper storage and handling of 9-ING-41 to maintain its potency.

  • Optimize Treatment Duration:

    • Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.

    • Solution: The effects of 9-ING-41 on cell viability and signaling pathways can be time-dependent.

Solution-Oriented Strategies to Overcome Poor Response

If intrinsic or acquired resistance is suspected, the following combination therapies have shown efficacy in preclinical models.

Strategy 1: Combination with Autophagy Inhibitors in Renal Cancer

  • Rationale: In renal cancer cells, 9-ING-41 can induce a pro-survival autophagic response. Inhibiting this process can restore sensitivity to the drug.[2]

  • Recommended Combination: 9-ING-41 with chloroquine or bafilomycin A1.

  • Supporting Data:

Cell LineCombination TreatmentEffect
Renal Cancer Cells9-ING-41 + Chloroquine/Bafilomycin A1Increased antitumor effects compared to 9-ING-41 alone[2]

Strategy 2: Combination with BCL-2 or CDK9 Inhibitors in B-cell Lymphoma

  • Rationale: In certain B-cell lymphoma cell lines, combining 9-ING-41 with inhibitors of other key survival pathways can lead to synergistic or additive anti-tumor effects.

  • Recommended Combinations:

    • 9-ING-41 with the BCL-2 inhibitor Venetoclax.

    • 9-ING-41 with the CDK9 inhibitor BAY-1143572.

  • Supporting Data:

Cell LineCombination TreatmentEffect on IC50 of Second Agent
SUDHL-49-ING-41 (0.5 μM) + Venetoclax8-fold reduction[4]
KPUM-UH19-ING-41 (0.5 μM) + Venetoclax2-fold reduction[4]
SUDHL-49-ING-41 (0.5 μM) + BAY-11435728-fold reduction[4]

Strategy 3: Combination with Standard Chemotherapy

  • Rationale: 9-ING-41 can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents by downregulating pro-survival pathways like NF-κB.

  • Recommended Combinations:

    • Colorectal Cancer: 9-ING-41 with 5-Fluorouracil (5-FU) and/or Oxaliplatin.[5]

    • Glioblastoma: 9-ING-41 with CCNU (lomustine).

  • Supporting Data:

Cell LineCombination TreatmentEffect
RKO (Colorectal)9-ING-41 + 5-FU/OxaliplatinSignificantly enhanced growth inhibition[5]
SW480 (Colorectal)9-ING-41 + 5-FU/OxaliplatinMore pronounced growth inhibitory effect[5]
GBM6 (Glioblastoma PDX)9-ING-41 + CCNUTumor regression and increased survival

Signaling Pathways and Experimental Workflows

9-ING-41_Mechanism_of_Action cluster_input Drug cluster_target Target cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Regulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway GSK-3β->Wnt/β-catenin Pathway Regulates DNA Damage Response DNA Damage Response GSK-3β->DNA Damage Response Modulates Autophagy Autophagy GSK-3β->Autophagy Induces Apoptosis Apoptosis NF-κB Pathway->Apoptosis Leads to Cell Cycle Arrest Cell Cycle Arrest Wnt/β-catenin Pathway->Cell Cycle Arrest Leads to DNA Damage Response->Apoptosis Contributes to

Caption: Mechanism of action of 9-ING-41.

Troubleshooting_Workflow Start Poor Response to 9-ING-41 Check_Resistance Intrinsic/Acquired Resistance? Start->Check_Resistance Investigate_Autophagy Assess Pro-survival Autophagy (LC3-II Western Blot) Check_Resistance->Investigate_Autophagy Yes Check_Experimental_Conditions Suboptimal Conditions? Check_Resistance->Check_Experimental_Conditions No Combine_Autophagy_Inhibitor Combine with Autophagy Inhibitor Investigate_Autophagy->Combine_Autophagy_Inhibitor Optimize_Conditions Verify Drug Concentration & Optimize Treatment Duration Check_Experimental_Conditions->Optimize_Conditions Yes Consider_Combination_Therapy Consider Other Combination Therapies Check_Experimental_Conditions->Consider_Combination_Therapy No Optimize_Conditions->Start Re-evaluate

Caption: Troubleshooting workflow for poor response.

Key Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol assesses the cytotoxic effects of 9-ING-41.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-ING-41 (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader (490 nm absorbance)[2]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Prepare serial dilutions of 9-ING-41 in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (DMSO).[2]

  • Incubate for the desired duration (e.g., 72 hours).[3]

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[3]

  • Measure the absorbance at 490 nm.[3]

Western Blot for Protein Expression

This protocol analyzes the expression and phosphorylation status of key proteins.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-LC3B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[2]

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize bands.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies apoptotic cells using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer[9]

Procedure:

  • Harvest cells (including supernatant for suspension cells) and wash with cold PBS.[9]

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubate for 15-20 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze immediately by flow cytometry.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the cell cycle distribution.

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer[4]

Procedure:

  • Harvest cells and wash with PBS.[4]

  • Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[4]

  • Incubate on ice for at least 30 minutes.[4]

  • Wash cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution.[2]

  • Incubate in the dark at room temperature for 30 minutes.[2]

  • Analyze by flow cytometry.[2]

Autophagy Assay (LC3-II Western Blot)

This protocol monitors autophagy by detecting LC3-II levels.

Materials:

  • Same as for standard Western Blot.

  • Primary antibody specific for LC3B.

  • (Optional) Lysosomal inhibitors like chloroquine or bafilomycin A1.[11][12]

Procedure:

  • Treat cells with 9-ING-41 with or without a lysosomal inhibitor for the final 2-4 hours of the experiment.

  • Prepare cell lysates and perform Western blotting as described above.

  • Use a high-percentage (e.g., 15%) polyacrylamide gel to resolve LC3-I and LC3-II bands.[12]

  • Probe the membrane with an anti-LC3B antibody.

  • An increase in the LC3-II band in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.[11]

References

Validation & Comparative

A Comparative Guide to GSK-3β Inhibitors in Colorectal Cancer: 9-ING-41 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen synthase kinase-3 beta (GSK-3β) has emerged as a critical therapeutic target in colorectal cancer (CRC), playing a pivotal role in tumor cell survival, proliferation, and resistance to chemotherapy. This guide provides a comparative overview of 9-ING-41 (elraglusib), a promising GSK-3β inhibitor currently in clinical development, and other well-characterized inhibitors, AR-A014418 and SB-216763, that have been investigated in the context of CRC. The information presented is a synthesis of preclinical data from various studies and is intended to guide further research and drug development efforts.

Mechanism of Action: Targeting the GSK-3β Hub

GSK-3β is a serine/threonine kinase that is constitutively active in cells and is a key regulator of a multitude of cellular processes. In CRC, aberrant GSK-3β activity contributes to tumorigenesis through various mechanisms, including the modulation of oncogenic signaling pathways like Wnt/β-catenin and NF-κB. GSK-3β inhibitors, including 9-ING-41, AR-A014418, and SB-216763, exert their anti-cancer effects by blocking the catalytic activity of GSK-3β, thereby disrupting these pro-survival pathways.

GSK3b_Inhibitor_Mechanism Mechanism of Action of GSK-3β Inhibitors in CRC cluster_0 Upstream Signals cluster_1 Signaling Pathways cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Wnt_Ligands Wnt Ligands Wnt_Pathway Wnt Pathway Wnt_Ligands->Wnt_Pathway GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Wnt_Pathway->GSK3b Inhibits b_Catenin β-catenin (Degradation) GSK3b->b_Catenin Promotes NF_kB NF-κB (Activation) GSK3b->NF_kB Promotes Inhibitors 9-ING-41 AR-A014418 SB-216763 Inhibitors->GSK3b Inhibits Cell_Cycle_Progression Cell Cycle Progression b_Catenin->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition Tumor_Growth Tumor Growth & Survival Apoptosis_Inhibition->Tumor_Growth Cell_Cycle_Progression->Tumor_Growth

Caption: GSK-3β inhibitors block its activity, impacting key cancer-related pathways.

Comparative Efficacy in Colorectal Cancer Cell Lines

While direct comparative studies are limited, the available data from separate preclinical investigations provide insights into the relative potency of these GSK-3β inhibitors. It is important to note that variations in experimental conditions (e.g., cell lines, drug concentrations, and assay duration) can influence the outcomes.

Cell Viability and Growth Inhibition

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported effects of the GSK-3β inhibitors on the viability of various CRC cell lines.

InhibitorCell LineIC50 / EffectReference
9-ING-41 HT-29Resistant to transient inhibition
RKOSensitive to growth inhibition
SW480Resistant as a single agent, but enhances chemotherapy effect
AR-A014418 HCT116, SW480, LoVo, HT-29Reduced proliferation
SB-216763 HCT116, SW480, LoVo, HT-29Reduced proliferation
SW480Dose-dependent inhibition of xenograft proliferation

Note: The lack of standardized IC50 values for 9-ING-41 in the public domain makes a direct quantitative comparison with AR-A014418 and SB-216763 challenging. Studies on 9-ING-41 have often focused on its synergistic effects with chemotherapy.

Induction of Apoptosis

A key mechanism by which anti-cancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.

InhibitorCell LineApoptotic EffectReference
9-ING-41 B-cell lymphoma linesIncreased active caspase-3
AR-A014418 HCT116, SW480Increased sub-G1 fraction (indicative of apoptosis)
SB-216763 HCT116, SW480Increased sub-G1 fraction (indicative of apoptosis)
SW480 xenograftsIncreased incidence of apoptosis

Immunomodulatory Effects of 9-ING-41

Recent studies have highlighted a novel aspect of 9-ING-41's mechanism of action: its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. This positions 9-ING-41 as a potential candidate for combination therapies with immune checkpoint inhibitors.

ING41_Immune_Modulation Immunomodulatory Effects of 9-ING-41 cluster_0 Effects on Immune Cells cluster_1 Effects on Tumor Cells ING41 9-ING-41 T_Cell_Activation Increased T-cell Activation Markers ING41->T_Cell_Activation NK_Cell_Killing Enhanced NK and T-cell Mediated Killing ING41->NK_Cell_Killing Immune_Checkpoint_Downregulation Lower Expression of Inhibitory Checkpoints ING41->Immune_Checkpoint_Downregulation Pyroptosis Enhanced Tumor Cell Pyroptosis ING41->Pyroptosis Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity NK_Cell_Killing->Anti_Tumor_Immunity Immune_Checkpoint_Downregulation->Anti_Tumor_Immunity Pyroptosis->Anti_Tumor_Immunity

Caption: 9-ING-41 enhances anti-tumor immunity through multiple mechanisms.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of GSK-3β inhibitors, based on methodologies described in the cited literature.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent effects of GSK-3β inhibitors on the metabolic activity of CRC cell lines, which is an indicator of cell viability.

MTS_Assay_Workflow Cell Viability (MTS) Assay Workflow Start Start Seed_Cells Seed CRC cells in 96-well plates Start->Seed_Cells Drug_Treatment Treat with varying concentrations of GSK-3β inhibitor Seed_Cells->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Add_MTS Add MTS reagent to each well Incubation->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance Measure absorbance at 490 nm Incubate_MTS->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing cell viability using the MTS assay.

Detailed Methodology:

  • Cell Seeding: CRC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the GSK-3β inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTS Reagent Addition: Following incubation, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Detailed Methodology:

  • Cell Treatment: CRC cells are treated with the GSK-3β inhibitor at a predetermined concentration (e.g., the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the GSK-3β signaling pathway.

Detailed Methodology:

  • Protein Extraction: CRC cells are treated with the GSK-3β inhibitor, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total GSK-3β, phospho-GSK-3β, β-catenin, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

9-ING-41: A Comparative Analysis of Efficacy in KRAS Wild-Type vs. Mutant Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical efficacy of 9-ING-41, a first-in-class GSK-3β inhibitor, in colorectal cancer (CRC) cells with differing KRAS mutational statuses. The information presented herein is a synthesis of available experimental data, intended to inform further research and development.

Executive Summary

Glycogen synthase kinase-3 beta (GSK-3β) has emerged as a critical kinase for the survival and proliferation of cancer cells, particularly those dependent on mutant KRAS signaling.[1][2] The small molecule inhibitor 9-ING-41 targets GSK-3β, leading to cell cycle arrest, autophagy, and apoptosis in various cancer models.[1] Preclinical evidence suggests that the efficacy of 9-ING-41 may be influenced by the KRAS mutational status of the tumor. While tumors with mutant KRAS are hypothesized to be more dependent on GSK-3β for survival, responses to 9-ING-41 in colorectal cancer models have shown heterogeneity. This guide summarizes the key findings from comparative studies.

Data Presentation

Table 1: Comparative Growth Inhibition of 9-ING-41 in Colorectal Cancer Cell Lines
Cell LineKRAS Status9-ING-41 (2 µM) Effect on Growth
SW480Mutant (G12V)Significant Growth Inhibition
HT-29Wild-TypeResistant to transient inhibition
RKOWild-TypeNot specified

Data synthesized from Poloznikov et al., 2021.[1]

Table 2: Efficacy of 9-ING-41 in Patient-Derived Colorectal Cancer Organoids (PD-TOs)
Patient IDKRAS Status9-ING-41 (2 µM) Growth Inhibition (alone)
Patient 1Not specified44% - 62% reduction
Patient 2Not specified32% reduction
Patient 3Not specifiedSignificant growth reduction

Data synthesized from Poloznikov et al., 2021.[1] The study noted that all tested patient-derived tumor organoids were more sensitive to 9-ING-41 than the cell lines.[1]

Signaling Pathways and Mechanism of Action

9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[1] In cancer cells, particularly those with KRAS mutations, GSK-3β is implicated in promoting cell survival and proliferation through various signaling pathways, including the NF-κB pathway.[1] By inhibiting GSK-3β, 9-ING-41 is believed to disrupt these pro-survival signals, leading to cell cycle arrest and apoptosis.

9_ING_41_Mechanism_of_Action Simplified Signaling Pathway of 9-ING-41 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRAS_mutant Mutant KRAS (Constitutively Active) RAF RAF KRAS_mutant->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GSK3B GSK-3β ERK->GSK3B NFkB NF-κB GSK3B->NFkB Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression NFkB->Cell_Cycle_Progression ING41 9-ING-41 ING41->GSK3B

Caption: Simplified signaling cascade in KRAS mutant cells and the inhibitory action of 9-ING-41 on GSK-3β.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies described in studies evaluating 9-ING-41.[1]

1. Cell Seeding:

  • Colorectal cancer cell lines (e.g., SW480, HT-29) are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete cell culture medium.

  • For patient-derived organoids, they are diluted in Matrigel and seeded into 96-well plates (approximately 50 organoids per well). After solidification of the gel, 100 µL of complete cell culture medium is added.

2. Drug Treatment:

  • After 24 hours of incubation to allow for cell adherence, the medium is replaced with fresh medium containing various concentrations of 9-ING-41 or a vehicle control (e.g., DMSO). A clinically relevant concentration of 2 µM has been used in studies.[1]

  • Cells are incubated with the drug for a specified period (e.g., 3 hours), after which the drug-containing medium is replaced with fresh complete medium.

3. Measurement of Cell Viability:

  • Plates are incubated for an additional 72 hours.

  • The relative number of viable cells is measured using the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay kit) according to the manufacturer's instructions.

  • Absorbance is read at 490 nm using a microplate reader.

4. Data Analysis:

  • The growth rate of cancer cells is calculated and compared between treated and control groups. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of growth inhibition.

Cell_Viability_Workflow Experimental Workflow for Cell Viability (MTS) Assay Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_9ING41 Add 9-ING-41 or Vehicle Control Incubate_24h->Add_9ING41 Incubate_3h Incubate 3h Add_9ING41->Incubate_3h Replace_Medium Replace with Fresh Medium Incubate_3h->Replace_Medium Incubate_72h Incubate 72h Replace_Medium->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance at 490nm Incubate_1_4h->Read_Absorbance Analyze_Data Data Analysis Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTS assay after treatment with 9-ING-41.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This is a general protocol for assessing apoptosis by flow cytometry, a common method used to evaluate the effects of anti-cancer agents.

1. Cell Treatment:

  • Cells are seeded in culture dishes and treated with 9-ING-41 at desired concentrations and for various time points.

2. Cell Harvesting:

  • Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Cells are washed with cold phosphate-buffered saline (PBS).

3. Staining:

  • Cells are resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15-20 minutes.

4. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer.

  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available preclinical data suggests that 9-ING-41 has promising anti-tumor activity in colorectal cancer models. There is evidence indicating a potentially greater efficacy in tumors with mutant KRAS, which are hypothesized to be more dependent on the GSK-3β signaling pathway for their survival. However, the response is not uniform, as demonstrated by the resistance of the KRAS wild-type HT-29 cell line. The greater sensitivity of patient-derived organoids compared to established cell lines highlights the importance of using more clinically relevant models in preclinical studies. Further investigations are warranted to identify specific biomarkers that can predict the response to 9-ING-41 in colorectal cancer patients, which will be crucial for the clinical development of this compound.

References

The GSK-3β Inhibitor 9-ING-41: A Comparative Guide to its Role as a Chemotherapy Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, enhancing the efficacy of existing chemotherapies is a critical strategy to overcome drug resistance and improve patient outcomes. The small molecule inhibitor 9-ING-41 has emerged as a promising agent that potentiates the effects of various chemotherapeutic drugs by targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tumor progression and chemoresistance.[1][2] This guide provides a comparative analysis of 9-ING-41, its mechanism of action, and its performance against other GSK-3β inhibitors, supported by preclinical experimental data.

Mechanism of Action: Targeting a Central Kinase

9-ING-41 is a potent and selective inhibitor of GSK-3β, a serine/threonine kinase that is constitutively active in many cancer cells.[1] GSK-3β plays a pivotal role in regulating multiple signaling pathways that contribute to cancer cell survival, proliferation, and resistance to therapy. The primary mechanism by which 9-ING-41 potentiates chemotherapy involves the downregulation of the NF-κB signaling pathway.[1] By inhibiting GSK-3β, 9-ING-41 prevents the activation of NF-κB, leading to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and XIAP.[1][3] This reduction in pro-survival signals renders cancer cells more susceptible to the cytotoxic effects of chemotherapy.

Furthermore, 9-ING-41 has been shown to modulate other critical pathways, including the c-Myc and p53-mediated apoptotic pathways, further contributing to its anti-tumor activity.[4]

9-ING-41_Mechanism_of_Action Signaling Pathway of 9-ING-41 Action chemotherapy Chemotherapy dna_damage DNA Damage chemotherapy->dna_damage apoptosis Apoptosis dna_damage->apoptosis nine_ing_41 9-ING-41 gsk3b GSK-3β nine_ing_41->gsk3b nf_kb NF-κB gsk3b->nf_kb c_myc c-Myc gsk3b->c_myc bcl2_xiap Bcl-2, XIAP (Anti-apoptotic proteins) nf_kb->bcl2_xiap bcl2_xiap->apoptosis c_myc->apoptosis

Mechanism of 9-ING-41 in potentiating chemotherapy.

Comparative Performance of GSK-3β Inhibitors

While several GSK-3β inhibitors have been investigated for their therapeutic potential in cancer, 9-ING-41 has demonstrated significant preclinical and clinical activity. The following tables summarize the available data for 9-ING-41 and two other notable GSK-3β inhibitors, LY2090314 and Tideglusib (B1682902).

Table 1: Single-Agent Activity of GSK-3β Inhibitors (IC50 Values)
InhibitorCancer TypeCell Line(s)IC50 (µM)Reference(s)
9-ING-41 Double-Hit LymphomaKarpas-4220.74 (48h)[5]
Double-Hit LymphomaSuDHL25.44 (48h)[5]
LY2090314 NeuroblastomaNGP, SK-N-AS, SH-SY-5Y~0.02 (significant growth reduction)[6]
MelanomaA375~0.01 (72h)[7]
Tideglusib NeuroblastomaSH-SY5Y, SK-N-SH~25 (72h, ~50% inhibition)[8]
RhabdomyosarcomaPCB82, PCB3800.06 (enzyme IC50)[9]
Table 2: Chemotherapy Potentiation by 9-ING-41
Cancer TypeChemotherapy/Targeted AgentCell Line(s)Fold Reduction in IC50Reference(s)
B-cell LymphomaVenetoclax (B612062) (BCL-2 inhibitor)SUDHL-48[4]
B-cell LymphomaVenetoclax (BCL-2 inhibitor)KPUM-UH12[4]
B-cell LymphomaBAY-1143572 (CDK9 inhibitor)SUDHL-48[4]
Colorectal Cancer5-FURKOSignificant enhancement[10]
Colorectal CancerOxaliplatinRKOSignificant enhancement[10]
GlioblastomaLomustine (CCNU)GBM12, GBM6 (PDX models)Significant survival increase[3][11]
Pancreatic CancerGemcitabinePDAC cell linesSensitization to apoptosis[12]

Note: Direct comparative data for chemotherapy potentiation by LY2090314 and Tideglusib in a similar format is limited in the available literature.

Experimental Protocols

To facilitate the validation and further exploration of 9-ING-41 and other GSK-3β inhibitors, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTS Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

MTS_Assay_Workflow MTS Assay for Cell Viability plate_cells 1. Plate cells in 96-well plates add_compound 2. Add 9-ING-41 and/or chemotherapy plate_cells->add_compound incubate 3. Incubate for desired time (e.g., 72 hours) add_compound->incubate add_mts 4. Add MTS reagent incubate->add_mts incubate_mts 5. Incubate for 1-4 hours add_mts->incubate_mts read_absorbance 6. Read absorbance at 490 nm incubate_mts->read_absorbance

Workflow for the MTS cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 9-ING-41, chemotherapy, or a combination of both. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Plate and treat cells with the compounds of interest as described for the cell viability assay.

  • After the incubation period, lyse the cells using a lysis buffer provided with the assay kit.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

  • Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate by active caspase-3.

  • Quantify the caspase-3 activity relative to a standard curve or as a fold-change compared to the untreated control.

Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

Western_Blot_Workflow Western Blot for Signaling Pathway Analysis cell_lysis 1. Lyse treated cells and quantify protein sds_page 2. Separate proteins by SDS-PAGE cell_lysis->sds_page transfer 3. Transfer proteins to a membrane sds_page->transfer blocking 4. Block non-specific binding sites transfer->blocking primary_ab 5. Incubate with primary antibody (e.g., anti-p-p65) blocking->primary_ab secondary_ab 6. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 7. Detect signal using chemiluminescence secondary_ab->detection

Workflow for Western blot analysis.

Protocol:

  • Treat cells with 9-ING-41 and/or chemotherapy for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, c-Myc, Bcl-2, XIAP, cleaved caspase-3).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

9-ING-41 demonstrates significant potential as a chemotherapy potentiator across a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of GSK-3β and subsequent downregulation of pro-survival pathways like NF-κB, provides a strong rationale for its use in combination with standard cytotoxic agents. While direct comparative data with other GSK-3β inhibitors in chemotherapy combination settings is still emerging, the available evidence suggests that 9-ING-41 is a promising candidate for further clinical development. The experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.

References

A Comparative Guide: 9-ING-41 vs. Oxaliplatin in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, 9-ING-41 (also known as elraglusib), and the established chemotherapeutic agent, oxaliplatin (B1677828), in the context of colorectal cancer (CRC) models. The information presented herein is a synthesis of preclinical and clinical data, intended to inform research and drug development efforts.

Executive Summary

9-ING-41 and oxaliplatin represent two distinct therapeutic strategies for colorectal cancer. Oxaliplatin, a platinum-based cytotoxic agent, directly damages DNA, leading to cell death. In contrast, 9-ING-41 is a targeted therapy that inhibits GSK-3β, a kinase implicated in various oncogenic signaling pathways. Preclinical studies suggest that 9-ING-41 has a multimodal mechanism of action that includes inducing cell cycle arrest, apoptosis, and modulating the tumor microenvironment. Notably, 9-ING-41 has shown the potential to enhance the efficacy of standard-of-care chemotherapies, including oxaliplatin, in CRC models.

Mechanism of Action

9-ING-41: A Selective GSK-3β Inhibitor

9-ING-41 is a potent and selective small molecule inhibitor of GSK-3β.[1] GSK-3β is a serine/threonine kinase that plays a crucial role in regulating numerous cellular processes, and its overexpression has been linked to tumor progression and chemotherapy resistance in various cancers, including colorectal cancer.[2] By inhibiting GSK-3β, 9-ING-41 disrupts several oncogenic pathways, including the NF-κB pathway, which is critical for cancer cell survival and proliferation.[2][3] This inhibition can lead to cell cycle arrest and apoptosis.[1] Furthermore, 9-ING-41 has been shown to modulate the immune system by enhancing the tumor-killing capabilities of NK and T cells.[4]

9-ING-41_Mechanism_of_Action cluster_cell Cancer Cell 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Activates GSK-3β->NF-κB Pathway Oncogenic Signaling Oncogenic Signaling GSK-3β->Oncogenic Signaling Promotes GSK-3β->Oncogenic Signaling Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis NF-κB Pathway->Cell Cycle Arrest Leads to Cell Survival Cell Survival Oncogenic Signaling->Apoptosis Leads to Proliferation Proliferation

Caption: Simplified signaling pathway of 9-ING-41 action.
Oxaliplatin: A DNA Damaging Agent

Oxaliplatin is a third-generation platinum-based chemotherapeutic drug.[5][6][7][8] Its mechanism of action involves the formation of platinum-DNA adducts, which create both intra- and inter-strand cross-links in the DNA of cancer cells.[5][6][7][8] These cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6][7][8]

Oxaliplatin_Mechanism_of_Action cluster_cell Cancer Cell Oxaliplatin Oxaliplatin DNA DNA Oxaliplatin->DNA Binds to DNA Cross-links DNA Cross-links DNA->DNA Cross-links Forms Replication/Transcription Block Replication/Transcription Block DNA Cross-links->Replication/Transcription Block Causes Apoptosis Apoptosis Replication/Transcription Block->Apoptosis Induces

Caption: Mechanism of action of oxaliplatin.

In Vitro Performance

Single-Agent Activity

Oxaliplatin has demonstrated cytotoxic activity against a range of colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific cell line and the duration of exposure.

Cell LineOxaliplatin IC50 (µM)Exposure TimeReference
HT290.33 ± 0.02 (as µg/ml)24h[3]
WiDr0.13 ± 0.01 (as µg/ml)24h[3]
SW6201.13 ± 0.35 (as µg/ml)24h[3]
LS174T0.19 ± 0.01 (as µg/ml)24h[3]
HCT116 (CHK2 WT)191h[9]
HCT116 (CHK2 KO)141h[9]

9-ING-41 has also shown growth inhibitory effects on colorectal cancer cells, although its response is more heterogeneous compared to oxaliplatin.[3] For instance, the HT-29 cell line was found to be resistant to the transient inhibition of GSK-3β by 9-ING-41.[3] One study reported an IC50 of 0.71 µM for 9-ING-41, though the specific cancer cell line was not mentioned.[1] In patient-derived tumor organoids, 9-ING-41 was active and decreased the growth rate of CRC cells.[3]

Combination Therapy

Studies have shown that 9-ING-41 can potentiate the effects of standard-of-care chemotherapy, including oxaliplatin, in certain colorectal cancer models.[3] The addition of 9-ING-41 to oxaliplatin has been observed to significantly enhance growth inhibition in some CRC cells.[3][10] For example, in one patient-derived tumor organoid model, the combination of 9-ING-41 with oxaliplatin led to a greater reduction in growth rate compared to either agent alone.[3]

Cell Line / ModelTreatmentGrowth Inhibition (%)Reference
HCT-116Oxaliplatin~40%[3]
HCT-1169-ING-41~20%[3]
HCT-116Oxaliplatin + 9-ING-41~60%[3]
Patient-Derived Organoid 1OxaliplatinNot significant[3]
Patient-Derived Organoid 19-ING-4144-62%[3]
Patient-Derived Organoid 1Oxaliplatin + 9-ING-41Significantly better than either alone[3]

In Vivo Performance

Direct head-to-head in vivo comparative studies between 9-ING-41 and oxaliplatin in colorectal cancer xenograft models are limited in the public domain. However, both agents have been evaluated independently and in combination.

Oxaliplatin is a standard component of treatment regimens for colorectal cancer and its in vivo efficacy is well-established.[5][6][7][8] In xenograft models, oxaliplatin has been shown to significantly inhibit tumor growth.[11]

9-ING-41 has demonstrated single-agent antitumor activity in various preclinical cancer models. In a clinical trial, clinical benefit was observed in patients with colorectal cancer treated with 9-ING-41 monotherapy and in combination with irinotecan. Preclinical studies have also shown that 9-ING-41 can enhance the antitumor effects of other chemotherapeutic agents in vivo.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Drug Treat with Drug Seed Cells->Treat with Drug 24h Add MTT Reagent Add MTT Reagent Treat with Drug->Add MTT Reagent 24-72h Incubate Incubate Add MTT Reagent->Incubate 2-4h Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate colorectal cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of 9-ING-41, oxaliplatin, or a combination of both. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with 9-ING-41, oxaliplatin, or combination for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of 9-ING-41 and oxaliplatin in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, 9-ING-41, oxaliplatin, and 9-ING-41 + oxaliplatin. Administer the drugs according to a predetermined dosing schedule. For example, oxaliplatin is often administered intraperitoneally (i.p.) at doses around 5-10 mg/kg weekly, while 9-ING-41 has been administered i.p. at doses around 40 mg/kg every other day in some preclinical models.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Conclusion

9-ING-41 and oxaliplatin are two anticancer agents with distinct mechanisms of action that show promise in the treatment of colorectal cancer. While oxaliplatin is an established cytotoxic drug, 9-ING-41 represents a novel targeted therapy that can induce cancer cell death and potentially overcome resistance to conventional chemotherapy. The available preclinical data suggest that the combination of 9-ING-41 and oxaliplatin may be a synergistic strategy for treating colorectal cancer. Further head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate the relative efficacy and potential of this combination therapy. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative research.

References

Unraveling the Impact of 9-ING-41 on DNA Repair Deficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 9-ING-41 with other inhibitors of DNA repair pathways. We delve into the experimental data, detailed protocols, and the underlying signaling mechanisms to offer a clear perspective on their effects on DNA repair deficiency.

9-ING-41 is a selective inhibitor of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a protein that plays a role in various cellular processes, including the DNA damage response (DDR). By inhibiting GSK-3β, 9-ING-41 has been shown to downregulate the DDR pathway, particularly the ATR-mediated response, which can enhance the efficacy of chemotherapy in cancer cells with DNA repair deficiencies. This guide will compare the effects of 9-ING-41 with established inhibitors of other key DNA repair players, namely PARP and ATR, to provide a comprehensive overview for researchers in the field.

Performance Comparison: 9-ING-41 vs. Alternative DNA Repair Inhibitors

To objectively assess the efficacy of 9-ING-41 in inducing DNA repair deficiency, we have summarized quantitative data from various studies. The following table compares the effects of 9-ING-41 with Olaparib (B1684210), a PARP inhibitor, and VE-821, an ATR inhibitor, on markers of DNA damage. It is important to note that the presented data is compiled from different studies and experimental conditions, and direct head-to-head comparisons in a single study are limited.

Compound Target Assay Cell Line Treatment Condition Observed Effect on DNA Damage Reference
9-ING-41 GSK-3βLuminex (p-H2A.X)SUDHL-4, Karpas 422 (B-cell lymphoma)1 μM for 48 hoursIncreased p-H2A.X (Ser139) levels[1]
9-ING-41 GSK-3βTranscriptomic AnalysisColorectal Cancer CellsNot specifiedUpregulation of genes associated with DNA repair deficiency[2]
Olaparib PARP1/2Immunofluorescence (γH2AX foci)SW480 (Colorectal cancer)10 µM, 48 hours (with IR)Increased number of γH2AX foci per nucleus[3]
Olaparib PARP1/2Neutral Comet AssaySUM159, MDA468 (Breast cancer)10-15 µM for 24 hoursIncreased tail moment[4]
VE-821 ATRImmunofluorescence (γH2AX foci)SW-1353, Cal78 (Chondrosarcoma)10 µM (with IR)Increased number of γH2AX foci[5]
VE-821 ATRImmunofluorescence (γH2AX foci)MDA-MB-231 (Breast cancer)1 µM (with Top1 inhibitors)Strong induction of γH2AX[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 DNA Damage Induction cluster_1 GSK-3β Pathway cluster_2 Cellular Outcome DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) GSK3B GSK-3β DNA_Damage->GSK3B ATR ATR GSK3B->ATR DDR DNA Damage Response (DDR) GSK3B->DDR downregulates ATR->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis DNA_Repair_Deficiency DNA Repair Deficiency DDR->DNA_Repair_Deficiency ING41 9-ING-41 ING41->GSK3B inhibits

Signaling pathway of 9-ING-41 in DNA damage response.

G cluster_0 Cell Culture and Treatment cluster_1 DNA Damage Assessment cluster_2 Cell Viability Assessment cluster_3 Data Analysis start Seed cells in appropriate culture vessel treatment Treat cells with 9-ING-41 or alternative inhibitor start->treatment comet Comet Assay (Single/Double Strand Breaks) treatment->comet gamma_h2ax γH2AX Foci Assay (Double Strand Breaks) treatment->gamma_h2ax viability Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability analysis Quantify DNA damage and cell viability comet->analysis gamma_h2ax->analysis viability->analysis

Experimental workflow for assessing DNA repair inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water and let them dry.

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells: Mix 10 µL of cell suspension with 75 µL of 0.5% LMP agarose at 37°C. Immediately pipette the mixture onto the pre-coated slide and cover with a coverslip.

  • Lysis: After the agarose solidifies, gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[7][8]

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is a sensitive method to detect DNA double-strand breaks (DSBs).

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualization and Analysis: Visualize the foci using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified as a measure of DSBs.[4][9]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the desired compounds for the specified duration.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11][12][13][14]

References

A Comparative Analysis of 9-ING-41 and Other Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with kinase inhibitors emerging as a cornerstone of targeted treatment. Among these, inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) have garnered significant attention due to the enzyme's multifaceted role in tumor progression, survival, and chemoresistance. This guide provides a comparative analysis of 9-ING-41 (elraglusib), a potent and selective GSK-3β inhibitor currently in clinical development, against other notable GSK-3β inhibitors. The comparison is based on their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental evidence.

Introduction to 9-ING-41 (Elraglusib)

9-ING-41 is a first-in-class, intravenously administered, maleimide-based small molecule that acts as a potent and selective inhibitor of GSK-3β.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum anti-tumor activity across a range of solid and hematological malignancies, both as a monotherapy and in combination with standard-of-care chemotherapies.[2] Its proposed mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment.[1][3]

Mechanism of Action: A Multi-pronged Attack on Cancer

9-ING-41 exerts its anti-cancer effects through the modulation of several critical signaling pathways downstream of GSK-3β.

Key Signaling Pathways Modulated by 9-ING-41:

  • NF-κB Pathway: By inhibiting GSK-3β, 9-ING-41 downregulates the pro-survival NF-κB pathway. This leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2, XIAP, and Bcl-xL, thereby promoting tumor cell death.

  • c-MYC Signaling: 9-ING-41 has been shown to impact c-MYC levels, a key oncogene involved in cell proliferation. In some cancer models, treatment with 9-ING-41 leads to a reduction in c-MYC protein expression.

  • DNA Damage Response (DDR): 9-ING-41 has been observed to interfere with the DDR pathway, which may contribute to its ability to sensitize cancer cells to chemotherapy and radiation.

  • Immunomodulation: Preclinical studies have revealed that 9-ING-41 possesses immunomodulatory properties. It has been shown to downregulate immune checkpoint molecules such as PD-1, TIGIT, and LAG-3, and enhance the cytotoxic activity of T cells and NK cells.[4]

The following diagram illustrates the central role of GSK-3β and the key pathways affected by its inhibition with 9-ING-41.

9-ING-41_Mechanism_of_Action cluster_0 Upstream Signals cluster_1 GSK-3β Regulation cluster_2 Downstream Effects cluster_3 Cellular Outcomes PI3K/Akt PI3K/Akt GSK-3β GSK-3β PI3K/Akt->GSK-3β Inh Wnt Wnt Wnt->GSK-3β Inh NF-κB NF-κB GSK-3β->NF-κB Act c-MYC c-MYC GSK-3β->c-MYC Reg DNA_Damage_Response DNA Damage Response GSK-3β->DNA_Damage_Response Reg Immune_Modulation Immune Modulation GSK-3β->Immune_Modulation Reg Apoptosis Apoptosis NF-κB->Apoptosis Inh Cell_Cycle_Arrest Cell Cycle Arrest c-MYC->Cell_Cycle_Arrest Inh Reduced_Chemoresistance Reduced Chemoresistance DNA_Damage_Response->Reduced_Chemoresistance Inh Enhanced_Anti-tumor_Immunity Enhanced Anti-tumor Immunity Immune_Modulation->Enhanced_Anti-tumor_Immunity Inh 9-ING-41 9-ING-41 9-ING-41->GSK-3β Inh

Fig 1. Simplified signaling pathway of 9-ING-41's mechanism of action.

Comparative Performance: 9-ING-41 vs. Other GSK-3β Inhibitors

Several other small molecule inhibitors targeting GSK-3β have been investigated in preclinical and clinical settings. This section compares 9-ING-41 to some of the more prominent examples.

InhibitorTypeIC50 (GSK-3β)Key Features & Clinical Status
9-ING-41 (Elraglusib) ATP-competitive~0.71 µMBroad anti-tumor activity; currently in Phase 1/2 clinical trials for various cancers, including pancreatic cancer and glioblastoma.[2][5] Demonstrates immunomodulatory effects.[4]
LY2090314 ATP-competitive~0.9 nMPotent inhibitor of both GSK-3α and GSK-3β.[6] Investigated in Phase 1/2 trials for leukemia and solid tumors.
CHIR-99021 ATP-competitive~6.7 nMHighly selective for GSK-3. Primarily used as a research tool in stem cell biology and cancer research.
Tideglusib Non-ATP competitive-Initially developed for Alzheimer's disease.[7] Preclinical studies suggest potential in cancer, but clinical development in oncology is limited.
AR-A014418 ATP-competitive~38 nMPreclinical studies have shown activity in various cancer models, often in combination with chemotherapy.
SB-216763 ATP-competitive~34 nMWidely used as a research tool to study GSK-3β function in various cellular processes, including cancer.

Note on Comparative Potency: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions. However, some studies have provided head-to-head comparisons. For instance, one study in breast cancer models suggested that 9-ING-41 provided more potent inhibition of tumor growth than AR-A014418, SB-216763, and LY2090314.[1] Another study in neuroblastoma models indicated that 9-ING-41 was the most potent inhibitor compared to AR-A014418 and TDZD-8.[1]

Interestingly, a recent study in non-Hodgkin lymphoma (NHL) cell lines has questioned whether the anti-lymphoma effects of 9-ING-41 are solely attributable to GSK-3β inhibition.[8] In this study, other potent GSK-3 inhibitors like LY2090314 and CHIR-99021 did not replicate the cytotoxic effects of 9-ING-41 at concentrations that effectively inhibited GSK-3β.[8] This suggests that 9-ING-41 may have additional, off-target effects that contribute to its anti-cancer activity in certain contexts.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors like 9-ING-41.

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTS_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with 9-ING-41 (or other inhibitors) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTS Add MTS reagent to each well Incubate_72h->Add_MTS Incubate_2_4h Incubate for 2-4 hours Add_MTS->Incubate_2_4h Measure_Absorbance Measure absorbance at 490 nm Incubate_2_4h->Measure_Absorbance Analyze_Data Analyze data to determine cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Fig 2. Workflow for a typical MTS cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 9-ING-41 and other kinase inhibitors in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours under the same conditions as step 2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Formazan (B1609692) Development: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.[5][9]

Western Blot Analysis for GSK-3β Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of GSK-3β and its downstream targets.

Western_Blot_Workflow Start Start Cell_Lysis Lyse treated and control cells Start->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibodies (e.g., anti-p-GSK-3β, anti-β-catenin) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect protein bands using chemiluminescence Secondary_Antibody->Detection End End Detection->End

Fig 3. General workflow for Western blot analysis.

Detailed Protocol:

  • Sample Preparation: Treat cells with 9-ING-41 or other inhibitors for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total GSK-3β, phospho-GSK-3β (Ser9), β-catenin, or other targets of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][10]

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of novel compounds in a physiological setting.

Xenograft_Study_Workflow Start Start Cell_Implantation Implant human cancer cells subcutaneously into nude mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a pre-determined size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer 9-ING-41 (e.g., i.p. or i.v.) and/or chemotherapy Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at the study endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition and other relevant parameters Endpoint->Analysis End End Analysis->End

Fig 4. Workflow for a typical in vivo xenograft study.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, 9-ING-41 monotherapy, chemotherapy, combination therapy).

  • Drug Administration: Administer 9-ING-41 via the appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. For combination studies, administer chemotherapy as per established protocols.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.[11][12][13]

Conclusion

9-ING-41 is a promising GSK-3β inhibitor with a multifaceted mechanism of action that extends beyond direct cytotoxicity to include immunomodulatory effects. Preclinical data suggest it may be more potent than some other GSK-3β inhibitors in certain cancer models. However, the observation that its anti-lymphoma effects may not be solely dependent on GSK-3β inhibition highlights the complexity of its pharmacology and warrants further investigation into its full target profile. The ongoing clinical trials will be crucial in determining the therapeutic potential of 9-ING-41 in various cancer types and in defining its place in the growing arsenal (B13267) of targeted kinase inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further explore the activity of 9-ING-41 and other kinase inhibitors in their own research endeavors.

References

9-ING-41: A Comparative Analysis of a Novel GSK-3β Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results of 9-ING-41, a first-in-class Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, against other therapeutic alternatives. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its potential in oncology. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Mechanism of Action

9-ING-41 is a potent and selective small molecule inhibitor of GSK-3β, a serine/threonine kinase that is overexpressed in various cancers and contributes to tumor progression and therapeutic resistance.[1] By inhibiting GSK-3β, 9-ING-41 modulates multiple downstream signaling pathways, leading to anti-tumor effects. These effects include the induction of apoptosis, cell cycle arrest at G0/G1 and G2/M phases, and the downregulation of pathways involved in chemotherapy resistance, such as the NF-κB and DNA damage response (DDR) pathways.[1][2]

Preclinical Performance: Single Agent and Combination Therapy

Comparison with Venetoclax in B-cell Lymphoma

In preclinical studies, 9-ING-41 has demonstrated significant single-agent activity and synergistic effects when combined with the BCL-2 inhibitor Venetoclax in aggressive B-cell lymphoma cell lines.

Table 1: In Vitro Efficacy of 9-ING-41 as a Single Agent in B-cell Lymphoma Cell Lines

Cell Line9-ING-41 ConcentrationReduction in Cell ViabilityReference
Daudi1 µM40-70% (p<0.05)[3]
SUDHL-41 µM40-70% (p<0.05)[3]
Karpas 4221 µM40-70% (p<0.05)[3]
KPUM-UH11 µM40-70% (p<0.05)[3]
TMD81 µM40-70% (p<0.05)[3]

Table 2: Synergistic Effects of 9-ING-41 in Combination with Venetoclax

Cell Line9-ING-41 ConcentrationFold Reduction in Venetoclax IC50Reference
SUDHL-40.5 µM8-fold[3]
KPUM-UH10.5 µM2-fold[3]
Combination with Chemotherapy in Pancreatic Cancer

Clinical data from the Phase 1/2 study NCT03678883 has shown promising results for 9-ING-41 in combination with gemcitabine (B846) and nab-paclitaxel for the treatment of advanced pancreatic ductal adenocarcinoma (PDAC).

Table 3: Clinical Efficacy of 9-ING-41 plus Gemcitabine/Nab-Paclitaxel in Advanced PDAC (NCT03678883)

Efficacy EndpointValueReference
Disease Control Rate (DCR)62%[4]
Overall Response Rate (ORR)43%[4]
Confirmed Complete Responses (CRs)2[4]
Confirmed Partial Responses (PRs)6[4]

Experimental Protocols

Cell Viability MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.[5]

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 9-ING-41, the alternative drug, or a combination of both. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.[5]

  • Final Incubation: The plates are incubated for an additional 1-4 hours.[5]

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.[5] The results are expressed as a percentage of the control.

Apoptosis Analysis via Luminex Assay

The Luminex assay is a bead-based immunoassay that allows for the simultaneous measurement of multiple apoptosis-related proteins in a small sample volume.[6]

  • Cell Lysis: Cells are treated with the compounds of interest for the desired time, then harvested and lysed to extract cellular proteins.

  • Bead Coupling: Microsphere beads, each with a unique spectral address, are coated with antibodies specific for different apoptotic proteins (e.g., active caspase-3, survivin).[6]

  • Sample Incubation: The cell lysates are incubated with the antibody-coupled beads, allowing the target proteins to bind.

  • Detection Antibody Incubation: A biotinylated detection antibody specific for a different epitope on the target protein is added, creating a sandwich immunoassay.

  • Streptavidin-PE Incubation: Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibody.

  • Data Acquisition: The beads are analyzed using a Luminex instrument, which identifies the spectral address of each bead (identifying the protein) and quantifies the PE signal (quantifying the amount of protein).

Visualizations

Signaling Pathway of 9-ING-41

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GSK3B GSK-3β Receptor->GSK3B Activates BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for degradation NFkB NF-κB GSK3B->NFkB Activates cMYC c-MYC GSK3B->cMYC Phosphorylates for degradation CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Promotes transcription Bcl2 Bcl-2 NFkB->Bcl2 Promotes transcription XIAP XIAP NFkB->XIAP Promotes transcription Survivin Survivin cMYC->Survivin Promotes transcription ING41 9-ING-41 ING41->GSK3B Inhibits CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotes Apoptosis Apoptosis Bcl2->Apoptosis XIAP->Apoptosis Survivin->Apoptosis

Caption: Simplified signaling pathway of 9-ING-41.

Experimental Workflow for In Vitro Drug Comparison

G start Start: Cancer Cell Lines plating Cell Plating (96-well plates) start->plating treatment Treatment Groups plating->treatment control Vehicle Control treatment->control drugA 9-ING-41 treatment->drugA drugB Alternative Drug treatment->drugB combo Combination treatment->combo incubation Incubation (e.g., 72h) control->incubation drugA->incubation drugB->incubation combo->incubation viability_assay Cell Viability Assay (MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (Luminex) incubation->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End: Comparative Efficacy Results data_analysis->end

Caption: Experimental workflow for in vitro comparison.

References

Independent Scrutiny of 9-ING-41's Mechanism of Action: A Comparative Analysis with Alternative GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel anti-cancer agent 9-ING-41 (elraglusib) with other known Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors. Recent independent research challenges the initial understanding of 9-ING-41's primary mechanism of action, suggesting its potent anti-tumor effects may be independent of GSK-3β inhibition and instead attributable to microtubule destabilization. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data to inform future research and clinical development.

Executive Summary

9-ING-41, currently in clinical trials for various cancers, was developed as a selective, ATP-competitive inhibitor of GSK-3β. The canonical downstream effects of GSK-3β inhibition include the stabilization of β-catenin and altered phosphorylation of proteins like the Collapsin Response Mediator Protein 2 (CRMP2). However, recent studies directly comparing 9-ING-41 to other well-characterized GSK-3β inhibitors, such as LY2090314 and Tideglusib, reveal a significant divergence in their cellular effects. At cytotoxic concentrations, 9-ING-41 does not induce the hallmark stabilization of β-catenin observed with other GSK-3β inhibitors.[1][2][3] Furthermore, its anti-proliferative and apoptotic effects in cancer cell lines are not replicated by other potent GSK-3β inhibitors, suggesting a distinct mechanism of action.[1][3] Evidence now points towards microtubule destabilization as a primary driver of 9-ING-41's cytotoxicity.[3][4]

This guide will present a comparative analysis of these inhibitors, focusing on:

  • Enzymatic Potency: A comparison of the half-maximal inhibitory concentrations (IC50) against GSK-3β.

  • Cellular Mechanism of Action: An evaluation of their effects on key downstream markers of GSK-3β inhibition (β-catenin and CRMP2 phosphorylation).

  • Antiproliferative Activity: A comparison of their effects on cancer cell viability.

  • Alternative Mechanism of 9-ING-41: An overview of the evidence supporting microtubule destabilization.

Quantitative Data Comparison

The following tables summarize the available quantitative data for 9-ING-41 and its key comparators. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can influence results.

Table 1: In Vitro GSK-3β Kinase Inhibition

CompoundTarget(s)IC50 (GSK-3β)Inhibition TypeSource(s)
9-ING-41 (Elraglusib) GSK-3β (and other kinases)~710 nMATP-competitive[1]
LY2090314 GSK-3α/β~0.9 nMATP-competitive[1][2]
Tideglusib GSK-3β~60 nM - 502 nMNon-ATP-competitive, irreversible[1][2][3]

Table 2: Comparative Cellular Activity in Lymphoma Cell Lines

CompoundEffective Concentration for GSK-3β Inhibition (β-catenin stabilization)Cytotoxic Concentration (Reduced Cell Viability)Source(s)
9-ING-41 (Elraglusib) No significant β-catenin stabilization at cytotoxic doses1-5 µM[1][3]
LY2090314 Effective at concentrations that do not reduce cell viabilityNot cytotoxic at GSK-3β inhibitory concentrations[1]
Tideglusib No GSK-3β inhibition at cytotoxic doses>5 µM[1]
CT99021 Effective at concentrations that do not reduce cell viabilityNot cytotoxic at GSK-3β inhibitory concentrations[1]
SB216763 Effective at concentrations that do not reduce cell viabilityNot cytotoxic at GSK-3β inhibitory concentrations[1]

Signaling Pathways and Mechanisms of Action

The Canonical GSK-3β Signaling Pathway

GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes. A key function is the negative regulation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β is expected to lead to the accumulation of β-catenin.

GSK3_pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (GSK-3β, APC, Axin) Dishevelled->Destruction_Complex inhibits GSK3b GSK-3β APC APC Axin Axin beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Ub Ubiquitination beta_catenin->Ub leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Nucleus Nucleus beta_catenin->Nucleus translocates to Proteasome Proteasome Ub->Proteasome targets for degradation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Canonical Wnt/β-catenin signaling pathway regulated by GSK-3β.
Independent Verification of 9-ING-41's Mechanism

Recent evidence strongly suggests that the anti-cancer effects of 9-ING-41 are not primarily mediated by its inhibition of GSK-3β. Instead, it appears to act as a microtubule-destabilizing agent, leading to mitotic arrest, DNA damage, and apoptosis.[3][4] This is a significant finding that differentiates 9-ING-41 from classical GSK-3β inhibitors.

Nine_ING_41_MoA cluster_gsk3 Presumed Mechanism cluster_verified Verified Mechanism Nine_ING_41_presumed 9-ING-41 GSK3b_presumed GSK-3β Nine_ING_41_presumed->GSK3b_presumed inhibits Downstream_presumed Downregulation of NF-κB Pathway GSK3b_presumed->Downstream_presumed leads to Apoptosis_presumed Apoptosis Downstream_presumed->Apoptosis_presumed Nine_ING_41_verified 9-ING-41 Microtubules Microtubule Destabilization Nine_ING_41_verified->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest DNA_Damage DNA Damage Mitotic_Arrest->DNA_Damage Apoptosis_verified Apoptosis DNA_Damage->Apoptosis_verified

Presumed vs. independently verified mechanism of action of 9-ING-41.

Experimental Protocols

In Vitro GSK-3β Kinase Assay (Generic Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor against GSK-3β using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human GSK-3β enzyme and a suitable substrate peptide (e.g., a phosphopeptide derived from glycogen synthase) in the reaction buffer.

    • Prepare a stock solution of ATP in the reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., 9-ING-41, LY2090314, Tideglusib) in DMSO and then in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor dilutions.

    • Add the GSK-3β enzyme and substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Reagent).

    • After a further incubation period, add a kinase detection solution to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of GSK-3β inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions into 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add GSK-3β Enzyme and Substrate Dispense_Inhibitor->Add_Enzyme_Substrate Add_ATP Initiate Reaction with ATP Add_Enzyme_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add ADP Detection Reagent Incubate->Add_Detection_Reagent Incubate_Detection Incubate at RT Add_Detection_Reagent->Incubate_Detection Add_Luminescence_Reagent Add Kinase Detection (Luminescence) Reagent Incubate_Detection->Add_Luminescence_Reagent Read_Plate Measure Luminescence Add_Luminescence_Reagent->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro GSK-3β kinase assay.
Cellular Assay for β-Catenin Stabilization (Western Blot)

This protocol details the methodology to assess the effect of GSK-3β inhibitors on the stabilization of β-catenin in cultured cells.

  • Cell Culture and Treatment:

    • Plate cancer cell lines (e.g., lymphoma or colon cancer cell lines) and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the GSK-3β inhibitors (9-ING-41, LY2090314, Tideglusib) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for total β-catenin overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the β-catenin band intensity to a loading control protein (e.g., GAPDH or β-actin).

Conclusion

The independent verification of 9-ING-41's mechanism of action marks a pivotal moment in its development. While initially classified as a GSK-3β inhibitor, compelling evidence now indicates that its potent anti-cancer activity stems from microtubule destabilization, a mechanism distinct from that of classical GSK-3β inhibitors like LY2090314 and Tideglusib.[1][3][4] This distinction is critical for the design of future clinical trials, the identification of predictive biomarkers, and the rational development of combination therapies. Researchers and clinicians should consider this updated understanding of 9-ING-41's mode of action in their ongoing and future work. This guide provides the necessary comparative data and experimental context to facilitate a more nuanced and accurate assessment of 9-ING-41 and its place in the landscape of cancer therapeutics.

References

Assessing Synergistic Effects of 9-ING-41 with Immunotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glycogen (B147801) synthase kinase-3 beta (GSK-3β) inhibitor 9-ING-41 (elraglusib) in combination with immunotherapy, supported by preclinical experimental data. The guide details the proposed mechanisms of synergy, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of pathways and workflows.

Unveiling the Synergy: How 9-ING-41 Potentiates Anti-Tumor Immunity

9-ING-41, a potent and selective small-molecule inhibitor of GSK-3β, has demonstrated promising anti-tumor activity as a monotherapy and in combination with other anti-cancer agents.[1] A growing body of preclinical evidence suggests that 9-ING-41 can synergistically enhance the efficacy of immune checkpoint inhibitors (ICIs) by modulating the tumor microenvironment and directly impacting both tumor and immune cells.[2][3]

The primary mechanism behind this synergy lies in 9-ING-41's ability to inhibit GSK-3β, a key regulator of various cellular processes implicated in tumorigenesis and immune evasion.[4] Inhibition of GSK-3β by 9-ING-41 has been shown to:

  • Downregulate Immune Checkpoints: Preclinical studies have demonstrated that elraglusib can reduce the expression of inhibitory immune checkpoint molecules such as PD-1, LAG-3, and TIGIT on T cells.[2] This action helps to overcome T-cell exhaustion and enhance their anti-tumor activity.

  • Enhance T-cell and NK-cell Function: 9-ING-41 has been shown to boost the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, two critical components of the anti-tumor immune response.[5] This includes increased secretion of effector molecules like granzyme B and interferon-gamma (IFN-γ).

  • Modulate the Tumor Microenvironment: The inhibitor can alter the cytokine profile within the tumor microenvironment, leading to a reduction in immunosuppressive molecules like VEGF and an increase in immunostimulatory cytokines.[6]

  • Increase Tumor Cell Immunogenicity: 9-ING-41 can increase the expression of MHC class I molecules on tumor cells, making them more visible and susceptible to T-cell-mediated killing.[7]

This multi-faceted mechanism of action suggests that combining 9-ING-41 with immunotherapies, particularly checkpoint inhibitors, can create a more robust and durable anti-tumor immune response.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of 9-ING-41 with immunotherapy in murine cancer models.

Table 1: Synergistic Efficacy of 9-ING-41 and Anti-PD-1 in a B16 Melanoma Model
Treatment GroupMedian Survival (days)% Survival at Day 30Average Tumor Growth Rate (mm/day)% CD8+ TILs Expressing PD-1 (Day 14)
Control~200%~1.8~45%
Anti-PD-1~2520%~1.2~25%
9-ING-41~2840%~1.0~20%
9-ING-41 + Anti-PD-1 (Sequential)>4060%~0.5Not Reported

Data is estimated from graphical representations in the cited source.[8]

Table 2: Synergistic Efficacy of 9-ING-41 and Anti-PD-L1 in a CT-26 Colorectal Cancer Model
Treatment GroupMedian Survival (days)% Survival at Day 40Change in Tumor-Infiltrating Lymphocytes (TILs) in Responders
Isotype Control~250%Baseline
Anti-PD-L1~35~20%Increased T-cells, Decreased Tregs
9-ING-41~30~10%Not Reported
9-ING-41 + Anti-PD-L1>50~50%Increased T-cells, Decreased Tregs

Data is estimated from graphical representations in the cited source.[9]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below to facilitate reproducibility and further investigation.

B16 Melanoma Mouse Model Protocol
  • Cell Culture: B16-F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: 8-10 week old C57BL/6 mice are subcutaneously injected in the flank with 1 x 10^5 B16-F10 cells in 100 µL of sterile PBS.

  • Treatment Regimen:

    • Treatments are initiated when tumors reach a palpable size (approximately 50-100 mm³).

    • 9-ING-41: Administered intravenously (IV) or intraperitoneally (IP) at a specified dose and schedule (e.g., 70 mg/kg, twice weekly).[10]

    • Anti-PD-1 Antibody: Administered IP at a standard dose (e.g., 200 µ g/mouse ) every 3-4 days.[11]

    • Combination Therapy: Can be administered simultaneously or sequentially as detailed in the specific study design.[8]

  • Monitoring:

    • Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).

    • Animal body weight and general health are monitored regularly.

    • Survival is monitored until the pre-defined endpoint.

  • Immunophenotyping:

    • At the end of the study, tumors and spleens are harvested.

    • Tissues are processed to isolate tumor-infiltrating lymphocytes (TILs) and splenocytes.

    • Flow cytometry is used to analyze the populations of various immune cells (e.g., CD8+ T cells, regulatory T cells, NK cells) and the expression of checkpoint markers.

CT-26 Colorectal Cancer Mouse Model Protocol
  • Cell Culture: CT-26 murine colon carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: 6-8 week old BALB/c mice are subcutaneously injected in the flank with 5 x 10^5 CT-26 cells in 100 µL of sterile PBS.

  • Treatment Regimen:

    • Treatment begins when tumors reach a volume of approximately 100 mm³.

    • 9-ING-41: Administered IV or IP at a specified dose and schedule.

    • Anti-PD-L1 Antibody: Administered IP at a standard dose (e.g., 10 mg/kg) on a defined schedule.

    • Combination Therapy: Administered as per the experimental design.[9]

  • Monitoring:

    • Tumor growth and animal survival are monitored as described for the B16 model.

  • Cytokine Analysis and Immunophenotyping:

    • Blood samples can be collected to analyze circulating cytokine levels using multiplex assays.

    • Tumors are harvested for flow cytometric analysis of TILs to assess changes in immune cell populations and their activation status.[9]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_0 9-ING-41 Mechanism of Action 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β inhibits NF-κB NF-κB GSK-3β->NF-κB activates T-bet T-bet GSK-3β->T-bet inhibits Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes activates PD-1 PD-1 T-bet->PD-1 suppresses transcription LAG-3 LAG-3 T-bet->LAG-3 suppresses transcription TIGIT TIGIT T-bet->TIGIT suppresses transcription T Cell T Cell PD-1->T Cell causes exhaustion LAG-3->T Cell causes exhaustion TIGIT->T Cell causes exhaustion Tumor Cell Tumor Cell Pro-survival Genes->Tumor Cell promotes survival Immune Evasion Immune Evasion Tumor Cell->Immune Evasion T Cell Exhaustion T Cell Exhaustion T Cell->T Cell Exhaustion Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity T Cell->Enhanced Anti-Tumor Immunity

Caption: Signaling pathway of 9-ING-41 in modulating immune response.

G cluster_1 Preclinical Experimental Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., B16 or CT-26) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment Treatment Initiation (Monotherapy vs. Combination) tumor_growth->treatment data_collection Data Collection: - Tumor Volume - Survival - Body Weight treatment->data_collection treatment->data_collection endpoint Endpoint Analysis: - Immunophenotyping (Flow) - Cytokine Analysis data_collection->endpoint analysis Statistical Analysis & Comparison endpoint->analysis end End analysis->end

Caption: General workflow for in vivo assessment of 9-ING-41 and immunotherapy.

References

Safety Operating Guide

Clarification of "TG 41" and Proper Disposal Procedures for Associated Radioactive Materials

Author: BenchChem Technical Support Team. Date: December 2025

Initially, it is important to clarify that "TG 41" does not refer to a chemical substance but to the American Association of Physicists in Medicine's (AAPM) Task Group Report #41. This report, titled "Remote Afterloading Technology," provides guidance on the use of devices that remotely insert and retract sealed radioactive sources for a medical procedure known as brachytherapy, a form of radiation therapy. Therefore, the proper disposal procedures in this context pertain to the sealed radioactive sources used in these brachytherapy devices.

The disposal of these radioactive sources is a critical component of laboratory and clinical safety, governed by strict regulatory frameworks to protect researchers, scientists, drug development professionals, and the public from radiation exposure. The following information provides essential safety and logistical guidance for the proper management and disposal of these sources.

Core Principles of Radioactive Source Disposal

The primary objective in managing radioactive waste from brachytherapy is to minimize radiation exposure, adhering to the principle of "As Low As Reasonably Achievable" (ALARA). The disposal process involves several key stages, from initial handling and storage to final disposition, all of which are regulated by national and international bodies such as the U.S. Nuclear Regulatory Commission (NRC) and the Department of Transportation (DOT).

There are three main pathways for the disposal of sealed brachytherapy sources:

  • Decay-in-Storage (DIS): This method is suitable for radionuclides with short half-lives. The sources are securely stored in a shielded location until their radioactivity has decayed to a level indistinguishable from background radiation. At this point, they can be disposed of as regular waste, provided all radiation symbols are removed or defaced.

  • Return to Manufacturer/Supplier: This is a common and often required method for many sealed sources. Manufacturers and suppliers typically have programs to take back used or decayed sources for recycling or disposal.

  • Disposal at a Licensed Low-Level Radioactive Waste (LLRW) Facility: For sources with long half-lives that cannot be returned to the manufacturer, disposal at a licensed LLRW facility is the required pathway.

Quantitative Data: Radionuclides in Brachytherapy

The choice of disposal method is heavily dependent on the radionuclide's half-life. Below is a table summarizing the half-lives of common radionuclides used in brachytherapy.

RadionuclideSymbolHalf-LifeTypical Use
Iridium-192¹⁹²Ir73.8 daysHigh-Dose-Rate (HDR) and Low-Dose-Rate (LDR) temporary implants
Cobalt-60⁶⁰Co5.27 yearsHDR and teletherapy
Cesium-137¹³⁷Cs30.17 yearsLDR temporary implants
Iodine-125¹²⁵I59.4 daysLDR permanent implants (seeds)
Palladium-103¹⁰³Pd16.99 daysLDR permanent implants (seeds)
Gold-198¹⁹⁸Au2.7 daysLDR permanent implants (seeds)
Ytterbium-169¹⁶⁹Yb32 daysLDR and HDR temporary implants
Strontium-90⁹⁰Sr28.79 yearsSurface applications (e.g., ophthalmic)

Experimental Protocols

A critical procedure in the safe management of sealed radioactive sources is the leak test, which ensures the integrity of the source encapsulation.

Detailed Methodology for Sealed Source Leak Testing:

Objective: To verify that a sealed radioactive source is not leaking radioactive material.

Frequency: Typically required every six months, unless otherwise specified by the license or manufacturer. Sources with a half-life of 30 days or less are exempt.[1][2]

Materials:

  • Leak test kit (containing swabs, wetting agent, and sample container)

  • Personal Protective Equipment (PPE): disposable gloves

  • Radiation survey meter

  • Tongs or forceps for remote handling

  • Labeling materials

Procedure:

  • Preparation:

    • Don appropriate PPE, including disposable gloves.

    • Prepare a clean, designated area for the test.

    • Using a survey meter, measure the background radiation level in the area.

  • Wipe Sample Collection:

    • Using tongs, retrieve the sealed source from its shielded container.

    • Take a swab from the leak test kit. If not pre-moistened, apply the recommended wetting agent (e.g., alcohol or distilled water).

    • Carefully wipe all accessible surfaces of the sealed source where contamination might accumulate, such as edges and joins.[3][4]

    • Place the used swab into the sample container (e.g., a vial or small bag) provided in the kit.

    • Securely close and label the sample container with the source's serial number, radionuclide, and the date of the test.

  • Survey and Storage:

    • Return the sealed source to its shielded container.

    • Perform a survey of the work area and your hands to check for any contamination.

  • Sample Analysis:

    • The wipe sample must be analyzed by a person or facility licensed by the NRC or an Agreement State to perform such analysis.[5]

    • The analysis must be capable of detecting the presence of 185 Becquerels (0.005 microcuries) of removable radioactive material.[5]

  • Action on Positive Result:

    • If the test reveals removable contamination of 185 Bq or more, the source is considered to be leaking.

    • Immediately withdraw the source from service and place it in secure, shielded storage.

    • Notify the facility's Radiation Safety Officer (RSO) immediately.

    • The leaking source must be decontaminated, repaired, or disposed of by an authorized licensee.

    • A report must be filed with the NRC or Agreement State within 5 days of the test.[1][2]

  • Record Keeping:

    • Maintain a record of all leak test results for at least three years. The record should include the model and serial number of the source, the radionuclide, the test date, the measured activity of the sample, and the name of the individual who performed the test.

Mandatory Visualizations

Disposal_Decision_Pathway start Disused Brachytherapy Source check_half_life Radionuclide Half-Life < 120 days? start->check_half_life decay_in_storage Decay-in-Storage (DIS) check_half_life->decay_in_storage Yes check_manufacturer Return to Manufacturer Program Available? check_half_life->check_manufacturer No end_dis Dispose as Normal Waste (labels removed) decay_in_storage->end_dis return_to_manufacturer Return to Manufacturer check_manufacturer->return_to_manufacturer Yes dispose_llrw Dispose at Licensed LLRW Facility check_manufacturer->dispose_llrw No end_return Disposal Complete return_to_manufacturer->end_return end_llrw Disposal Complete dispose_llrw->end_llrw

Caption: Decision pathway for the disposal of sealed brachytherapy sources.

Return_to_Manufacturer_Workflow start Initiate Source Return contact_rso 1. Contact Radiation Safety Officer (RSO) start->contact_rso contact_mfr 2. Contact Manufacturer for Return Authorization (RA) contact_rso->contact_mfr receive_kit 3. Receive Return Kit and Instructions contact_mfr->receive_kit leak_test 4. Perform Final Leak Test receive_kit->leak_test package_source 5. Package Source per Manufacturer and DOT Regulations leak_test->package_source shipping_docs 6. Complete Shipping Documents (e.g., Bill of Lading) package_source->shipping_docs arrange_transport 7. Arrange for Transport with an Authorized Carrier shipping_docs->arrange_transport confirm_receipt 8. Receive Confirmation of Receipt from Manufacturer arrange_transport->confirm_receipt end Process Complete confirm_receipt->end

Caption: Workflow for returning a used brachytherapy source to the manufacturer.

Procedural Guidance: Returning Sources to the Manufacturer

Returning a disused radioactive source to the manufacturer is a regulated process that ensures the safe and secure transfer of radioactive material.

Step-by-Step Guide:

  • Initial Notification: The process begins by notifying the facility's Radiation Safety Officer (RSO) of the intent to dispose of a source.

  • Contact Manufacturer: The RSO or a designated individual will contact the source manufacturer to request a Return Authorization (RA) number and a source return kit.

  • Receive Return Kit: The manufacturer will provide a kit containing the necessary packaging materials, instructions, and forms.

  • Perform Final Leak Test: A final leak test must be performed and documented to ensure the source's integrity before shipment, unless it has been tested within the last six months.

  • Packaging: The source must be packaged in strict accordance with the manufacturer's instructions and the Department of Transportation (DOT) regulations for the transport of radioactive materials (e.g., 49 CFR Parts 171-180). This typically involves placing the source in its original shielded container (often called a "pig") and then into a certified shipping container (e.g., a Type A package).[6][7][8]

  • Labeling and Documentation: The exterior of the package must be correctly labeled with the proper shipping name (e.g., "UN2915, Radioactive material, Type A package"), hazard labels (e.g., "RADIOACTIVE YELLOW-II"), and markings. All required shipping papers, including a Bill of Lading and the manufacturer's return forms, must be accurately completed.

  • Transportation: The package must be transported by a carrier authorized to handle radioactive materials. The RSO will coordinate the pickup and shipment.

  • Confirmation and Record Keeping: The facility should receive a confirmation of receipt from the manufacturer. All records related to the transfer and disposal of the source must be maintained as required by the facility's license and regulatory requirements.

References

Essential Safety and Handling Guide for GPR41 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with common ligands of the G protein-coupled receptor 41 (GPR41). The information herein is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheets (SDS) for each chemical.

Note on "TG 41": The term "this compound" is not a standard chemical identifier. Based on the context of life sciences research and signaling pathways, it is likely a shorthand or misnomer for GPR41 , a G protein-coupled receptor. This receptor is activated by short-chain fatty acids (SCFAs). Therefore, this document focuses on the safe handling of GPR41's primary ligands: acetate (B1210297), propionate, and butyrate. Additionally, information on the research chemical 9-ING-41 , a GSK-3β inhibitor, is provided as a potential alternative interpretation.

Personal Protective Equipment (PPE) for GPR41 Ligands (SCFAs)

Proper personal protective equipment is paramount when handling short-chain fatty acids. The following table summarizes the recommended PPE based on the typical hazards associated with their sodium salts, which are commonly used in laboratory settings.

PPE Category Sodium Acetate Sodium Propionate Sodium Butyrate
Eye Protection Safety glasses with side-shields or chemical safety goggles.Safety glasses with side-shields or chemical safety goggles.[1]Safety glasses with side-shields conforming to EN166.[2]
Hand Protection Protective gloves.Protective gloves.Protective gloves.[2]
Skin and Body Laboratory coat.Laboratory coat.Wear protective gloves/protective clothing/eye protection/face protection.[3]
Respiratory Not required under normal use with adequate ventilation.If dust is generated, a particulate respirator may be needed.Where dusts are generated, use a particulate respirator.[2]
Operational and Disposal Plans

Safe laboratory practice extends beyond PPE to include proper handling, storage, and disposal of chemical waste.

1. Engineering Controls and Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when working with volatile forms or creating aerosols.[2]

  • Avoid generating dust when handling solid forms of SCFA salts.[1][2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1]

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Sodium acetate is hygroscopic; store in a dry place.[4]

3. Spills and Accidental Exposure:

  • Spills: For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For liquid spills, absorb with an inert material and dispose of the absorbent in a sealed container. Ventilate the area of the spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation occurs.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1]

4. Disposal:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[2]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Protocols for GPR41

Studying GPR41 signaling involves a variety of in vitro and in vivo experimental approaches. Below is a generalized workflow for assessing the activation of GPR41 by a test compound.

General Experimental Workflow for GPR41 Activation Assay

GPR41_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293 expressing GPR41) treatment Treat cells with compound cell_culture->treatment compound_prep Compound Preparation (SCFAs or test ligands) compound_prep->treatment incubation Incubate for a defined period treatment->incubation readout Measure downstream signal (e.g., Ca2+ flux, cAMP inhibition) incubation->readout data_analysis Data Analysis (e.g., EC50 calculation) readout->data_analysis

Caption: A generalized workflow for a GPR41 activation assay.

Detailed Methodologies:

  • Cell Line Selection and Culture:

    • Use a cell line that endogenously expresses GPR41 or a host cell line (e.g., HEK293, CHO) stably transfected with a GPR41 expression vector.

    • Culture cells in the appropriate medium and conditions as recommended by the supplier.

  • Compound Preparation:

    • Prepare stock solutions of SCFA ligands (e.g., sodium propionate, sodium butyrate) or test compounds in a suitable solvent (e.g., sterile water, DMSO).

    • Create a dilution series to determine dose-response curves.

  • GPR41 Activation Assay (Calcium Mobilization):

    • Plate the GPR41-expressing cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Measure baseline fluorescence using a plate reader with fluorescence imaging capabilities.

    • Add the SCFA or test compound to the wells and immediately begin measuring the change in intracellular calcium concentration over time.

    • Activation of GPR41, which can couple to Gq proteins, will lead to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity to determine the cellular response.

    • Plot the dose-response curve and calculate the EC50 (half-maximal effective concentration) to quantify the potency of the ligand.

GPR41 Signaling Pathway

GPR41 is primarily activated by short-chain fatty acids, which are products of gut microbial fermentation of dietary fiber.[5][6] The receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[5] In some cellular contexts, it can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7]

GPR41_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR41 GPR41 Gi Gi/o GPR41->Gi Activates Gq Gq GPR41->Gq Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Hormone Secretion, Gene Expression) PKA->CellularResponse Ca2 Ca2+ IP3->Ca2 Releases Ca2->CellularResponse SCFA SCFA (Propionate, Butyrate) SCFA->GPR41 Gi->AC Inhibits Gq->PLC Activates

Caption: GPR41 signaling through Gi/o and Gq pathways.

Alternative Interpretation: 9-ING-41

While less likely, "this compound" could be a misinterpretation of 9-ING-41 , a research chemical that acts as a GSK-3β inhibitor.[8][9] It is crucial to verify the identity of any chemical before handling.

Safety and Handling for 9-ING-41
  • Hazard Identification: The full toxicological properties of 9-ING-41 may not be fully known. It should be handled as a potentially hazardous substance.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a laboratory coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If solid material is being handled in a way that generates dust, a respirator may be necessary.

  • Handling and Storage:

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • Store in a cool, dry place, away from light. For long-term storage, -20°C is often recommended.[9]

  • Disposal: Dispose of in accordance with institutional and governmental regulations for chemical waste.

This guide is intended for informational purposes for laboratory professionals. Always consult the specific Safety Data Sheet for any chemical and adhere to all institutional safety guidelines.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.